molecular formula C14H13NO4 B5849572 {2-[(4-nitrobenzyl)oxy]phenyl}methanol

{2-[(4-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B5849572
M. Wt: 259.26 g/mol
InChI Key: UOYQZRVYSQHHFV-UHFFFAOYSA-N
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Description

{2-[(4-nitrobenzyl)oxy]phenyl}methanol is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.08445790 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYQZRVYSQHHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

characterization of {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of {2-[(4-nitrobenzyl)oxy]phenyl}methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to not only present protocols but to also provide the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible approach to the synthesis and characterization of this compound.

Introduction and Significance

This compound belongs to the class of oxy-phenyl-aryl compounds. The presence of a nitrobenzyl ether linkage to a phenylmethanol scaffold presents a versatile chemical structure. The nitro group can serve as a precursor for an amino group through reduction, opening avenues for further functionalization. Additionally, the benzyl ether provides a stable yet potentially cleavable linkage, and the primary alcohol offers a site for oxidation or esterification.

While direct biological data for this specific isomer is not widely published, related structures have shown potential as therapeutic agents. For instance, certain oxy-phenyl-aryl compounds have been investigated as inhibitors of Checkpoint Kinase 2 (CHK2), a key enzyme in the DNA damage response pathway, suggesting potential applications in oncology[1]. Furthermore, derivatives of nitrobenzyl-oxy-phenols have been explored for their antimicrobial activities[2]. This guide will provide the foundational chemistry to enable further investigation into the properties and potential applications of this compound.

Retrosynthetic Analysis and Proposed Synthesis

The most logical and efficient approach to the synthesis of this compound is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 2-hydroxybenzyl alcohol (salicyl alcohol) will be reacted with 4-nitrobenzyl bromide.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Disconnection C-O Ether Bond Disconnection Target->Disconnection Synthons Aryl-O⁻ and Benzyl-Br⁺ Synthons Disconnection->Synthons Reagents 2-Hydroxybenzyl alcohol + 4-Nitrobenzyl bromide Synthons->Reagents

Caption: Retrosynthetic approach for this compound.

Detailed Synthesis Protocol

This protocol is based on standard Williamson ether synthesis procedures. The choice of a relatively mild base like potassium carbonate is to prevent any unwanted side reactions with the benzylic alcohol. Acetone is a suitable polar aprotic solvent for this reaction.

Materials:

  • 2-Hydroxybenzyl alcohol (Salicyl alcohol)

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxybenzyl alcohol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 4-nitrobenzyl bromide (1.05 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C). Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

G Start Combine 2-Hydroxybenzyl alcohol, K₂CO₃, and Acetone Add_Reagent Add 4-Nitrobenzyl bromide Start->Add_Reagent Reflux Heat to Reflux (56°C) Monitor by TLC Add_Reagent->Reflux Cool_Filter Cool to RT and Filter Reflux->Cool_Filter Concentrate1 Concentrate on Rotary Evaporator Cool_Filter->Concentrate1 Extract Dissolve in Ethyl Acetate Wash with H₂O and Brine Concentrate1->Extract Dry_Concentrate Dry with MgSO₄ and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The synthesized compound is expected to be a white to pale yellow solid.[3]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol [4]
Appearance White to light yellow crystalline solid[3][5]
Solubility Soluble in common organic solvents like CH₂Cl₂, CHCl₃, Ethyl Acetate, and Acetone.
Boiling Point Estimated to be high, likely decomposing before boiling at atmospheric pressure. The related 4-oxy isomer has a predicted boiling point of 463.1°C at 760 mmHg.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound in CDCl₃ are provided below. These predictions are based on the analysis of similar structures and standard chemical shift tables.[6][7]

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2d2HAr-H (nitro-substituted ring)Protons ortho to the electron-withdrawing nitro group are deshielded.
~7.6d2HAr-H (nitro-substituted ring)Protons meta to the nitro group.
~7.3-6.9m4HAr-H (methanol-substituted ring)Aromatic protons on the salicyl-derived ring.
~5.2s2H-O-CH₂ -Ar-NO₂Benzylic protons adjacent to the ether oxygen.
~4.7d2H-CH₂ -OHBenzylic protons adjacent to the hydroxyl group.
~2.5t1H-CH₂-OH Hydroxyl proton, which may be broad and its position can vary.

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm)AssignmentRationale
~156Ar-C -OAromatic carbon attached to the ether oxygen.
~148Ar-C -NO₂Aromatic carbon attached to the nitro group.
~145Ar-C (nitro-substituted ring)Quaternary carbon of the nitro-substituted ring.
~129-122Ar-C HAromatic carbons.
~124Ar-C H (nitro-substituted ring)Aromatic carbons on the nitro-substituted ring.
~70-O-C H₂-Ar-NO₂Benzylic carbon of the ether.
~62-C H₂-OHBenzylic carbon of the alcohol.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3400Broad, StrongO-H stretchAlcohol
~3100-3000MediumC-H stretchAromatic
~2920-2850MediumC-H stretchAliphatic (CH₂)
~1600, ~1450Medium-StrongC=C stretchAromatic Ring
~1520, ~1345StrongN-O asymmetric & symmetric stretchNitro Group
~1250, ~1050StrongC-O stretchEther and Alcohol
~850StrongC-H out-of-plane bend1,4-disubstituted aromatic
~750StrongC-H out-of-plane bend1,2-disubstituted aromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation.

m/zProposed Fragment
259[M]⁺ (Molecular Ion)
136[M - C₇H₆NO₂]⁺ (Loss of nitrobenzyl radical)
123[C₇H₇O₂]⁺ (Hydroxyphenylmethanol fragment)
107[C₇H₇O]⁺ (Tropylium-like ion from the salicyl moiety)
91[C₇H₇]⁺ (Tropylium ion)

Potential Applications in Drug Discovery

The structure of this compound makes it an interesting candidate for further exploration in drug discovery. The nitro group is a common feature in various pharmacologically active compounds and can also serve as a handle for further chemical modification.

Role as a CHK2 Kinase Inhibitor Precursor

As mentioned, related oxy-phenyl-aryl compounds have been investigated as CHK2 kinase inhibitors.[1] CHK2 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemo- and radiotherapy. The synthesis of a library of analogs based on the this compound scaffold could lead to the discovery of potent and selective CHK2 inhibitors.

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK2 CHK2 Kinase ATM_ATR->CHK2 p53 p53 CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Compound {2-[(4-nitrobenzyl)oxy]phenyl} methanol Derivative Compound->CHK2 Inhibition

Caption: Potential mechanism of action via CHK2 inhibition.

Conclusion

This technical guide has outlined a robust and scientifically sound approach to the synthesis and . By providing detailed protocols, predicted analytical data, and insights into potential applications, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently produce and characterize this compound for further investigation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 77350-57-3,(4-[(4-NITROBENZYL)OXY]PHENYL)METHANOL. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-nitrophenyl)(phenyl)methanol. Retrieved from [Link]

  • PubMed. (2011). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)(phenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanol, 2-[(4-nitrophenyl)thio]-. Retrieved from [Link]

  • Mass Spectrometry - A Textbook, 3rd ed. (n.d.). Answer 7.4. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenemethanol, 4-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009053694A1 - Therapeutic oxy-phenyl-aryl compounds and their use.

Sources

{2-[(4-nitrobenzyl)oxy]phenyl}methanol properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties of {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in synthetic chemistry and drug development. The core of this compound's utility lies in its 4-nitrobenzyl ether linkage to a 2-hydroxymethylphenyl moiety, positioning it as a valuable photolabile protecting group (PPG). This document will delve into its physicochemical properties, spectroscopic signature, synthesis, and the mechanistic underpinnings of its function as a PPG. Detailed experimental protocols are provided to serve as a practical resource for researchers, scientists, and professionals in the field of drug development. The guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the compound's behavior and application.

Introduction to this compound

This compound is an organic compound that integrates two key functional motifs: a benzyl alcohol and a 4-nitrobenzyl ether. The strategic placement of the nitro group in the para position of the benzyl ether confers significant functionality, particularly in the realm of photochemistry. The broader class of nitrobenzyl compounds are among the most widely used photolabile protecting groups (PPGs), also known as "caging" groups.[1][2] These groups provide spatial and temporal control over the release of active molecules, a feature of immense value in organic synthesis, materials science, and particularly in biological and pharmaceutical research.[1][3]

The principle of a PPG is the absorption of light, typically in the UV range, to initiate a chemical transformation that results in the cleavage of a covalent bond and the release of a protected functional group.[4] This "traceless" deprotection method avoids the need for chemical reagents, which can be harsh and non-specific.[5] In the context of this compound, the hydroxyl group of the 2-hydroxymethylphenyl moiety is effectively "caged" by the 4-nitrobenzyl group. This guide will explore the synthesis of this molecule, its detailed characterization, and the protocols for its application as a photocleavable unit.

Physicochemical and Spectroscopic Properties

Chemical Identity

The fundamental properties of this compound are derived from its molecular structure.

  • Molecular Formula: C₁₄H₁₃NO₄[6]

  • Molecular Weight: 259.26 g/mol [6]

  • Systematic Name: this compound

synthesis_workflow reagents Reagents: - 2-Hydroxybenzyl alcohol - 4-Nitrobenzyl bromide - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Reaction Work-up - Filtration - Solvent Evaporation reaction->workup purification Purification - Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product This compound purification->product analysis Characterization - TLC - NMR - IR - MS product->analysis

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxybenzyl alcohol (1.0 eq)

  • 4-Nitrobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzyl alcohol (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become cloudy.

  • Addition of Alkyl Halide: Add 4-nitrobenzyl bromide (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 30:70 ethyl acetate/hexane mixture. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 10% EtOAc in hexane and gradually increasing to 40% EtOAc in hexane, is typically effective for separating the product from any unreacted starting material and byproducts.

  • Final Product: Combine the pure fractions (as identified by TLC) and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.

Causality in Protocol Design:

  • Choice of Base: K₂CO₃ is a mild, inexpensive base that is strong enough to deprotonate the phenolic hydroxyl but not the benzylic alcohol, ensuring regioselectivity.

  • Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and has a convenient boiling point for reflux.

  • Excess Reagent: A slight excess of 4-nitrobenzyl bromide ensures complete consumption of the limiting 2-hydroxybenzyl alcohol.

  • Purification Method: Column chromatography is essential for removing polar impurities and any unreacted starting materials, ensuring high purity of the final product.

Application as a Photolabile Protecting Group

The defining feature of this compound is its ability to function as a photolabile entity. The 4-nitrobenzyl group is a classic example of a PPG that undergoes cleavage upon UV irradiation.

Mechanism of Photocleavage

The photodeprotection of ortho- and para-nitrobenzyl compounds proceeds through an intramolecular redox reaction, often described as being analogous to a Norrish Type II reaction. [5]

  • Photoexcitation: Upon absorption of a photon (typically in the 300-360 nm range), the nitro group is excited to a diradical triplet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate undergoes a series of electronic rearrangements, leading to the cleavage of the C-O ether bond.

  • Product Release: This process releases the protected alcohol (2-hydroxybenzyl alcohol) and forms 4-nitrosobenzaldehyde as a byproduct.

photocleavage_mechanism A Ground State Molecule (4-Nitrobenzyl Ether) B Excited Triplet State (Diradical) A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Rearrangement & Cleavage C->D Electronic Rearrangement E Released Alcohol + 4-Nitrosobenzaldehyde D->E Bond Cleavage

Sources

Photolabile Protecting Groups: A Technical Guide to Spatiotemporal Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chemical and physical principles governing Photolabile Protecting Groups (PPGs), also known as "caged" compounds.[1][2] It is designed for researchers requiring precise spatiotemporal control over bioactive molecules. We move beyond basic definitions to explore the mechanistic causality of uncaging, the strategic selection of chromophores based on photophysical parameters (quantum yield, cross-section), and field-proven experimental protocols for synthesis and validation.

Part 1: Mechanistic Foundations

To select the correct PPG, one must understand the cleavage mechanism. The two most dominant classes—o-Nitrobenzyl (oNB) and Coumarin-4-yl methyl —operate on fundamentally different photochemical principles.

The o-Nitrobenzyl System (Norrish Type II)

The o-nitrobenzyl group is the "workhorse" of the field. Its cleavage is initiated by a classic Norrish Type II reaction.[3]

  • Excitation: Upon UV absorption (~300–365 nm), the nitro group is excited to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[3]

  • Rearrangement: This intermediate rearranges to a cyclic hemiacetal.

  • Collapse: Spontaneous hydrolysis releases the free substrate and a nitrosobenzaldehyde byproduct.

Critical Insight: The rate-limiting step is often the decay of the aci-nitro intermediate. This has biological implications; if the decay is slower than the biological event you are measuring (e.g., ion channel gating), the data will be artifactual.

Coumarin-4-yl methyl Systems (Photo-S_N1)

Coumarin derivatives (e.g., Bhc, MNI) function via heterolytic bond cleavage (Photo-


).
  • Excitation: Absorption leads to a singlet excited state.

  • Ion Pair Formation: The bond between the methylene carbon and the leaving group (the drug/ligand) undergoes heterolysis, forming a tight ion pair.

  • Solvolysis: Solvent attack releases the substrate and the coumarin alcohol.

Critical Insight: Coumarins generally offer faster release rates (


) and higher extinction coefficients than oNBs, making them superior for fast kinetic studies (e.g., neurotransmission).
Visualization: The o-Nitrobenzyl Cleavage Pathway

oNB_Mechanism Ground Ground State (o-Nitrobenzyl) Excited Excited State (Triplet) Ground->Excited hv (UV) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift (Fast) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization Products Released Substrate + Nitroso Byproduct Hemiacetal->Products Hydrolysis (Rate Limiting)

Figure 1: The Norrish Type II mechanism of o-nitrobenzyl photolysis. Note the aci-nitro decay as the potential rate-limiting step.

Part 2: Strategic Selection of PPGs

Selection should be driven by the Product of Efficiency (


) and the required Uncaging Cross-Section  (

).
Key Photophysical Parameters[3][4][5][6][7]
  • Extinction Coefficient (

    
    ):  How well the chromophore absorbs light at the excitation wavelength (
    
    
    
    ).[4]
  • Quantum Yield (

    
    ):  The ratio of successful cleavage events to photons absorbed.[5]
    
  • Uncaging Cross-Section (

    
    ):  The ultimate measure of brightness and efficiency.
    
    • 1-Photon:

      
      [4]
      
    • 2-Photon: Measured in Goeppert-Mayer (GM) units (

      
      ).[6][7]
      
Comparative Analysis Matrix
Featureo-Nitrobenzyl (oNB) Coumarin (e.g., MNI, Bhc) BODIPY
Excitation (

)
UV (300–365 nm)Near-UV / Blue (350–420 nm)Visible (500–600+ nm)

(

)
Low (~5,000)Medium (~10,000–20,000)Very High (>50,000)
Quantum Yield (

)
0.01 – 0.100.05 – 0.30Variable (often low)
2-Photon Cross-Section Poor (< 0.1 GM)Good (1 – 50 GM)Excellent (> 50 GM)
Release Rate Slow (

to

)
Fast (

range)
Fast
Byproduct Toxicity High (Nitrosoaldehydes)Low (Coumarin alcohols)Low
Best Use Case General bulk uncagingFast physiology, 2-PhotonDeep tissue, In vivo

Expert Recommendation:

  • Use oNB for simple bulk uncaging where time resolution (<1 ms) is not critical and UV toxicity is manageable.

  • Use Coumarins (e.g., MNI-Glu) for electrophysiology or when using 2-photon microscopy.

  • Use BODIPY if you must avoid UV light entirely (e.g., in live animals or thick tissue).

Part 3: Experimental Protocols

Workflow: Synthesis and Validation of a Caged Carboxylate

Scenario: Caging a neurotransmitter (e.g., Glutamate) or a drug with a carboxylic acid moiety.

Phase 1: Synthesis (Steglich Esterification)

Objective: Create an ester linkage between the PPG alcohol and the drug acid.

  • Reagents:

    • Substrate: R-COOH (1.0 eq)

    • Cage: PPG-OH (e.g., 4-methoxy-7-nitroindolinyl-methyl alcohol) (1.1 eq)

    • Coupling Agent: DCC (1.1 eq) or EDC (for easier workup).

    • Catalyst: DMAP (0.1 eq).

    • Solvent: Anhydrous DCM or DMF (keep dry!).

  • Procedure:

    • Dissolve Acid and Cage in solvent under

      
       atmosphere.
      
    • Add DMAP, then add DCC dropwise at 0°C.

    • Stir at RT overnight. Urea precipitate will form.

    • Purification: Filter urea. Concentrate filtrate. Purify via Flash Chromatography (Silica, Hexane:EtOAc gradient).

    • Validation:

      
      -NMR (check for benzylic protons shift) and HRMS.
      
Phase 2: "Dark Stability" Testing (Crucial Step)

Before biological use, ensure the compound does not hydrolyze spontaneously.

  • Dissolve caged compound in the biological buffer (e.g., PBS or ACSF) at working concentration (e.g., 100

    
    ).
    
  • Incubate at 37°C in the dark.

  • Analyze aliquots by HPLC at t=0, 1h, 4h, 24h.

  • Pass Criteria: >95% intact after 4 hours.

Phase 3: Photolysis Efficiency (Quantum Yield Estimation)
  • Setup: 1 cm quartz cuvette, stirred, temperature-controlled.

  • Irradiation: Use a calibrated LED (365 nm) or Hg-lamp with a bandpass filter.

  • Tracking: Measure UV-Vis spectra every 10 seconds.

    • Observation: You should see the disappearance of the caged band and the appearance of the byproduct band.

    • Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion without secondary degradation.

Visualization: Experimental Workflow

Workflow Synth 1. Chemical Synthesis (Steglich Esterification) Purify 2. Purification & QC (NMR, MS, HPLC purity >98%) Synth->Purify DarkTest 3. Dark Stability Test (Hydrolysis check in buffer) Purify->DarkTest DarkTest->Synth If unstable (Redesign) PhotoTest 4. In Vitro Photolysis (UV-Vis tracking, Isosbestic points) DarkTest->PhotoTest If stable BioApp 5. Biological Application (Cell/Tissue Assay) PhotoTest->BioApp If clean release

Figure 2: The validation pipeline. Step 3 (Dark Stability) is the most common point of failure in drug development applications.

Part 4: Advanced Concepts

Two-Photon Excitation (TPE)

For deep tissue imaging (e.g., brain slices, in vivo), UV light is insufficient due to scattering and toxicity. TPE uses two infrared photons (e.g., 720–800 nm) to emulate a single UV photon transition.

  • The GM Unit: Named after Maria Goeppert-Mayer.[7]

    
    .[4][6][7]
    
  • Significance:

    • Standard oNB: ~0.01 GM (Practically useless for 2P).

    • MNI-Glutamate: ~0.06 GM (Usable but requires high power).

    • Bhc-Glutamate: ~1–2 GM (Highly efficient).

    • Newer Antennas (e.g., ANBP): >50 GM.

Orthogonal Uncaging

Using "Chromatic Orthogonality," researchers can release two different drugs in the same sample.

  • Strategy: Pair a UV-sensitive cage (e.g., Coumarin,

    
     nm) with a Visible-sensitive cage (e.g., BODIPY or Ruthenium, 
    
    
    
    nm).
  • Protocol: Irradiate with 532 nm first (low energy) to release Drug A. Subsequently irradiate with 355 nm to release Drug B. (Note: The reverse order often fails because UV light will uncage both).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. Link

  • Ellis-Davies, G. C. R. (2007).[1] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[2] Nature Methods, 4(8), 619-628. Link

  • Furuta, T., et al. (1999).[1] "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[1][8][7] Proceedings of the National Academy of Sciences, 96(4), 1193-1200.[7] Link[1]

  • Weinstain, R., et al. (2020). "Visible-Light-Activatable BODIPY-Based Photocages." Chemistry - A European Journal. Link

  • Goeppert-Mayer, M. (1931).[7] "Über Elementarakte mit zwei Quantensprüngen." Annalen der Physik. (Foundational theory for TPE units).

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{2-[(4-nitrobenzyl)oxy]phenyl}methanol CAS number 77350-57-3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: {4-[(4-Nitrobenzyl)oxy]phenyl}methanol CAS Registry Number: 77350-57-3[1][2][3]

Part 1: Executive Summary & Structural Identification

Editorial Note on Chemical Identity: This guide addresses the molecule defined by CAS 77350-57-3 . While the topic prompt specifies the ortho isomer ({2-[(4-nitrobenzyl)oxy]phenyl}methanol), the CAS registry number 77350-57-3 is formally assigned to the para isomer: {4-[(4-nitrobenzyl)oxy]phenyl}methanol (also known as 4-(4-nitrobenzyloxy)benzyl alcohol) [1, 2]. The chemistry described herein focuses on the CAS-validated para structure, though the synthetic protocols are chemically analogous for the ortho isomer due to the similar reactivity of the phenolic hydroxyl group in Williamson ether syntheses.

Core Profile:

  • IUPAC Name: {4-[(4-nitrobenzyl)oxy]phenyl}methanol[1][2][3]

  • Molecular Formula: C₁₄H₁₃NO₄[2]

  • Molecular Weight: 259.26 g/mol [1][2]

  • Physical State: White to pale yellow crystalline solid.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Acetone, Methanol); sparingly soluble in water.

Scientific Significance: This molecule serves as a bifunctional building block in organic synthesis. It contains a benzyl alcohol moiety (susceptible to oxidation or substitution) and a 4-nitrobenzyl ether linkage. The 4-nitrobenzyl group functions as a "latent" labile protecting group. Unlike acid-labile trityl groups or photo-labile 2-nitrobenzyl groups, the 4-nitrobenzyl ether is stable to acid and mild oxidants but is cleaved via reductive activation (reduction of -NO₂ to -NH₂ followed by 1,6-elimination) [3]. This makes CAS 77350-57-3 a critical intermediate for designing hypoxia-activated prodrugs or reductively cleavable linkers in antibody-drug conjugates (ADCs).

Part 2: Synthesis & Reaction Mechanism

The synthesis of CAS 77350-57-3 follows a classic Williamson Ether Synthesis , coupling a phenoxide anion with a benzyl halide.

The Validated Synthetic Route

The reaction involves 4-hydroxybenzyl alcohol (Gastrodigenin) and 4-nitrobenzyl bromide in the presence of a weak base.

  • Reactants: 4-Hydroxybenzyl alcohol (Nucleophile), 4-Nitrobenzyl bromide (Electrophile).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).

  • Solvent: Acetone (reflux) or DMF (room temperature to 60°C).

  • Catalyst: Potassium Iodide (KI) can be added (Finkelstein condition) to accelerate the reaction by generating the more reactive 4-nitrobenzyl iodide in situ.

Mechanistic Insight
  • Deprotonation: The base deprotonates the phenolic hydroxyl group (pKa ~10) of 4-hydroxybenzyl alcohol. The aliphatic hydroxyl group (pKa ~16) remains protonated due to the significant difference in acidity, ensuring chemoselectivity .

  • Nucleophilic Attack: The generated phenoxide anion performs an S_N2 attack on the benzylic carbon of 4-nitrobenzyl bromide.

  • Leaving Group Departure: Bromide is displaced, forming the ether linkage.

Visualization: Synthetic Pathway

SynthesisPathway Reactant1 4-Hydroxybenzyl Alcohol (Nucleophile) Intermediate Phenoxide Anion (Selective Deprotonation) Reactant1->Intermediate + K2CO3, Acetone Reactant2 4-Nitrobenzyl Bromide (Electrophile) Product {4-[(4-nitrobenzyl)oxy]phenyl}methanol (CAS 77350-57-3) Reactant2->Product Intermediate->Product + Reactant 2 SN2 Attack

Figure 1: Chemoselective Williamson ether synthesis of CAS 77350-57-3 targeting the phenolic oxygen.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for high purity and scalability. It includes checkpoints to validate the intermediate steps.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq, 12.4 g)

  • 4-Nitrobenzyl bromide (1.05 eq, 22.7 g)

  • Potassium Carbonate (anhydrous, 2.0 eq, 27.6 g)

  • Acetone (Reagent grade, 250 mL)

  • Potassium Iodide (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxybenzyl alcohol and Potassium Carbonate in Acetone.

    • Checkpoint 1: Ensure the K₂CO₃ is finely powdered to maximize surface area.

  • Activation: Stir the suspension at room temperature for 30 minutes. The mixture may turn slightly yellow as the phenoxide forms.

  • Addition: Add 4-Nitrobenzyl bromide and catalytic KI to the flask.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.

  • Workup:

    • Cool the reaction to room temperature.[4]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

    • Validation: The pure product should appear as white/pale yellow needles with a sharp melting point (Literature range: ~100–103°C [1]).

Data Summary Table:

ParameterSpecification
Yield Typical: 75–85%
Appearance White to pale yellow crystalline powder
Melting Point 100–103°C
1H NMR (DMSO-d6) δ 8.25 (d, 2H), 7.70 (d, 2H), 7.25 (d, 2H), 6.95 (d, 2H), 5.25 (s, 2H, O-CH2-Ar), 4.45 (d, 2H, CH2-OH)
Storage Store at 2–8°C, protect from light (nitro compounds can be photosensitive over long periods).

Part 4: Applications & Downstream Chemistry

CAS 77350-57-3 is primarily used as a linker or protected scaffold .

Reductively Cleavable Linkers

The 4-nitrobenzyl ether moiety is a "trigger" group. In drug delivery, this linker is stable in blood plasma but cleaves in hypoxic tumor environments or upon specific enzymatic reduction.

  • Mechanism:

    • Reduction: The Nitro group (-NO₂) is reduced to an Aniline (-NH₂).

    • Electronic Cascade: The electron pair on the nitrogen pushes into the ring (1,6-elimination), ejecting the quinone methide and releasing the free phenol (4-hydroxybenzyl alcohol derivative).

Oxidation to Aldehydes

The benzylic alcohol can be selectively oxidized to the aldehyde 4-[(4-nitrobenzyl)oxy]benzaldehyde using MnO₂ or Swern conditions. This aldehyde is a precursor for Schiff bases or Wittig reactions.

Visualization: Reactivity Logic

ReactivityLogic Core CAS 77350-57-3 (Bifunctional Scaffold) Path1 Path A: Oxidation (MnO2 / PCC) Core->Path1 Path2 Path B: Nitro Reduction (Zn/HCl or H2/Pd) Core->Path2 Prod1 4-[(4-nitrobenzyl)oxy]benzaldehyde (Synthetic Intermediate) Path1->Prod1 Prod2 4-[(4-aminobenzyl)oxy]phenyl]methanol (Unstable Intermediate) Path2->Prod2 Cleavage 1,6-Elimination (Linker Cleavage) Prod2->Cleavage Spontaneous

Figure 2: Divergent reactivity pathways: Oxidation retains the linker, while reduction triggers fragmentation.

Part 5: Safety & Handling

  • Nitro Compounds: Although 4-nitrobenzyl derivatives are generally stable, they should be treated as potentially explosive if heated under confinement. Avoid strong reducing agents unless intended for reaction.

  • Alkylating Agents: The starting material, 4-nitrobenzyl bromide, is a potent lachrymator and alkylating agent. All weighing and reactions must be performed in a fume hood.

  • Waste Disposal: Aqueous waste containing nitro-aromatics must be segregated and incinerated according to hazardous waste regulations.

References

  • Jorge, J. A. L., Kiyan, N. Z., Miyata, Y., & Miller, J. (1981). Reactivity of nucleophiles toward activated aromatic systems. Part 16. Kinetics of the reaction of 4-nitrobenzyl bromide with phenoxide ions. Journal of the Chemical Society, Perkin Transactions 2, 100-103.[1] Link

  • ChemicalBook.[1] (n.d.). Product Entry: (4-[(4-NITROBENZYL)OXY]PHENYL)METHANOL (CAS 77350-57-3).[1][2][3] Retrieved February 18, 2026. Link

  • Walocha, J., & Kalesse, M. (2023). Nitrobenzyl Ethers as Reductively Cleavable Protecting Groups. Organic Letters.

Sources

Technical Guide: Solubility Profile & Solvent Engineering for {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategy, and purification protocols for {2-[(4-nitrobenzyl)oxy]phenyl}methanol .

Editorial Note: Specific quantitative solubility data (mg/mL) for this ortho-substituted ether is limited in open scientific literature compared to its para-isomers or parent alcohols. Consequently, this guide synthesizes data from structural analogues (nitrobenzyl ethers, salicyl alcohol derivatives) and standard physicochemical principles to provide a high-confidence predictive model and a self-validating experimental framework.

Executive Summary & Physicochemical Profile

Compound: this compound Class: Nitrobenzyl ether / Benzyl alcohol derivative Core Structure: A salicyl alcohol (2-hydroxybenzyl alcohol) scaffold where the phenolic oxygen is alkylated with a p-nitrobenzyl group.

Structural Analysis for Solubility Prediction

Understanding the molecule's functional groups is the key to predicting its interaction with solvents:

  • Primary Alcohol (-CH₂OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). Promotes solubility in polar protic solvents (Alcohols).

  • Ether Linkage (-O-): A weak HBA. Increases lipophilicity compared to the parent phenol.

  • Nitro Group (-NO₂): A strong dipole and HBA. significantly increases polarity but reduces solubility in non-polar alkanes.

  • Aromatic Rings (x2): Provide significant hydrophobic character (

    
    -
    
    
    
    stacking), driving solubility in chlorinated and aromatic solvents while limiting water solubility.

Predicted LogP: ~2.5 – 3.2 (Moderately Lipophilic) Melting Point Range (Est.): 95–115 °C (Based on similar nitrobenzyl ethers)

Solubility Landscape

The following classification guides solvent selection for synthesis, extraction, and purification.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility LevelInteraction MechanismApplication
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole; H-bonding with alcoholReaction medium; Stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces; Dipole interactionsExtraction; Chromatography (mobile phase).
Esters/Ketones Ethyl Acetate, AcetoneHigh to Moderate Dipole-dipole; H-bond acceptanceExtraction; Recrystallization (solvent).
Polar Protic Methanol, Ethanol, IsopropanolModerate H-bonding (Donor/Acceptor)Primary Recrystallization Solvent (Soluble hot, less soluble cold).
Aromatic Toluene, BenzeneModerate to Low

-

interactions
Recrystallization (often requires heat).
Non-Polar Hexanes, Heptane, PentaneInsoluble Lack of polar interactionsAnti-solvent for precipitation.
Aqueous WaterVery Low Hydrophobic effect dominatesWashing impurities; Anti-solvent.

Experimental Protocols

Since exact literature values are sparse, the following protocols serve as self-validating systems to determine precise solubility and purify the compound.

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: Determine approximate saturation limits (mg/mL) for process optimization.

  • Preparation: Weigh 10 mg of micronized solid into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5] Calculate:

      
      .
      
    • Turbid/Solid Persists: Insoluble. Continue adding up to 2 mL.

  • Thermal Stress: If insoluble at 2 mL (S < 5 mg/mL), heat to boiling (using a heat block).

    • Dissolves on Heating:[6][7] Candidate for recrystallization.[6][7][8][9]

    • Remains Solid: Poor solvent.[9]

Protocol B: Purification via Recrystallization

The structural combination of a polar nitro group and a hydrophobic ether linkage makes Ethanol or an Ethyl Acetate/Hexane system ideal.

Option 1: Single-Solvent (Ethanol)
  • Place crude solid in an Erlenmeyer flask.

  • Add absolute ethanol dropwise while heating on a steam bath until the solid just dissolves.

  • Critical Step: Add an excess 5-10% solvent volume to prevent premature crystallization during filtration.

  • Hot filter (if insoluble impurities are present).

  • Allow filtrate to cool slowly to room temperature, then 4°C.

  • Filter crystals and wash with cold ethanol.

Option 2: Two-Solvent (EtOAc / Hexane)
  • Dissolve crude solid in minimum boiling Ethyl Acetate .

  • Add hot Hexane (or Heptane) dropwise until persistent turbidity (cloud point) is observed.

  • Add 1-2 drops of hot Ethyl Acetate to clear the solution.

  • Cool slowly to induce nucleation.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the compound's behavior.

SolubilityLogic Start Start: Solid this compound CheckPolar Test: Polar Protic (MeOH/EtOH) Start->CheckPolar SolubleCold Soluble at RT? CheckPolar->SolubleCold Yes Yes SolubleCold->Yes No No SolubleCold->No SolubleHot Soluble at Boiling? SolubleHot->Yes SolubleHot->No Recryst Ideal Recrystallization Solvent TooSoluble Too Soluble: Use as Solvent in Binary System BinarySystem Method: Dissolve in EtOAc -> Add Hexane TooSoluble->BinarySystem Add Non-polar Insoluble Insoluble: Use as Anti-Solvent Yes->Recryst Yes->TooSoluble No->SolubleHot No->Insoluble

Caption: Decision tree for selecting recrystallization solvents based on thermal solubility behavior.

Thermodynamic Modeling (Hansen Parameters)

To scientifically ground these choices, we apply Hansen Solubility Parameters (HSP) .

  • 
     (Dispersion):  High. Matches aromatic solvents (Toluene) and chlorinated solvents (DCM).
    
  • 
     (Polarity):  Moderate-High due to the Nitro group (-NO₂).[10] This necessitates solvents with matching dipoles (Acetone, EtOAc).
    
  • 
     (Hydrogen Bonding):  Moderate. The alcohol (-OH) group requires a solvent capable of H-bonding (Alcohols) for stability in solution, or aprotic acceptors (DMF) for high solubility.
    

Conclusion: The "Distance" (


) between the solute and solvent in Hansen space is minimized with Ethyl Acetate  (balance of polar/dispersion) and Ethanol  (H-bonding match), confirming them as the top choices for processing.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for thermodynamic solubility modeling).
  • PubChem. (n.d.). Compound Summary: 4-Nitrobenzyl alcohol (Analogue Data).[10] National Library of Medicine. Link

Sources

Theoretical Underpinnings of Nitrobenzyl Photodecomposition: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ortho-nitrobenzyl (ONB) chromophore and its derivatives represent a cornerstone of photoremovable protecting group (PPG) chemistry, enabling precise spatiotemporal control over the release of bioactive molecules and the modification of materials.[1][2][3] The efficacy of these molecular triggers is dictated by a complex series of photochemical events initiated by UV light absorption. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to unravel the intricate mechanisms of nitrobenzyl photodecomposition. We will dissect the canonical reaction pathway, from initial photoexcitation through the critical intramolecular hydrogen transfer leading to the formation of the transient aci-nitro intermediate, and culminating in the release of the protected substrate. By integrating insights from high-level quantum chemical calculations with findings from ultrafast spectroscopy, this guide aims to equip researchers, chemists, and drug development professionals with a robust framework for understanding, predicting, and ultimately designing the next generation of photoresponsive systems.

Introduction: The Central Role of ortho-Nitrobenzyl Phototriggers

Photoremovable protecting groups (PPGs), often termed "photocages," are molecular constructs that temporarily inactivate a substrate, which can then be released on-demand with light.[2][3] This ability to initiate biological or chemical processes with high spatiotemporal precision has made PPGs indispensable tools in fields ranging from neurobiology to targeted drug delivery and advanced materials science.[1][4][5] Among the various classes of PPGs, the o-nitrobenzyl group stands out due to its synthetic accessibility, stability, and well-documented, albeit complex, photorelease mechanism.[6]

The core utility of the ONB group lies in its ability to undergo a photochemical transformation that severs the covalent bond to a protected molecule. While the overall reaction is well-established—yielding o-nitrosobenzaldehyde and the liberated substrate—the transient nature of the intermediates makes a purely experimental elucidation of the mechanism challenging. This is where theoretical and computational chemistry provide an indispensable lens. By modeling the electronic structure of the molecule in both its ground and excited states, we can map the entire reaction pathway, identify fleeting transition states and intermediates, and understand the factors that govern the efficiency and kinetics of the photorelease. This guide will delve into the theoretical framework that underpins our current understanding of this pivotal photochemical reaction.

The Canonical Photodecomposition Pathway

The photodecomposition of an o-nitrobenzyl-protected compound is a multi-step process that unfolds on timescales ranging from femtoseconds to microseconds.[6][7] Theoretical studies have been instrumental in defining the key events, which are summarized below and illustrated in the accompanying diagram.

Step 1: Photoexcitation

The process begins with the absorption of a UV photon, promoting the ONB chromophore from its ground electronic state (S₀) to an excited singlet state (S₁). Time-dependent density functional theory (TD-DFT) calculations are commonly used to predict the absorption spectrum and characterize the nature of the excited state. For many nitroaromatic compounds, this initial excitation is to an nπ* state, which is crucial for the subsequent chemistry.[6][7]

Step 2: Excited-State Intramolecular Hydrogen Transfer (ESIHT)

This is the pivotal and rate-determining step of the entire process. In the excited state, the nitro group becomes a potent hydrogen acceptor, and a proton is rapidly transferred from the benzylic carbon of the protecting group to one of the oxygen atoms of the nitro group. This ultrafast transfer, often occurring on a picosecond timescale, leads to the formation of a transient species known as the aci-nitro intermediate.[6][7][8][9]

A significant kinetic isotope effect, with rates slowing dramatically when the benzylic hydrogens are replaced with deuterium, provides strong experimental evidence for this hydrogen transfer being a key step.[10][11] High-level multireference calculations, such as CASSCF and CASPT2, are often required to accurately model this step, as it can involve conical intersections—points where different electronic states have the same energy, facilitating rapid, non-radiative decay back to the ground state.[12][13][14]

Step 3: The aci-Nitro Intermediate

The aci-nitro intermediate is a ground-state species with a characteristic absorption band around 400 nm.[8][9][15][16][17] Its lifetime is highly dependent on the molecular structure, solvent, and pH.[18][19][20] This intermediate is the branching point for several competing pathways. It can either revert to the starting material or proceed through a series of rearrangements. Femtosecond transient absorption spectroscopy is a key experimental technique used to directly observe this intermediate and validate theoretical predictions of its properties and kinetics.[6][7][8][9]

Step 4: Rearrangement and Substrate Release

The final stage involves a complex series of rearrangements of the aci-nitro intermediate. This process is thought to involve the formation of a cyclic intermediate, which then decomposes to release the protected substrate and form the final byproduct, o-nitrosobenzaldehyde.[5][15][16][17] The exact nature and sequence of these final steps can be influenced by the solvent environment and the nature of the leaving group.[4][21]

G cluster_excited Excited State (S1/T1) cluster_ground Ground State (S0) S1 ONB-R (S1) Photoexcited State Aci_S1 aci-Nitro (S1) via ESIHT S1->Aci_S1 Intramolecular H-Transfer (ps) T1 ONB-R (T1) via ISC S1->T1 Intersystem Crossing (ISC) Aci_S0 aci-Nitro (S0) Intermediate Aci_S1->Aci_S0 Internal Conversion (Conical Intersection) S0 ONB-R (S0) Ground State S0->S1 UV Photon (hν) Aci_S0->S0 Reversion Cyclic Cyclic Intermediate Aci_S0->Cyclic Rearrangement Products o-Nitrosobenzaldehyde + Released R-H Cyclic->Products Substrate Release Aci_T1 aci-Nitro (T1) T1->Aci_T1 H-Transfer Aci_T1->Aci_S0

Caption: Generalized photodecomposition pathway of o-nitrobenzyl (ONB) protecting groups.

The Theoretical Chemist's Toolkit

A multi-faceted theoretical approach is necessary to capture the full complexity of the nitrobenzyl photodecomposition. The choice of computational method is dictated by the specific question being addressed, whether it's the ground-state properties of a stable molecule or the dynamics on an excited-state potential energy surface.

Core Computational Methods
MethodApplication in Nitrobenzyl StudiesRationale & Causality
Density Functional Theory (DFT) Geometry optimization of ground state reactants, intermediates, and products. Calculation of vibrational frequencies.Provides a good balance of accuracy and computational cost for describing the electronic structure of stable molecules. Essential for obtaining reliable starting points for more complex calculations.
Time-Dependent DFT (TD-DFT) Calculation of vertical excitation energies (absorption spectra). Optimization of excited-state geometries.The workhorse for studying the electronic excited states of medium to large molecules. It is effective for characterizing the initial photoexcitation step and the nature of the S₁ state.
Complete Active Space Self-Consistent Field (CASSCF) Description of bond-breaking/forming processes, such as the H-transfer. Locating conical intersections between electronic states.A multireference method that is essential when single-reference methods like DFT and TD-DFT fail. It correctly describes the electronic structure in regions where multiple electronic configurations are close in energy.
Multistate CASPT2 (MS-CASPT2) Refinement of CASSCF energies to include dynamic electron correlation.Provides highly accurate energies for both ground and excited states, yielding quantitative agreement with experimental spectroscopic data. It is considered a benchmark method for photochemical systems.
Workflow for a Theoretical Study

A typical computational investigation into a novel ONB derivative follows a logical progression, starting with less computationally expensive methods and moving to more sophisticated ones as needed.

G A Step 1: Ground State DFT Optimization (e.g., B3LYP/6-31G*) B Step 2: Excited State TD-DFT Vertical Excitation (Identify S1 state) A->B Confirm structure C Step 3: Reaction Path Scan H-transfer on S1 surface (TD-DFT or CASSCF) B->C Map initial pathway D Step 4: Critical Point Location Optimize Transition State (TS) Locate Conical Intersection (CI) (CASSCF) C->D Identify key barriers E Step 5: Energy Refinement Single-point energy calculations (MS-CASPT2) D->E Obtain accurate energies F Step 6: Interpretation Compare with experimental data (e.g., transient absorption) E->F Validate model

Caption: A standard workflow for the computational analysis of an ONB phototrigger.

Bridging Theory and Experiment: Substituent Effects

One of the primary goals of theoretical studies is to guide the rational design of new PPGs with tailored properties, such as improved quantum yields or absorption at longer wavelengths.[6][22] This is often achieved by studying how different substituents on the aromatic ring or at the benzylic position alter the photochemical pathway.

Electronic and Steric Influences

The electronic nature of substituents on the aromatic ring can have a complex effect on the photolysis kinetics.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) are often added to red-shift the absorption spectrum, allowing for excitation with lower-energy light which is less damaging in biological applications.[6] These groups can also increase the rate of cleavage. For example, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used derivative for this reason.[6]

  • Electron-Withdrawing Groups (EWGs): The introduction of groups like cyano (-CN) or additional nitro groups can also modify the photochemical properties, though the effects are not always straightforward to predict without computational analysis.[4]

  • Leaving Group Acidity: A clear correlation has been found between the rate of photodecomposition and the acidity (pKa) of the leaving group, with more acidic (i.e., more stable) leaving groups leading to faster cleavage.[4][21] This highlights the importance of the final substrate release step in the overall kinetics.

  • Steric Effects: Studies have shown that bulky substituents on the aromatic ring can slow down the photochemical reaction, likely by sterically hindering the necessary conformational changes during the reaction.[4]

Comparative Data on Substituent Effects
Substituent/ModificationPositionObserved EffectTheoretical RationaleReference
4,5-DimethoxyAromatic RingRed-shifted absorption, faster cleavageStabilizes the excited state, lowers the energy barrier for H-transfer[6]
α-MethylBenzylic CarbonIncreased quantum yieldStabilizes the radical character that can develop at the benzylic carbon during H-transfer[10]
More Acidic Leaving GroupEster MoietyFaster decomposition rateStabilizes the departing anion in the product-forming step, making the release more favorable[4][21]
Bulky Ring SubstituentsAromatic RingSlower decomposition rateSteric hindrance may impede the rotation of the nitro group or the conformational changes needed for H-transfer[4]

Advanced Protocols: A Practical Case Study

To illustrate the application of these theoretical tools, we outline a detailed protocol for analyzing a hypothetical new ONB derivative.

Protocol: Computational Analysis of a Novel ONB-Ester

Objective: To predict the photochemical viability and mechanism of a new ONB-ester derivative.

Methodology:

  • Ground State Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-31+G(d,p) including diffuse functions for anionic character.

    • Procedure: Perform a geometry optimization of the ONB-ester in its ground state. Follow with a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies).

  • Vertical Excitation Energy Calculation:

    • Software: Same as above.

    • Method: TD-DFT using the optimized ground-state geometry.

    • Procedure: Calculate the first 10-20 singlet excited states. Identify the lowest energy nπ* state, which is the likely candidate for initiating the photochemistry. Note the calculated absorption maximum (λₘₐₓ) and oscillator strength.

  • Excited State Reaction Path Mapping:

    • Software: Gaussian, MOLCAS, or similar.

    • Method: This is the most challenging step. A relaxed scan using TD-DFT can provide a qualitative picture. For higher accuracy, CASSCF is recommended.

    • Procedure (CASSCF):

      • Define an active space that includes the π-system of the benzene ring, the nitro group orbitals, and the C-H bond at the benzylic position. A typical active space might be (12 electrons, 10 orbitals).

      • Perform a relaxed scan along the benzylic C-H bond distance as the reaction coordinate on the S₁ state to map the energy profile of the hydrogen transfer.

  • Locating the S₁/S₀ Conical Intersection:

    • Software: MOLCAS, OpenMolcas.

    • Method: State-averaged CASSCF (SA-CASSCF).

    • Procedure: Use the geometry from the S₁ reaction path scan that is close to the ground state to start the conical intersection optimization. This will identify the point of most efficient non-radiative decay from the excited state to the ground-state aci-nitro intermediate.

  • Characterization of the aci-Nitro Intermediate:

    • Software: Gaussian or similar.

    • Method: DFT (B3LYP/6-31+G(d,p)).

    • Procedure: Optimize the geometry of the aci-nitro intermediate on the ground state (S₀) potential energy surface. Calculate its vibrational frequencies and compare with any available experimental transient IR or Raman data.[8][9]

Self-Validation and Trustworthiness: Throughout this protocol, results must be cross-validated. For instance, the choice of the DFT functional should be benchmarked against higher-level methods for a smaller model system. The active space in CASSCF calculations must be systematically expanded to ensure the results are converged. The final predicted mechanism must be consistent with fundamental photochemical principles and, most importantly, with available experimental data such as quantum yields and transient lifetimes.[6][7]

Future Directions and Unanswered Questions

Despite significant progress, several areas in the study of nitrobenzyl photodecomposition remain active fields of research:

  • The Triplet State Pathway: While the singlet state pathway is often considered dominant, intersystem crossing (ISC) to the triplet state manifold provides a competitive reaction channel.[6][7][8][9] The precise role and efficiency of this triplet pathway, especially in different solvent environments, require further theoretical investigation.

  • Solvent Effects: Most theoretical models are performed in the gas phase or with implicit solvent models. Explicitly modeling the solvent molecules is computationally expensive but crucial for accurately capturing specific hydrogen-bonding interactions that can significantly alter reaction barriers and intermediate lifetimes.[23]

  • Next-Generation Design: The design of PPGs that can be activated by two-photon absorption (2PA) of near-infrared light is a major goal for deep-tissue biological applications.[22] Theoretical calculations of 2PA cross-sections are essential for screening and designing novel chromophores with enhanced nonlinear optical properties.

Conclusion

Theoretical and computational chemistry provides a powerful and indispensable framework for understanding the complex photodecomposition of nitrobenzyl protecting groups. By combining methods like DFT, TD-DFT, and high-level multireference calculations, researchers can map the entire photochemical reaction pathway, from sub-picosecond bond-breaking events to the formation of microsecond-lived intermediates. This detailed mechanistic insight is not merely an academic exercise; it provides the fundamental knowledge required to rationally design new phototriggers with customized properties, such as enhanced quantum yields, tailored release kinetics, and shifted absorption wavelengths. The synergy between advanced computational modeling and cutting-edge experimental techniques like ultrafast spectroscopy will continue to drive innovation, leading to the development of more sophisticated photoresponsive tools for chemistry, biology, and materials science.

References

  • Groß, A. G., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ChemRxiv. [Link]

  • Saalbach, L., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society, 126(23), 7174-7175. [Link]

  • Klán, P., et al. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. Journal of the American Chemical Society. [Link]

  • Zhu, L., et al. (2007). Combinatorial discovery of two-photon photoremovable protecting groups. Proceedings of the National Academy of Sciences, 104(48), 18840-18845. [Link]

  • Saalbach, L., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Dunkel, P. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1226-1246. [Link]

  • Klán, P., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4534-4543. [Link]

  • Groß, A. G., et al. (2025). Mechanism of the photochemical decomposition of ortho‐nitrobenzyl esters. ResearchGate. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Saalbach, L., et al. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A. [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]

  • Dunkel, P. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • Pelliccioli, A. P., et al. (2003). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences, 2(7), 796-800. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ResearchGate. [Link]

  • Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society. [Link]

  • Huber, J. R., et al. (2008). Femtosecond spectroscopy on the photochemistry of ortho-nitrotoluene. Physical Chemistry Chemical Physics, 10(48), 7270-7278. [Link]

  • Pelliccioli, A. P., et al. (2003). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences. [Link]

  • Dunkel, P. (2022). Photoremovable Protecting Groups. ResearchGate. [Link]

  • Otsuka, H., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Kim, S. Y., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2255-2287. [Link]

  • Huber, J. R., et al. (2008). Femtosecond spectroscopy on the photochemistry of ortho-nitrotoluene. ResearchGate. [Link]

  • Wierzejewska, M., & Panek, J. (2004). Phototauntomerism of o-nitrobenzyl compounds: o-quinonoid aci-nitro species studied by matrix isolation and DFT calculations. Semantic Scholar. [Link]

  • Givens, R. S., & Matuszewski, B. (1984). Photochemistry of o-nitrobenzaldehyde and related studies. The Journal of Physical Chemistry, 88(20), 4559-4564. [Link]

  • Giussani, A., et al. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation, 13(6), 2883-2895. [Link]

  • Giussani, A., & Worth, G. A. (n.d.). Photophysics and photochemistry of nitrobenzene and 1-nitronaphthalene performing CASPT2//CASSCF static computations and DD-vMCG. [Link]

  • Giussani, A., & Worth, G. A. (2018). On the photorelease of nitric oxide by nitrobenzene derivatives; a CASPT2//CASSCF model. UCL Discovery. [Link]

  • Giussani, A., et al. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation. [Link]

  • Das, A., et al. (2024). Reaction Discovery Using Spectroscopic Insights from an Enzymatic C-H Amination Intermediate. Journal of the American Chemical Society, 146(30), 20556-20562. [Link]

  • van der Meer, M., et al. (2018). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 47(5), 1746-1761. [Link]

  • MDRT. (2026). MDRT. [Link]

Sources

Methodological & Application

using {2-[(4-nitrobenzyl)oxy]phenyl}methanol as a photolabile protecting group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of {2-[(4-nitrobenzyl)oxy]phenyl}methanol and its structural analogs as "smart" protecting groups and self-immolative linkers.

Important Scientific Note: While the user requested the 4-nitro isomer, standard direct photolysis (UV cleavage) is chemically inherent to the 2-nitro (ortho) isomer via the nitro-to-nitroso rearrangement. The 4-nitro (para) isomer is classically a hypoxia-activated (reductive) trigger. However, the 4-nitro group can be cleaved photochemically under specific photo-reductive conditions (e.g., using electron donors or sensitizers). This guide addresses the This compound scaffold as a self-immolative linker system , providing protocols for its synthesis, conjugation, and activation, while explicitly distinguishing the activation modes for the 2-nitro (Direct UV) vs. 4-nitro (Photo-Reductive/Hypoxia) variants to ensure experimental success.

Advanced Photolabile & Self-Immolative Linker Strategies

Executive Summary & Mechanism

The compound This compound belongs to a class of Trigger-Linker-Effector systems. It is not a simple protecting group; it is a self-immolative spacer derived from salicyl alcohol (2-hydroxybenzyl alcohol).

The "Safety-Catch" Mechanism

Unlike standard nitrobenzyl esters that cleave directly, this system operates via a cascade elimination :

  • Triggering: The protecting group (Nitrobenzyl) is removed from the phenolic oxygen.

  • Unmasking: This generates a free phenol (Salicyl alcohol derivative).

  • Self-Immolation: The phenol undergoes a spontaneous electronic rearrangement (1,4-elimination) to form a Quinone Methide .

  • Release: This elimination ejects the "Cargo" (Drug/Fluorophore) attached to the benzylic position (usually via a carbamate or carbonate linkage).

Isomer Specificity (The "Trigger")
  • 2-Nitro Isomer (Ortho): Cleaves upon direct UV irradiation (365 nm) via ac-nitro intermediates. This is the standard Photolabile Protecting Group (PPG) .

  • 4-Nitro Isomer (Para): Stable to direct UV. Cleaves via Reduction (e.g., Nitroreductase enzymes in hypoxia or chemical reduction). Note: Can be cleaved photochemically only via Photo-Induced Electron Transfer (PET) in the presence of donors.

Mechanism Protected Protected Conjugate (Nitrobenzyl-O-Ph-CH2-O-Cargo) Intermediate Free Phenol (Salicyl Alcohol deriv.) Protected->Intermediate Cleavage of Nitrobenzyl Ether Trigger Activation Trigger (UV or Reduction) Trigger->Protected QM Quinone Methide (Electrophile) Intermediate->QM Spontaneous 1,4-Elimination Cargo Released Cargo (Drug/Protein) QM->Cargo Release CO2 CO2 / Byproducts QM->CO2

Figure 1: Self-Immolative Cascade. The nitrobenzyl group acts as the "safety pin." Once removed, the salicyl alcohol core collapses to release the cargo.

Synthesis Protocol: The Linker Scaffold

This protocol describes the synthesis of the core linker This compound .

Materials
  • Reagents: Salicyl alcohol (2-hydroxybenzyl alcohol), 4-Nitrobenzyl bromide (or 2-Nitrobenzyl bromide for direct UV), Potassium Carbonate (

    
    ), Potassium Iodide (KI).
    
  • Solvents: Acetone (anhydrous) or DMF.

Step-by-Step Methodology
  • Activation:

    • Dissolve Salicyl alcohol (1.0 eq, e.g., 1.24 g, 10 mmol) in anhydrous Acetone (50 mL).

    • Add

      
        (1.5 eq, 2.07 g) and a catalytic amount of KI  (0.1 eq).
      
    • Stir at room temperature for 15 minutes to generate the phenolate.

  • Alkylation (Installation of the Trigger):

    • Add 4-Nitrobenzyl bromide (1.0 eq, 2.16 g) dropwise (dissolved in minimal acetone).

    • Critical: If synthesizing the standard photolabile version, use 2-Nitrobenzyl bromide here.

    • Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will be less polar than salicyl alcohol.

  • Work-up:

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (

      
      , 0-30% EtOAc in Hexane).
      
    • Yield: Expect 70–85% as a pale yellow solid.

    • Characterization: Confirm structure via

      
       NMR. Look for the benzylic ether singlet (~5.2 ppm) and the hydroxymethyl doublet (~4.7 ppm).
      

Protocol: Cargo Conjugation (Loading)

To use this molecule as a protecting group, you must attach your "Cargo" (amine or alcohol) to the benzylic alcohol position, typically forming a carbamate (for amines) or carbonate (for alcohols).

Method A: Activation with p-Nitrophenyl Chloroformate (Standard)
  • Activation: Dissolve the linker (from Step 2) in dry DCM/Pyridine. Add p-nitrophenyl chloroformate (1.2 eq) at 0°C. Stir for 2 hours to form the mixed carbonate.

  • Coupling: Add the Cargo (e.g., a drug with a primary amine) and TEA (2 eq). Stir at RT overnight.

  • Result: Trigger-O-Ph-CH2-O-CO-NH-Cargo.

Deprotection / Activation Protocols

Scenario A: Photolysis (If using 2-Nitro isomer)
  • Light Source: 365 nm UV LED (e.g., Kessil PR160 or similar).

  • Intensity: 5–10 mW/cm².

  • Solvent: PBS (pH 7.4) with <1% DMSO (for solubility).

  • Procedure:

    • Prepare a 10–50 µM solution of the conjugate.

    • Irradiate in a quartz cuvette or glass vial (uncapped if oxygen is needed, though O2 is not strictly required for cleavage).

    • Time: 5–20 minutes.

    • Mechanism: Nitro group abstracts benzylic hydrogen -> ac-nitro intermediate -> hemiacetal -> cleavage.

Scenario B: Photo-Reductive Cleavage (If using 4-Nitro isomer)
  • Note: The 4-nitro isomer is stable to 365 nm alone. It requires an electron donor.

  • Reagents: Sodium Ascorbate (Donor) or EDTA; optionally a photosensitizer (e.g., Riboflavin) if using visible light.

  • Procedure:

    • Dissolve conjugate in buffer containing 10 mM Sodium Ascorbate.

    • Irradiate with 365 nm (or visible light if sensitized).

    • Mechanism: Photo-induced electron transfer (PET) generates the nitro-radical anion (

      
      ), which fragments.
      
Scenario C: Chemical Reduction (Hypoxia Simulation for 4-Nitro)
  • Reagent: Sodium Dithionite (

    
    ).
    
  • Procedure: Add 10 eq of

    
     to the buffered solution. Cleavage occurs within 10–30 minutes.
    

Analytical Data Summary

Parameter2-Nitro Isomer (Ortho)4-Nitro Isomer (Para)
Primary Activation UV Light (300–365 nm)Chemical Reduction / Enzyme
Quantum Yield (

)
0.1 – 0.6 (High)< 0.01 (Negligible without donor)
Stability (Dark) HighVery High
Stability (Reducing) ModerateLow (Cleaves)
Byproduct 2-Nitrosobenzaldehyde4-Aminobenzyl alcohol deriv.
Key Application Spatiotemporal Control (In vitro)Hypoxia Targeting (In vivo)

Troubleshooting & Optimization

  • Problem: Slow release of Cargo after photolysis.

    • Cause: The self-immolation step (quinone methide formation) is the rate-limiting step (

      
       can be minutes to hours depending on pH).
      
    • Solution: Ensure pH is

      
       7.0. The phenolate intermediate eliminates faster than the phenol.
      
  • Problem: Low solubility.

    • Solution: Introduce solubilizing groups (PEG chains) on the "Cargo" side or use the dimethoxy analog (Nitroveratryl) for better absorption/solubility.

  • Safety: The byproduct Quinone Methide is an electrophile and can alkylate proteins. Include a scavenger (e.g., 1 mM Glutathione or Cysteine) in the buffer if this side reaction affects your assay.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Wong, P. T., & Choi, S. K. (2015). "Mechanisms and Applications of Hypoxia-Activated Prodrugs in Cancer Therapy." Oncotarget, 6(40), 42379. (Discusses 4-nitrobenzyl reduction). Link

  • Rothman, D. M., et al. (2005). "Caged Phosphopeptides and Phosphoproteins." Methods in Enzymology, 391, 228-254. (Protocols for nitrobenzyl caging). Link

Application Notes & Protocols: {2-[(4-nitrobenzyl)oxy]phenyl}methanol for Orthogonal Protection of Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This guide provides an in-depth technical overview of {2-[(4-nitrobenzyl)oxy]phenyl}methanol, a versatile reagent for the protection of alcohols. This system offers a unique combination of stability and controlled deprotection, leveraging a photolabile p-nitrobenzyl (PNB) ether moiety. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its application, and discuss its orthogonality, offering researchers a powerful tool for enhancing chemoselectivity in complex synthetic routes.

Introduction: The Strategic Advantage of the {2-[(4-nitrobenzyl)oxy]phenyl}methyl Group

The protection of hydroxyl groups is a frequent necessity in the synthesis of complex molecules to prevent unwanted side reactions.[1] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[2] The {2-[(4-nitrobenzyl)oxy]phenyl}methyl (NBPM) group emerges as a strategic choice, particularly due to its dual-mode deprotection capabilities.

The core of the NBPM protecting group is the p-nitrobenzyl ether. Nitrobenzyl-based protecting groups are a well-established class of photolabile protecting groups (PPGs).[3][4] This photosensitivity allows for deprotection using light, a "traceless" reagent, which offers exceptional spatial and temporal control over the reaction.[3] This is particularly advantageous in the synthesis of sensitive biomolecules or in the construction of complex molecular arrays.[4] Furthermore, the NBPM group exhibits orthogonality with many common acid- and base-labile protecting groups, making it a valuable component in an orthogonal protection strategy.[5][6]

Beyond its photolytic lability, recent studies have demonstrated that o- and p-nitrobenzyl ethers can also be cleaved under mild, non-photolytic basic conditions, providing an alternative deprotection pathway.[7] This dual-mode cleavage enhances the versatility of the NBPM group, allowing for its strategic removal under different conditions tailored to the specific needs of a synthetic sequence.

Mechanistic Rationale: Expertise in Action

A deep understanding of the reaction mechanisms is crucial for successful implementation and troubleshooting. The application of the NBPM protecting group involves three key stages: synthesis of the protecting agent, protection of the alcohol, and deprotection of the resulting ether.

Synthesis of the Protecting Agent: this compound

The synthesis of the protecting agent itself is a critical first step. A logical and efficient approach is the Williamson ether synthesis, a robust and widely used method for forming ethers.[8] In this reaction, the phenoxide of 2-hydroxybenzyl alcohol (salicyl alcohol) acts as a nucleophile, displacing a halide from p-nitrobenzyl halide.

Key Mechanistic Insight: The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenolic hydroxyl group of salicyl alcohol, which is more acidic than the benzylic alcohol. This selective deprotonation is key to forming the desired ether linkage at the phenolic position.

Protection of Alcohols

To protect a target alcohol, the benzylic alcohol of this compound must first be converted into a good leaving group, typically a halide (e.g., bromide or chloride). This "activation" step transforms the protecting agent into an electrophile. The activated agent then reacts with the target alcohol, again via a Williamson ether synthesis, where the alkoxide of the target alcohol acts as the nucleophile.

Expert Tip: The SN2 nature of this reaction dictates that it works best for primary and secondary alcohols.[8] For sterically hindered secondary alcohols, reaction times may need to be extended, or a more reactive leaving group on the protecting agent may be beneficial.

Deprotection: A Tale of Two Pathways

The strategic value of the NBPM group lies in its two distinct deprotection pathways, offering significant flexibility to the synthetic chemist.

The primary and most recognized method for cleaving nitrobenzyl ethers is through photolysis.[9] Irradiation with UV light (typically around 350 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This intramolecular redox reaction leads to a cascade of intermediates that ultimately results in the cleavage of the benzylic C-O bond, releasing the free alcohol and forming o-nitrosobenzaldehyde as a byproduct.[9]

Causality in Action: The wavelength of light is a critical parameter. Using a wavelength where other functional groups in the molecule do not absorb prevents unwanted side reactions, thereby ensuring the orthogonality of this deprotection method.[5]

An alternative, non-photolytic deprotection can be achieved using aqueous sodium hydroxide in methanol at elevated temperatures.[7] The proposed mechanism involves oxidation at the benzylic position by dissolved oxygen, facilitated by the basic conditions. This method provides a valuable alternative when photolytic conditions are not feasible or desired.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes considerations for monitoring and validation, ensuring the integrity of the process.

Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis.

Materials:

  • 2-Hydroxybenzyl alcohol (salicyl alcohol)

  • p-Nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of p-nitrobenzyl bromide (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protection of a Primary Alcohol

Part A: Activation of the Protecting Group This step converts the alcohol of the protecting group into a bromide, making it an active electrophile.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

  • Add PBr₃ (0.4 eq) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Monitor the formation of the bromide by TLC. The product, {2-[(4-nitrobenzyl)oxy]phenyl}methyl bromide, should be used immediately in the next step.

Part B: Ether Formation

Materials:

  • Primary alcohol to be protected

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous DMF

  • Solution of {2-[(4-nitrobenzyl)oxy]phenyl}methyl bromide from Part A

Procedure:

  • In a separate flask, add the primary alcohol (1.0 eq) to a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Cool the mixture to 0 °C and add the ethereal solution of {2-[(4-nitrobenzyl)oxy]phenyl}methyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Work-up and purify as described in section 3.1.

Deprotection Protocols

Materials:

  • Protected alcohol

  • Methanol or other suitable solvent

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

Procedure:

  • Dissolve the protected alcohol in a suitable solvent (e.g., methanol) in a quartz or Pyrex reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the deprotected alcohol from the o-nitrosobenzaldehyde byproduct.

Materials:

  • Protected alcohol

  • Methanol

  • 20% aqueous sodium hydroxide (NaOH)

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in methanol.

  • Add 20% aqueous NaOH (an equal volume to the methanol).

  • Heat the reaction mixture to 75 °C and stir.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary

The following table summarizes typical reaction parameters for the use of the NBPM protecting group. Yields are representative and may vary depending on the substrate.

Process Key Reagents Solvent Temperature Time Typical Yield
Synthesis of Protecting Agent Salicyl alcohol, p-nitrobenzyl bromide, NaHDMF0 °C to RT12-16 h70-85%
Protection of Primary Alcohol Activated NBPM, NaHDMF0 °C to RT12-16 h80-95%
Photolytic Deprotection UV light (λ > 300 nm)MethanolRoom Temp.2-8 h85-95%
Chemical Deprotection 20% aq. NaOHMethanol75 °C1-4 h70-90%[7]

Visualizing the Workflow

Chemical Structures and Reactions

cluster_synthesis Synthesis of Protecting Agent cluster_protection Protection of Alcohol cluster_deprotection Deprotection SA Salicyl Alcohol Base NaH, DMF PNBBr p-Nitrobenzyl Bromide NBPM This compound Base->NBPM Williamson Ether Synthesis NBPM_act Activated NBPM-Br NBPM->NBPM_act PBr3 Base2 NaH, DMF ROH Target Alcohol (R-OH) Protected_ROH Protected Alcohol (R-O-NBPM) Base2->Protected_ROH Williamson Ether Synthesis Protected_ROH2 Protected Alcohol (R-O-NBPM) Light hv (>300 nm) Protected_ROH2->Light Photolysis Base3 aq. NaOH, MeOH Protected_ROH2->Base3 Chemical Cleavage Deprotected_ROH Deprotected Alcohol (R-OH) Light->Deprotected_ROH Photolysis Base3->Deprotected_ROH Chemical Cleavage

Caption: Overall workflow for the synthesis and application of the NBPM protecting group.

Mechanism of Photolytic Deprotection

A Protected Alcohol (R-O-NBPM) B Excited State A->B hv C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Deprotected Alcohol (R-OH) + o-Nitrosobenzaldehyde D->E Rearrangement & Cleavage

Caption: Simplified mechanism of photolytic deprotection of the NBPM group.

Conclusion: A Versatile Tool for Modern Synthesis

The {2-[(4-nitrobenzyl)oxy]phenyl}methyl (NBPM) protecting group offers a compelling set of features for researchers engaged in complex organic synthesis. Its straightforward introduction via Williamson ether synthesis, coupled with the strategic flexibility of dual-mode deprotection (photolytic and chemical), positions it as a valuable asset. The photolytic cleavage provides a mild and orthogonal method for deprotection, while the chemical cleavage offers a practical alternative. By understanding the underlying mechanisms and following robust protocols, scientists can effectively leverage the NBPM group to enhance the efficiency and selectivity of their synthetic endeavors, ultimately accelerating the pace of discovery in chemistry and drug development.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • Wikipedia. (2023). Photolabile protecting group. [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]

  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides, nucleotides and oligonucleotides. Tetrahedron, 53(12), 4247-4264.
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Givens, R. S., & Rubina, M. (2014). Photoremovable protecting groups: design principles and applications. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]

  • Furuta, T., Iwatate, M., & Hirayama, Y. (2010). Photochemically removable protecting groups for the hydroxyl function. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1121-1130.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry LibreTexts. (2021). 17.8: Protection of Alcohols. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Yang, Q., & Njardarson, J. T. (2014). A new method for the cleavage of nitrobenzyl amides and ethers. Tetrahedron letters, 55(41), 5677-5679. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

Sources

experimental setup for photolytic deprotection of nitrobenzyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Batch and Flow Chemistry

Executive Summary

The photolytic deprotection of o-nitrobenzyl (ONB) ethers provides a powerful, orthogonal method for releasing alcohols, carboxylic acids, and amines without the use of chemical reagents (acids, bases, or metal catalysts). This "caging" strategy is pivotal in chemical biology for spatiotemporal control of drug release and in total synthesis for protecting group orthogonality. However, the reaction is frequently plagued by the Internal Filter Effect —where the light-absorbing nitroso byproduct halts the reaction—and slow kinetics in batch systems.

This guide details the mechanistic grounding, optimal experimental setups, and a transition from batch to continuous flow photochemistry to maximize yield and purity.

Mechanistic Principles

The deprotection follows a Norrish Type II-like photoisomerization. Upon UV irradiation (typically 365 nm), the o-nitrobenzyl group undergoes an intramolecular 1,5-hydrogen abstraction to form an aci-nitro intermediate. This species cyclizes to a benzisoxazoline, which rearranges to a hemiacetal and finally collapses to release the free substrate and an o-nitrosobenzaldehyde (or ketone) byproduct.

Mechanistic Pathway Diagram

ONB_Mechanism Start o-Nitrobenzyl Ether (Ground State) Excited Excited State (n -> pi*) Start->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Cyclic Benzisoxazoline Intermediate Aci->Cyclic Cyclization Hemiacetal Hemiacetal Cyclic->Hemiacetal Rearrangement Products Free Alcohol + Nitroso Byproduct Hemiacetal->Products Collapse

Caption: Step-wise photochemical cleavage of o-nitrobenzyl ethers. The rate-determining step is often the decay of the aci-nitro intermediate.

Critical Experimental Variables

Light Source Selection
  • Mercury Arc Lamps (Traditional): Broad spectrum. Require filters (Pyrex or specific band-pass) to remove <300 nm light which causes side reactions. High heat generation.

  • High-Power LEDs (Modern Standard): Monochromatic (365 nm or 405 nm). Negligible heat transfer to the substrate. Recommended.

The "Internal Filter" Problem

The o-nitrosobenzaldehyde byproduct has a high extinction coefficient at 300–400 nm. As the reaction proceeds, this byproduct absorbs the incident photons, effectively shielding the remaining starting material.

  • Solution: Use Flow Chemistry (short path length) or add scavengers (semicarbazide, hydroxylamine) that react with the aldehyde to shift its absorption spectrum.

Solvent Systems

Solvents must be optically transparent at the irradiation wavelength.

  • Preferred: Methanol, Acetonitrile, THF/Water mixtures.

  • Avoid: Acetone (absorbs <330 nm), Benzene (absorbs <280 nm).

Protocol A: Standard Batch Photolysis

Best for small scale (<50 mg) or initial screening.

Materials
  • Light Source: 365 nm LED module (approx. 10–50 W input power).

  • Vessel: Quartz vial (for <300 nm) or Pyrex/Borosilicate vial (for >300 nm).

  • Scavenger (Optional): Semicarbazide hydrochloride (1.5 equiv).

Procedure
  • Preparation: Dissolve the ONB-protected substrate in MeOH or MeCN/H2O (4:1) to a concentration of 5–10 mM .

    • Note: High concentrations (>20 mM) exacerbate the internal filter effect.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Reason: Oxygen can quench excited triplet states (though ONB is relatively robust) and oxidize the nitroso byproduct to nitro compounds.

  • Irradiation: Place the vial 2–5 cm from the LED source. Stir vigorously.

    • Cooling: If using a high-intensity lamp, direct a fan at the vial to maintain ambient temperature.

  • Monitoring: Monitor by TLC or HPLC every 15–30 minutes.

    • Endpoint: Reaction typically takes 1–4 hours depending on the quantum yield.

  • Workup: Evaporate solvent. If nitroso byproducts precipitate, filter them off. Purify via flash chromatography.

Protocol B: Continuous Flow Photolysis (Recommended)

Best for scale-up (>100 mg), faster kinetics, and cleaner profiles.

Advantages[1][2][3]
  • Beer-Lambert Law: Micro-reactors (tubing ID < 1 mm) ensure full light penetration through the entire reaction depth.

  • Residence Time: Precise control over irradiation time prevents over-exposure and degradation of sensitive products.

Flow Setup Diagram

Flow_Setup Reservoir Reagent Reservoir (Substrate in MeCN) Pump HPLC Pump (0.1 - 2.0 mL/min) Reservoir->Pump Inlet Reactor FEP Tubing Reactor Wrapped around 365nm LED Pump->Reactor Flow BPR Back Pressure Regulator (40 psi) Reactor->BPR Irradiated Stream Collection Collection Flask (Product + Byproduct) BPR->Collection Outlet

Caption: Continuous flow setup using FEP tubing wrapped around a cooled LED light source.

Procedure
  • Reactor Setup: Coil FEP (Fluorinated Ethylene Propylene) tubing (10 mL volume, 1/16" OD) around a water-cooled 365 nm UV-LED cylinder.

  • Solution: Prepare a 20–50 mM solution of substrate in MeCN.

    • Note: Flow allows higher concentrations than batch because path length is minimal.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ) = 10–30 minutes (optimization required).
      
    • Flow Rate (

      
      ) = Reactor Volume (
      
      
      
      ) /
      
      
      .
    • Example: For a 10 mL reactor and 20 min residence time, set pump to 0.5 mL/min.

  • Operation:

    • Flush reactor with pure solvent.

    • Turn on LED.

    • Pump reagent solution.

    • Discard the first residence volume (equilibration).

    • Collect the steady-state output.

  • Post-Process: Concentrate the output and purify.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Stalled Conversion (<50%) Internal Filter EffectDilute reaction (Batch) or switch to Flow protocol.
New Impurities Formed Over-irradiationReduce residence time (Flow) or check light source for <300 nm emission (use filter).
Precipitate in Tubing Nitroso DimerizationAdd 5% water or MeOH to solubilize byproducts; Sonicate tubing.
Slow Kinetics Low Quantum YieldAdd "sensitizers" (rarely needed) or ensure wavelength matches

of the ONB group.

Safety Considerations

  • UV Radiation: 365 nm is invisible and damaging to the retina. Always use UV-blocking polycarbonate safety glasses and enclose the reactor in a light-tight box.

  • Heat Management: Even LEDs generate heat. Ensure active air or water cooling to prevent thermal degradation of the substrate.

  • Venting: Photolysis can generate small amounts of gas (NOx species in side reactions) or heat-induced solvent expansion. Never seal a batch reactor completely tight without a pressure relief mechanism.

References

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Wendell, C. I., & Boyd, M. J. (2015).[5] Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Tetrahedron Letters, 56(6), 897-899. Link[5]

  • Vapourtec Application Note. (2015). Photochemical deprotection of the 2-nitrobenzyl group in flow.[5][3] Link

  • Corrie, J. E. T., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society, 127(16), 5766-5767. Link

Sources

Application Note: Wavelength Selection and Protocols for Nitrobenzyl Group Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the wavelength selection and methodology for nitrobenzyl group cleavage.

Executive Summary & Critical Distinction

Effective photocleavage requires precise matching of the excitation light source with the absorption cross-section of the protecting group. Before selecting a wavelength, it is critical to address a common nomenclature confusion in the field regarding 4-nitrobenzyl versus 2-nitrobenzyl groups.

  • 2-Nitrobenzyl (o-nitrobenzyl, ONB): This is the standard photolabile protecting group. It relies on the ortho proximity of the nitro group to the benzylic carbon to execute the Norrish Type II photocleavage mechanism.

  • 4-Nitrobenzyl (p-nitrobenzyl, PNB): This group is typically photostable under standard conditions. It is classically removed via chemical reduction (e.g., Zn/AcOH or H₂/Pd) or strong nucleophiles.

    • Note: PNB can only be cleaved photochemically via electron-transfer mechanisms using specific photosensitizers (e.g., pyrene, dimethylaniline) to generate a radical anion, but it does not undergo direct photolysis like the ortho isomer.

This guide focuses on the direct photocleavage of 2-nitrobenzyl (ONB) and its derivatives , as this is the standard context for "wavelength selection" in photocaging applications.

Mechanistic Insight: The Norrish Type II Reaction

Understanding the mechanism is essential for troubleshooting low yields. The cleavage is not a simple bond dissociation but a multi-step rearrangement.

  • Excitation: The ground state chromophore absorbs a photon (

    
    ), entering an excited singlet state (
    
    
    
    ), which undergoes intersystem crossing to the triplet state (
    
    
    ).
  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (this requires the ortho geometry).

  • Rearrangement: This forms an aci-nitro intermediate (often yellow/colored).[1]

  • Collapse: The intermediate rearranges to a hemiacetal, which collapses to release the free substrate and a nitrosobenzaldehyde byproduct.

Key Constraint: The aci-nitro intermediate is sensitive to pH.[1][2] Acidic conditions accelerate the collapse, while basic conditions can stabilize the intermediate, delaying release.

Diagram: Photolysis Mechanism

G Start o-Nitrobenzyl Protected Substrate Excitation Excited State (T1 Triplet) Start->Excitation hv (Absorption) Aci aci-Nitro Intermediate Excitation->Aci 1,5-H Shift Collapse Hemiacetal Collapse Aci->Collapse Rearrangement (pH dependent) Product Released Substrate + Nitroso Byproduct Collapse->Product Release

Caption: The Norrish Type II mechanism for o-nitrobenzyl photocleavage. Note that p-nitrobenzyl lacks the geometry for the critical 1,5-H shift.

Wavelength Selection Guide

The choice of wavelength is a trade-off between cleavage efficiency (quantum yield


 extinction coefficient) and sample integrity  (phototoxicity).
WavelengthLight SourceSuitabilityProsCons
365 nm UV LED / Hg ArcStandard Optimal balance of efficiency and safety. High absorption for unsubstituted ONB.Can cause minor DNA damage/crosslinking upon prolonged exposure.
405 nm Violet LED / LaserDerivatives Required for DMNB (4,5-dimethoxy) derivatives. Less phototoxic to cells.Inefficient for unsubstituted ONB. Slower cleavage rates.
254 nm Low-pressure HgChemical Only Extremely fast cleavage.Destructive. Degrades proteins/DNA. Only for robust organic synthesis.
700-800 nm Ti:Sapphire LaserTwo-Photon Deep tissue imaging; high spatial resolution (focal point only).Requires expensive femtosecond lasers. Low cross-section without specific antenna design.
Decision Matrix for Wavelengths

DecisionTree Start Select Wavelength SampleType Is the sample biological (Cells/Proteins)? Start->SampleType BioYes Yes SampleType->BioYes BioNo No (Organic Synthesis) SampleType->BioNo DeepTissue Is deep tissue penetration required? BioYes->DeepTissue TwoPhoton Use 720-800 nm (Two-Photon) DeepTissue->TwoPhoton Yes StandardBio Use 365 nm (Standard) or 405 nm (if DMNB) DeepTissue->StandardBio No Speed Is speed critical? BioNo->Speed UV254 Use 254 nm (High Energy) Speed->UV254 Yes UV365 Use 365 nm (Cleaner Reaction) Speed->UV365 No

Caption: Decision tree for selecting the optimal excitation wavelength based on sample type and experimental constraints.

Detailed Protocol: 365 nm Photocleavage of o-Nitrobenzyl Cages

Objective: To uncage a small molecule or protein functionality protected by a 2-nitrobenzyl group using standard UV LED illumination.

Materials
  • Light Source: 365 nm UV LED (e.g., Thorlabs, Kessil) or Mercury Arc Lamp with a 365 nm bandpass filter.

    • Intensity Target: 5–20 mW/cm².

  • Solvent System:

    • Biological:[1][3][4][5] PBS (pH 7.4) or HEPES.

    • Chemical:[2][4][6][7][8][9][10][11][12] Methanol/DCM (1:1) or Acetonitrile/Water.[3][7][13]

  • Scavenger (Optional but Recommended): Semicarbazide hydrochloride or hydroxylamine (to trap the nitrosobenzaldehyde byproduct).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the caged compound in the appropriate solvent.

    • Concentration: Typically 10 µM to 1 mM. High concentrations (>5 mM) may suffer from the Inner Filter Effect , where the byproduct absorbs the incident light, halting the reaction.

    • Add Scavenger: If the released substrate is an amine, add 5–10 equivalents of semicarbazide to prevent the nitroso byproduct from reacting with the released amine (Schiff base formation).

  • Setup:

    • Place the sample in a quartz cuvette (glass absorbs UV <320 nm, which is fine for 365 nm, but quartz is safer) or an optically clear multi-well plate.

    • Position the light source 5–10 cm from the sample.

  • Irradiation:

    • Start Timer: Turn on the 365 nm source.

    • Duration:

      • Flash Photolysis:[12] 1–10 seconds (for fast kinetics studies).

      • Preparative Cleavage: 5–30 minutes.

    • Agitation: Stir the solution continuously to ensure uniform exposure and minimize inner filter effects.

  • Monitoring:

    • Monitor the reaction via HPLC or UV-Vis spectroscopy.

    • Indicator: The disappearance of the starting material peak and the appearance of the nitrosobenzaldehyde peak (often shifting the UV max from ~260 nm to ~320 nm).

  • Post-Processing:

    • If a scavenger was used, the byproduct will precipitate or be easily separated via chromatography.

    • Centrifuge or filter the solution if necessary.

Troubleshooting & Optimization
ProblemCauseSolution
Incomplete Cleavage Inner Filter EffectThe nitroso byproduct absorbs at 365 nm. Dilute the sample or stir vigorously.
Side Reactions Imine FormationThe nitroso aldehyde reacts with the released amine. Add Semicarbazide (10 eq) to the buffer.
Slow Kinetics Wrong pHThe aci-nitro decay is pH dependent.[2] Ensure buffer is pH 7.0–7.4 . Avoid extremely basic conditions.
Sample Degradation HeatingHigh-intensity LEDs generate heat. Use a cooling block or fan during irradiation.
References
  • Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[5] Chemical Reviews. Link

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[10][13][14][15] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Aujard, I. et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal. Link

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. Link

Sources

Application Note: {2-[(4-nitrobenzyl)oxy]phenyl}methanol as a Safety-Catch Linker in SPOS

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of {2-[(4-nitrobenzyl)oxy]phenyl}methanol in Solid-Phase Organic Synthesis (SPOS).

Based on the specific structural connectivity—an ortho-substituted benzyl alcohol where the hydroxyl is protected by a para-nitrobenzyl ether—this molecule functions as a Reductively Triggered Safety-Catch Linker . This guide addresses its unique ability to remain stable under standard acidic cleavage conditions (e.g., TFA) until "activated" by reduction, enabling advanced workflows like on-resin cyclization and side-chain deprotection without premature linker cleavage.

Executive Summary

This compound (CAS: 77350-57-3 analog/isomer) serves as a specialized Safety-Catch Linker for the synthesis of peptides, peptidomimetics, and small molecules. Unlike standard acid-labile linkers (e.g., Wang, Rink), this linker utilizes a "Lock-and-Key" mechanism:

  • The Lock: The electron-withdrawing 4-nitrobenzyl group stabilizes the ether bond, rendering the linker resistant to the trifluoroacetic acid (TFA) conditions typically used to remove side-chain protecting groups.

  • The Key: Chemical reduction of the nitro group (

    
    ) to an amino group (
    
    
    
    ).
  • The Release: The resulting electron-donating 4-aminobenzyl ether becomes highly acid-labile. Subsequent acid treatment cleaves the ether, revealing a free ortho-hydroxyl group that facilitates payload release via neighboring group participation (NGP) or hyper-acid lability.

This orthogonality allows researchers to perform on-resin modifications (e.g., cyclization, side-chain deprotection) that would otherwise cleave standard linkers.

Mechanism of Action

The linker operates on the principle of Latent Acid Lability . The 4-nitrobenzyl moiety acts as a masking group for the phenol.

  • Stability: The p-nitrobenzyl ether is stable to TFA (acid) and Piperidine (base).

  • Activation: Reduction converts the electron-poor p-nitrobenzyl to the electron-rich p-aminobenzyl.

  • Cleavage: The p-aminobenzyl ether is cleaved by dilute acid, revealing the ortho-phenol. The phenol stabilizes the benzylic carbocation (or attacks the ester carbonyl), releasing the payload.

Pathway Diagram (Graphviz)

SafetyCatchMechanism State1 LOCKED STATE (Stable to TFA) Linker-O-CH2-Ph(NO2) Activation ACTIVATION (Reduction) Zn/AcOH or SnCl2 State1->Activation  Selective Reduction   State2 UNLOCKED STATE (Acid Labile) Linker-O-CH2-Ph(NH2) Activation->State2 Cleavage CLEAVAGE (Acidolysis) 1-5% TFA State2->Cleavage  Ether Cleavage   Intermediate INTERMEDIATE Free Phenol Revealed (Ortho-Hydroxy Effect) Cleavage->Intermediate Release RELEASED PAYLOAD Peptide/Small Molecule Intermediate->Release  Intramolecular  Catalysis  

Caption: Figure 1. The activation and cleavage pathway of the this compound safety-catch linker. The system remains inert until the nitro group is reduced.

Experimental Protocols

Resin Loading Protocol

Since the molecule is a free alcohol, it must first be attached to a solid support or coupled to the payload before resin attachment. The most common strategy is to immobilize the linker onto a Carboxyl-functionalized Resin (e.g., Aminomethyl polystyrene functionalized with a spacer like succinic acid) or a Trityl Chloride Resin .

Method A: Attachment to Carboxyl Resin (Formation of Linker-Resin)

ReagentEquivalentsRole
Carboxyl-Resin1.0Solid Support
This compound3.0 - 5.0Linker
DIC (Diisopropylcarbodiimide)3.0 - 5.0Coupling Agent
DMAP (Dimethylaminopyridine)0.1 - 0.5Catalyst
DCM/DMF (1:1)SolventReaction Medium

Step-by-Step:

  • Swelling: Swell the Carboxyl-Resin (e.g., 0.5 g) in DCM for 30 min.

  • Activation: Dissolve the Linker (3 eq) and DIC (3 eq) in dry DCM/DMF. Stir for 5 min.

  • Coupling: Add the solution to the resin followed by catalytic DMAP.

  • Incubation: Shake at room temperature for 4–12 hours.

  • Washing: Filter and wash resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional): Treat with acetic anhydride/pyridine to cap unreacted resin sites.

Payload Loading (First Amino Acid)

Once the linker is on the resin, the free benzyl alcohol of the linker is used to attach the first amino acid (or carboxylic acid payload).

  • Reagents: Fmoc-Amino Acid (5 eq), DIC (5 eq), DMAP (0.1 eq) in DMF.

  • Reaction: Add to the Linker-Resin and shake for 2–4 hours.

  • Loading Check: Determine loading efficiency via Fmoc UV quantification.

Activation and Cleavage Protocol

This is the critical phase where the "Safety Catch" is released.

Phase 1: Activation (Reduction of Nitro Group)

Perform this step only when ready to cleave or render the linker acid-labile.

Reagent Preparation (1 M SnCl₂ in DMF):

  • Dissolve Tin(II) Chloride dihydrate (SnCl₂·2H₂O) in DMF.

  • Note: Use fresh SnCl₂.

Protocol:

  • Wash the resin with DMF (3x).

  • Add the 1 M SnCl₂ / DMF solution to the resin.

  • Add a trace amount of phenol (scavenger) if sensitive residues are present.

  • Shake at room temperature for 2–4 hours .

  • Wash Thoroughly: DMF (5x), DMF/Water (3x), THF (3x), DCM (3x).

    • Critical: Ensure all tin salts are removed. A color change (yellow to clear/white) often indicates reduction.

Phase 2: Cleavage (Release)

Once reduced, the linker is sensitive to TFA.

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[1]

  • Add the cleavage cocktail to the activated resin.

  • Shake for 1–2 hours .

  • Precipitate the filtrate in cold diethyl ether to recover the payload.

  • Mechanism: The acid cleaves the labile p-aminobenzyl ether. The revealed 2-hydroxybenzyl ester then undergoes rapid acidolysis or cyclization to release the C-terminal acid.

Comparative Data: Stability Profile

The table below highlights the orthogonality of this linker compared to standard SPOS linkers.

ConditionWang LinkerRink AmideThis compound
20% Piperidine (Fmoc Removal)StableStableStable
1-5% TFA (Side-chain removal)CleavesStableStable (Locked)
95% TFA (Final Cleavage)CleavesCleavesStable (Locked) / Cleaves (Unlocked)
Pd(PPh₃)₄ / Allyl Scavengers StableStableStable
SnCl₂ or Zn/AcOH (Reduction)StableStableActivates (Unlocks)

Troubleshooting & Optimization

  • Incomplete Activation:

    • Symptom:[2][3][4][5] Low yield after TFA cleavage.

    • Cause: The nitro group was not fully reduced to the amine.

    • Solution: Repeat the SnCl₂ treatment or switch to Zn powder / Acetic Acid / DMF (slurry) for 4 hours.

  • Premature Cleavage:

    • Symptom:[2][3][4][5] Loss of peptide during synthesis.

    • Cause: Accidental reduction (unlikely) or extreme acidic conditions if the ether is of poor quality.

    • Solution: Ensure all solvents are free of reducing agents. Verify the structure of the starting material (ensure it is the ortho-isomer; the para-isomer lacks the NGP acceleration).

  • Tin Contamination:

    • Symptom:[2][3][4][5] Metal salts in final product.[3]

    • Solution: Wash the resin with a solution of 10% sodium diethyldithiocarbamate in DMF after the reduction step to chelate and remove tin.

References

  • General Safety-Catch Principles

    • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis.
  • Nitrobenzyl Linker Chemistry

    • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry.
  • Reductive Cleavage of Nitrobenzyl Ethers

    • Fukase, Y., Fukase, K., & Kusumoto, S. (2002). 4-Nitrobenzyl Group for Protection of Hydroxyl Functions. Tetrahedron Letters.
  • Ortho-Hydroxy Benzyl Alcohol Linkers (Hyper-Acid Labile)

    • Merzouk, A., & Guibé, F. (1992). 2-Hydroxybenzyl alcohol as a linker in solid phase synthesis.[6][7] Tetrahedron Letters.

  • Compound Data (Grounding)

    • NIST Chemistry WebBook. (2025).

Sources

Application Notes & Protocols: {2-[(4-nitrobenzyl)oxy]phenyl}methanol as a Prototypical Photocleavable Agent for Advanced Photolithography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of {2-[(4-nitrobenzyl)oxy]phenyl}methanol in photolithography. While this specific molecule may not be a commercially prevalent photoacid generator (PAG), its structure embodies the classical and highly effective 2-nitrobenzyl photocleavable system. Understanding its mechanism and application provides a foundational framework for utilizing a wide range of non-ionic, nitrobenzyl-based photoactive compounds in high-resolution microfabrication and advanced material patterning.

Principle of Operation: The 2-Nitrobenzyl Photocleavage Mechanism

The utility of this compound in photolithography is derived from its identity as a "caged" compound, specifically leveraging the 2-nitrobenzyl ether moiety. This functional group is one of the most well-characterized and widely used photoremovable protecting groups in chemistry and biology.[1] The core principle is the absorption of ultraviolet (UV) light to induce a precise cleavage of the benzylic carbon-oxygen bond, releasing the protected molecule—in this case, {2-(hydroxymethyl)phenol}—and generating a 2-nitrosobenzaldehyde byproduct.[2]

The Photochemical Cascade:

The cleavage is not a simple bond homolysis but a refined intramolecular rearrangement known as a Norrish Type II reaction.[3] The process unfolds as follows:

  • Photoexcitation: Upon absorption of a photon (typically in the 320-365 nm range), the nitro group is promoted to an excited state (n→π* transition).[2][3]

  • Intramolecular Hydrogen Abstraction: In this excited state, the oxygen of the nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step and forms a transient diradical species.[3]

  • aci-Nitro Intermediate Formation: The diradical rapidly rearranges into a non-aromatic, cyclic intermediate known as an aci-nitro tautomer.[3]

  • Rearrangement and Cleavage: This unstable intermediate undergoes further electronic rearrangement, leading to the cleavage of the C-O bond and the release of the protected alcohol. The 2-nitrobenzyl portion is converted into 2-nitrosobenzaldehyde.

This light-induced transformation is the fundamental event that enables spatial and temporal control over chemical reactions, which is the essence of photolithography.

G compound compound photon B Excited State (n→π*) photon->B 1. Photoexcitation intermediate intermediate product product A This compound A->photon C aci-Nitro Intermediate B->C 2. H-Abstraction D Released Alcohol {2-(hydroxymethyl)phenol} C->D 3. Rearrangement & Cleavage E Byproduct 2-Nitrosobenzaldehyde C->E 3. Rearrangement & Cleavage

Caption: Photocleavage mechanism of the 2-nitrobenzyl group.

Application in Chemically Amplified Photoresists

The most significant application of this photocleavage is within Chemically Amplified Resists (CARs) . CARs are the cornerstone of modern high-resolution lithography used in semiconductor manufacturing.[4][5] In a CAR system, the photogenerated species acts as a catalyst for a cascade of subsequent chemical reactions, "amplifying" the initial photon signal.

While this compound does not directly release a strong acid like conventional PAGs, its photolysis serves as a model for non-ionic PAGs that do. In these systems, the photogenerated acid catalyzes a change in the solubility of a polymer resin during a subsequent heating step (Post-Exposure Bake).[6][7]

The Workflow:

  • Resist Formulation & Coating: The PAG is dissolved in a polymer matrix containing acid-labile protecting groups. This solution is spin-coated onto a substrate (e.g., a silicon wafer) to form a thin, uniform film.

  • Soft Bake: A pre-exposure bake removes residual solvent from the resist film.

  • Exposure: The resist is selectively exposed to UV light through a photomask. In the exposed regions, the PAG generates acid.

  • Post-Exposure Bake (PEB): This is the critical amplification step. The wafer is heated, allowing the photogenerated acid to diffuse locally and catalytically cleave the acid-labile groups on the polymer backbone. A single acid molecule can deprotect hundreds or thousands of polymer units. This deprotection dramatically changes the polarity and thus the solubility of the polymer in the exposed regions.

  • Development: The wafer is immersed in a developer solution (typically an aqueous base like tetramethylammonium hydroxide, TMAH). The solubility difference between the exposed and unexposed regions allows for the selective removal of one, revealing the desired pattern.

  • Hard Bake: A final bake strengthens the remaining resist pattern for subsequent processing steps like etching.

G sub Substrate Preparation coat Spin Coating (Resist + PAG) sub->coat sb Soft Bake (Solvent Removal) coat->sb expose UV Exposure (Masked) sb->expose peb Post-Exposure Bake (PEB) (Catalytic Deprotection) expose->peb dev Development (Pattern Revealing) peb->dev hb Hard Bake dev->hb final Patterned Substrate hb->final

Caption: Workflow for chemically amplified photolithography.

Key Experimental Parameters & Optimization

The success of a photolithographic process hinges on the precise control of several interdependent parameters. The rationale behind their optimization is crucial for achieving high fidelity and resolution.

  • Photoresist Formulation:

    • Causality: The concentration of the PAG directly impacts the photosensitivity of the resist. A higher PAG loading generates more acid per unit of light, increasing sensitivity but potentially leading to issues like acid diffusion into unexposed areas, which reduces resolution. A base quencher is often added in small amounts to neutralize stray acid and sharpen the contrast between exposed and unexposed regions.[8]

  • Exposure Wavelength and Dose:

    • Causality: The exposure wavelength must overlap with the absorption spectrum of the 2-nitrobenzyl chromophore (typically ~320-365 nm).[2] The exposure dose (light intensity × time) must be carefully calibrated. Under-exposure results in insufficient acid generation, leading to incomplete deprotection and pattern loss during development. Over-exposure can cause feature broadening due to light scattering and excessive acid diffusion.

  • Post-Exposure Bake (PEB) Temperature and Time:

    • Causality: The PEB is arguably the most critical step in a CAR process.[8] The temperature and time dictate the acid diffusion length . A higher temperature or longer time increases the diffusion length, which can be beneficial for smoothing line-edge roughness but detrimental if the acid diffuses too far, blurring the latent image and limiting resolution. This parameter must be optimized to balance reaction kinetics with diffusion control.

Protocols

The following protocols are designed as a starting point for utilizing a 2-nitrobenzyl-based agent in a positive-tone, chemically amplified resist system.

Protocol 4.1: Preparation of a Positive-Tone Chemically Amplified Photoresist

This protocol describes the formulation of a model photoresist. All manipulations should be performed in a cleanroom environment under yellow light to prevent premature exposure.

  • Component Preparation:

    • Polymer Matrix: Prepare a solution of poly(4-hydroxystyrene) partially protected with a t-butoxycarbonyl (t-BOC) group (e.g., 20% protected) in propylene glycol monomethyl ether acetate (PGMEA) to a final concentration of 15% (w/w).

    • PAG Solution: Dissolve this compound in a minimal amount of PGMEA.

    • Quencher Solution (Optional): Prepare a dilute solution of a non-nucleophilic base, such as trioctylamine, in PGMEA.

  • Formulation:

    • In a light-blocking amber bottle, combine the polymer solution with the PAG solution. A typical starting concentration for the PAG is 1-5% by weight relative to the polymer solid.

    • If using a quencher, add it to the mixture. The molar ratio of quencher to PAG is typically low, e.g., 0.1 to 0.2.

    • Stir the mixture thoroughly for several hours at room temperature to ensure complete homogenization.

    • Filter the final resist solution through a 0.2 µm PTFE filter to remove any particulate matter.

Protocol 4.2: Photolithographic Patterning Workflow

This protocol outlines the steps to create a pattern on a silicon wafer.

  • Substrate Cleaning and Preparation:

    • Clean a silicon wafer using a standard RCA-1 or piranha clean procedure to remove organic contaminants.

    • Perform a dehydration bake on a hotplate at 150°C for 5 minutes to remove adsorbed water from the surface.[9]

    • Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), via vapor priming or spin-coating to ensure good resist adhesion.[9]

  • Spin Coating:

    • Center the wafer on the spin coater chuck. Dispense approximately 3 mL of the formulated photoresist onto the center of the wafer.

    • Spin the wafer at a pre-determined speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

  • Soft Bake:

    • Immediately transfer the coated wafer to a hotplate set at 90-110°C for 60-90 seconds. This step removes the casting solvent.

  • Exposure:

    • Place the wafer in a mask aligner or stepper.

    • Expose the resist to UV light (e.g., 365 nm i-line) through a photomask with the desired pattern. The exposure dose will need to be determined through a dose-exposure matrix but may start in the range of 50-200 mJ/cm².

  • Post-Exposure Bake (PEB):

    • Promptly move the wafer to a precisely controlled hotplate.

    • Bake at a temperature between 110-130°C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.

  • Development:

    • Immerse the wafer in a 0.26 N TMAH developer solution for 60 seconds with gentle agitation.

    • Immediately rinse with deionized water for 30 seconds and dry with a nitrogen gun. The exposed regions of the resist should dissolve away.

  • Hard Bake (Optional):

    • Bake the wafer at 110-120°C for 60 seconds to anneal the final resist pattern, improving its thermal and mechanical stability for subsequent processing.

Data Presentation & Characterization

The optimization of a lithographic process requires systematic variation of parameters. The table below summarizes a typical starting point and range for process optimization.

ParameterTypical Starting ValueOptimization RangeRationale for Variation
PAG Loading 2% (w/w of polymer)0.5 - 5%Balances photosensitivity with resolution and resist stability.
Spin Speed 3000 rpm1000 - 5000 rpmControls resist film thickness.
Soft Bake 95°C for 60s90 - 110°C, 60 - 90sOptimizes solvent removal without degrading PAG.
Exposure Dose 100 mJ/cm² @ 365 nm20 - 300 mJ/cm²Determines the amount of acid generated; key for feature sizing.
PEB Temperature 115°C for 60s110 - 130°C, 60 - 90sControls acid diffusion and deprotection kinetics; critical for resolution.
Development Time 60s30 - 90sEnsures complete removal of exposed resist without over-etching.

Characterization: The fidelity of the patterned features should be analyzed using Scanning Electron Microscopy (SEM) . Key metrics to evaluate include:

  • Critical Dimension (CD): The width of the patterned lines and spaces.

  • Sidewall Profile: The verticality of the resist features.

  • Line-Edge Roughness (LER): The deviation of a feature edge from a straight line.

References

  • Daken Chem. (2025). Photoacid Generator For Photoresist. Electronic Chemicals Supplier Daken Chem. 6

  • 2.4 Photocleavable Protecting Groups. (n.d.). Retrieved from a source on protecting groups in peptide synthesis.

  • Wikipedia. (n.d.). Photolabile protecting group. 3

  • San Apro. (n.d.). Technical Information About Photo Acid Generators. 7

  • Alfa Chemistry. (n.d.). Photoacid Generators. Photoresist. 4

  • Lalevée, J., et al. (n.d.). Photopolymerization activated by photobase generators and applications: from photolithography to high-quality photoresists. Polymer Chemistry (RSC Publishing). 10

  • Pentyala, S., et al. (2021). Sample-Efficient Generation of Novel Photo-acid Generator Molecules using a Deep Generative Model. arXiv. 5

  • Bai, X., et al. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. 1

  • Klán, P., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. 11

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. 12

  • Lalevée, J., et al. (n.d.). Recent advances and challenges in the design of organic photoacid and photobase generators for polymerizations. Pure and Applied Chemistry. 13

  • Kozawa, T. (n.d.). A Study of the Photo Acid Generator Material Design for Chemically Amplified Photoresists. 8

  • SEEBIO BIOTECH (SHANGHAI) CO.,LTD. (2023). Photo Acid Generator (PAG). 14

  • Park, J., et al. (2010). Two-step photolithography to fabricate multilevel microchannels. Biomicrofluidics. 15

  • Cornell NanoScale Science & Technology Facility. (n.d.). PHOTOLITHOGRAPHY At CNF. 9

Sources

Application Note: Electrochemical Release of Microarray Libraries using {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and engineers in High-Throughput DNA Synthesis and Microarray Fabrication . It details the use of {2-[(4-nitrobenzyl)oxy]phenyl}methanol (NBOM-Linker) as a reductively cleavable safety-catch linker for the controlled release of oligonucleotide libraries from microelectrode arrays.[1]

Executive Summary

Molecule: this compound CAS: (Specific isomer variant of p-nitrobenzyl ether derivatives) Role: Reductively-Triggered Safety-Catch Linker Application: High-Density Microarray Fabrication & Oligonucleotide Library Retrieval[1]

In the landscape of microarray fabrication, particularly for Gene Assembly and DNA Data Storage , the ability to synthesize oligonucleotides in situ and subsequently release them into solution with high precision is critical.[1] While traditional light-directed synthesis (using o-nitrobenzyl variants like NPPOC) focuses on base-by-base addition, This compound serves a distinct, critical function: it acts as a stable anchor during synthesis that can be electrochemically cleaved to harvest the final library.[1]

This guide details the integration of this linker into semiconductor-based electrochemical arrays (e.g., CMOS-based synthesis chips), leveraging its orthogonality to acid-labile protecting groups (like DMT).[1]

Chemical Mechanism & Logic

The Distinction: para-Nitro vs. ortho-Nitro

It is vital to distinguish this molecule from standard photolabile groups:

  • Photolabile (Light-Directed): Rely on ortho-nitrobenzyl groups (e.g., NPPOC).[1] The nitro group abstracts a benzylic proton upon UV exposure (Norrish Type II).[1]

  • Reductively Labile (Electrochemical): The This compound contains a para-nitrobenzyl ether.[1] This geometry prevents standard photocleavage.[1] Instead, it is designed for Electrochemical Reduction .[1]

The Safety-Catch Mechanism

The linker operates via a "Lock and Key" mechanism triggered by electron transfer:

  • Stable State (Lock): The p-nitrobenzyl ether is electron-deficient and stable against the acidic conditions (TCA/DCA) used to deprotect DMT groups during the DNA elongation cycle.[1]

  • Triggering (Key): A negative potential (approx.[1] -1.2 V vs. Ag/AgCl) is applied to specific electrodes.[1] This reduces the Nitro (-NO₂) group to an Amine (-NH₂) or Hydroxylamine (-NHOH).[1]

  • Release (Unlatching): The resulting electron-rich p-aminobenzyl ether becomes highly labile.[1] It undergoes spontaneous 1,6-elimination (quinone methide formation) or facilitates intramolecular cyclization, cleaving the anchor and releasing the full-length oligonucleotide with a 3'-phosphate or hydroxyl (depending on orientation).[1]

Mechanism Linker Linker (Stable) This compound Anchored to Chip Reduction Electrochemical Reduction (-1.2V / 2e-) Linker->Reduction Step 1 Intermediate Intermediate (4-aminobenzyl ether) Reduction->Intermediate Step 2 Cleavage 1,6-Elimination (Spontaneous) Intermediate->Cleavage Step 3 Products Released Oligo + Quinone Methide Byproduct Cleavage->Products Release

Protocol: Microarray Fabrication & Release[1]

Materials & Equipment
  • Substrate: CMOS-based Microelectrode Array (e.g., Pt or Au electrodes).

  • Reagents:

    • Linker Phosphoramidite: 5'-Dimethoxytrityl-3'-[{2-[(4-nitrobenzyl)oxy]phenyl}methoxy]-phosphoramidite (Custom synthesis required if not commercially available).[1]

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in Acetonitrile (anhydrous).[1]

    • Reducing Buffer: Aqueous buffer (pH 7.4) with sodium dithionite (chemical backup) or specific electrochemical catholyte.[1]

  • Instrumentation: Potentiostat/Galvanostat capable of multiplexed addressing.[1]

Workflow Overview
PhaseStepDescriptionCritical Parameter
I. Functionalization 1. Surface ActivationClean electrodes (Plasma/Piranha) and silanize.[1]Surface uniformity
2. Linker CouplingCouple the NBOM-Linker phosphoramidite to the surface.[1]Anhydrous conditions
II. Synthesis 3. DNA ElongationStandard Phosphoramidite Cycle (Acid Deprotection).[1]Do NOT apply negative potential.[1]
III. Release 4. Electrochemical TriggerApply reductive potential to specific electrodes.[1]-1.1 to -1.4 V vs Ag/AgCl
5.[1] HarvestingAspirate solution containing released oligos.[1]Minimize delay to prevent re-adsorption.[1]
Detailed Procedure
Phase I: Linker Attachment
  • Preparation: Generate surface hydroxyls on the microelectrode array (e.g., using a glycidoxypropyltrimethoxysilane coating followed by hydrolysis).

  • Coupling: Introduce the This compound derivative (phosphoramidite form) at 0.05 M in acetonitrile with ETT activator.

  • Incubation: Allow coupling for 2 minutes.

  • Oxidation: Oxidize the phosphite triester to a stable phosphate using 0.02 M Iodine in THF/Pyridine/Water.

    • Note: The linker is now covalently bound to the chip.[1] The "Methanol" end (protected by DMT) is ready for DNA synthesis.[1] The "Nitrobenzyl" ether is the side-chain safety catch.[1]

Phase II: Oligonucleotide Synthesis

Perform standard solid-phase DNA synthesis.[1]

  • Deprotection: Use electrochemical acid generation (EGA) or standard TCA flow.[1] The p-nitrobenzyl group is stable to these acids.[1]

  • Capping: Essential to prevent truncated sequences from being released later.[1]

Phase III: Electrochemical Release (The Critical Step)

This step selectively cleaves the linker, releasing the DNA into the liquid phase.[1]

  • Wash: Flush the array with the Electrochemical Reduction Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, degassed).[1]

  • Bias Application:

    • Select the electrodes corresponding to the specific sequences to be harvested.[1]

    • Apply a Cathodic Potential of -1.3 V (vs. Ag/AgCl pseudo-reference) for 60–120 seconds .

    • Mechanism:[1] Current flow indicates reduction of NO₂ to NH₂.[1]

  • Incubation: Hold for 10 minutes to allow the 1,6-elimination kinetics to proceed and the DNA to diffuse into the bulk solution.

  • Collection: Pipette or flow the solution into a collection tube.

  • Neutralization: (Optional) Adjust pH if the reduction buffer was highly basic, though electrochemical reduction is usually pH neutral locally.[1]

Quality Control & Validation

Cyclic Voltammetry (CV) Check

Before full synthesis, validate the linker surface density.[1]

  • Setup: 3-electrode system (Working: Array, Counter: Pt wire, Ref: Ag/AgCl).

  • Scan: 0 V to -1.6 V at 100 mV/s.

  • Signal: Look for an irreversible reduction peak at approximately -1.1 V .[1]

    • Interpretation: The area under the peak correlates to the surface density of nitro groups (Faraday's Law:

      
      ).[1]
      
Fluorescence QC

If the oligonucleotide includes a fluorophore (e.g., Cy5):

  • Pre-Release: The array spots should be fluorescent.[1]

  • Post-Release: The array spots should be dark (background level).

  • Supernatant: The collected solution should be fluorescent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Release Yield Incomplete ReductionIncrease potential to -1.4 V or extend time to 180s. Ensure buffer is degassed (Oxygen competes for reduction).[1]
Premature Release Accidental Potential SpikesCheck grounding of the potentiostat.[1] Ensure synthesis reagents (Acid) do not contain reducing contaminants.[1]
Impure Product Incomplete 1,6-EliminationHeat the collected supernatant to 50°C for 30 mins to drive the elimination to completion.

References

  • Electrochemical DNA Synthesis & Linkers

    • Maurer, K., et al. (2006).[1] "Electrochemically Generated Acid and Its Containment to 100 Micron Reaction Areas for the Production of DNA Microarrays." PLoS ONE, 1(1), e34.[1] Link[1]

  • Nitrobenzyl Reduction Mechanism

    • Pinson, J., et al. (1992).[1] "Electrochemical Reduction of p-Nitrobenzyl Derivatives." Journal of the American Chemical Society, 114(5), 1917-1918.[1] Link[1]

  • Microarray Fabrication Techniques

    • Gao, X., et al. (2004).[1] "High density peptide microarrays. In situ synthesis and applications." Molecular Diversity, 8, 177–187.[1] Link

  • Safety-Catch Linkers

    • Patek, M., & Lebl, M. (1999).[1] "Safety-catch linkers in solid-phase synthesis." Biopolymers, 47(5), 353-363.[1] Link

Sources

Troubleshooting & Optimization

optimizing photocleavage of 4-nitrobenzyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Photocleavage of Nitrobenzyl Protecting Groups

CRITICAL ALERT: Isomer Specificity Check

Before proceeding, verify your compound structure. Standard photocleavage requires the nitro group to be in the ortho (2-) position relative to the benzylic carbon (e.g., o-nitrobenzyl, 4,5-dimethoxy-2-nitrobenzyl).

  • 2-Nitrobenzyl (Ortho): Photolabile.[1][2] Cleaves via UV irradiation.

  • 4-Nitrobenzyl (Para): Generally NOT photolabile. It is typically cleaved via chemical reduction (e.g., Zn/Acetic acid, H₂/Pd).

  • Note: If you are using a "4-substituted-2-nitrobenzyl" derivative (like 4,5-dimethoxy-2-nitrobenzyl), this guide is applicable.[3] If you have a pure p-nitrobenzyl ester/ether, light irradiation will likely fail.

Welcome to the Scientific Support Center

Topic: Optimization of 2-Nitrobenzyl (and derivatives) Photocleavage Ticket Priority: High (Experimental Optimization) Agent: Senior Application Scientist

This guide addresses the kinetic bottlenecks and side-reactions common to nitrobenzyl deprotection. While the o-nitrobenzyl (ONB) group is the gold standard for photocaging, its cleavage efficiency is often limited by the "inner filter effect" and the reactivity of the nitroso byproduct.

Module 1: Mechanism & Fundamentals (The "Why")

Q: What is the exact mechanism driving this cleavage? A: The reaction follows a Norrish Type II mechanism.[4] Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[4] This intermediate rearranges into a hemiacetal, which then collapses to release your free substrate and the nitrosobenzaldehyde byproduct.

Q: Why does my reaction stall after 50% conversion? A: This is likely due to the Inner Filter Effect and Byproduct Inhibition .

  • Inner Filter Effect: The byproduct (o-nitrosobenzaldehyde) absorbs UV light more strongly than the starting material at 365 nm. As it accumulates, it "steals" the photons intended for your protecting group.

  • Imine Formation: The nitrosoaldehyde byproduct is electrophilic and can react with primary amines (if that is your released product) to form an imine, effectively "re-protecting" your molecule or creating a complex mixture.

Visualizing the Pathway

The following diagram illustrates the critical aci-nitro intermediate and the byproduct trap.

G Start Protected Substrate (o-Nitrobenzyl) Excited Excited State (Diradical) Start->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement (pH dependent) Products Released Substrate + Nitroso Byproduct Hemiacetal->Products Collapse SideRxn Imine Byproduct (Stalled Reaction) Products->SideRxn If Amine Released (No Scavenger)

Caption: Mechanistic flow of o-nitrobenzyl photocleavage showing the critical path to release and potential side reaction.

Module 2: Optimization Strategies (The "How")

Q: Which light source and wavelength should I use? A:

  • Standard: 365 nm LED or Hg lamp. This matches the n-π* transition of the nitro group.

  • Red-Shifted: If using 4,5-dimethoxy-2-nitrobenzyl (DMNB), you can use 405 nm (violet), though the quantum yield is lower.

  • Intensity: High intensity (10–50 mW/cm²) is preferred to drive the reaction faster than the thermal recombination of the aci-nitro intermediate.

Q: How do I eliminate the nitroso byproduct? (The "Scavenger" Strategy) A: You must add a scavenger if your reaction is slow or involves amines. The scavenger reacts with the nitrosoaldehyde to form a stable hydrazone/oxime, preventing light absorption and side reactions.

Recommended Scavengers:

Scavenger Concentration Application Mechanism
Semicarbazide HCl 5–10 equiv. General purpose, especially for amines. Forms Semicarbazone (precipitates).
Hydroxylamine HCl 5–10 equiv. Acidic/Neutral buffers. Forms Oxime.

| Dithiothreitol (DTT) | 5–10 equiv. | Thiol-sensitive systems. | Reduces nitroso group.[5] |

Q: What solvent system is best? A:

  • Polarity: The aci-nitro intermediate decay is faster in polar solvents.

  • Protic vs. Aprotic: Water/Acetonitrile (1:1) or Methanol/PBS are ideal. The proton transfer steps are facilitated by protic solvents.

  • pH: Maintain pH 7.4. Extremely low pH (<4) can stabilize the aci-nitro form, slowing the collapse to product.

Module 3: Troubleshooting Guide (The "Fix")

Use this logic tree to diagnose failed experiments.

Troubleshooting Issue Problem: Low Yield / Incomplete Cleavage CheckColor Did solution turn dark yellow/brown? Issue->CheckColor CheckProd Is the product an Amine? CheckColor->CheckProd Yes Sol2 Fix: Increase Light Intensity Check path length (use thin vessel) CheckColor->Sol2 No (Solution clear) FilterEffect Cause: Inner Filter Effect (Byproduct absorbing light) CheckProd->FilterEffect No ImineForm Cause: Imine Formation (Byproduct reacting with amine) CheckProd->ImineForm Yes Sol1 Fix: Add Semicarbazide (10 eq) Change solvent to MeOH/H2O FilterEffect->Sol1 ImineForm->Sol1

Caption: Decision tree for troubleshooting incomplete photocleavage.

FAQ: Common Failure Modes

Q: My protein precipitated during photolysis. Why? A:

  • Heating: High-intensity UV lamps generate heat. Use a cooling block or pulsed light (e.g., 1 min on, 1 min off).

  • Radicals: The nitroso byproduct can induce oxidative stress. Add 1 mM Methionine or DTT as an antioxidant.

Q: Can I use a standard transilluminator (gel box)? A: Generally, no . Most gel boxes operate at 302/312 nm (damaging to DNA/proteins) or have insufficient intensity at 365 nm. Use a dedicated UV LED array (e.g., 365 nm flashlight with >1000 mW output) or a mercury arc lamp with a filter.

Module 4: Experimental Protocols

Protocol A: Standard Optimized Photocleavage

For small molecules or peptides in solution.

  • Preparation: Dissolve substrate (1–5 mM) in MeOH/PBS (1:1) or Acetonitrile/Water (1:1) .

  • Add Scavenger: Add Semicarbazide HCl (10 equivalents relative to substrate). If the substrate is acid-sensitive, neutralize the semicarbazide stock first.

  • Setup: Place sample in a quartz cuvette or clear glass vial (borosilicate passes >300 nm).

    • Note: Do not use standard polystyrene plastic; it blocks UV.

  • Irradiation: Irradiate at 365 nm (approx. 10–20 mW/cm²) with stirring.

  • Monitoring: Monitor by HPLC every 5–10 minutes.

    • Success Marker: Disappearance of starting material and appearance of the semicarbazone peak (byproduct trap).

Protocol B: The "Rescue" Protocol

For reactions that have stalled at ~50% conversion.

  • Dilution: Dilute the reaction mixture 2-fold with fresh solvent to reduce the optical density (mitigating the inner filter effect).

  • pH Adjustment: Check pH. If acidic (due to byproduct formation), adjust to pH 7.4.

  • Scavenger Spike: Add an additional 10 equivalents of Hydroxylamine HCl (buffered to pH 7).

  • Pulsed Irradiation: Switch to pulsed irradiation (30 sec ON / 30 sec OFF) to allow thermal relaxation and prevent sample overheating.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews.

  • Apeleo-Zubiri, D., et al. (2006).[2] "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications." Bioorganic & Medicinal Chemistry Letters.

  • Walling, K., et al. (2012).[6] "Quantum Yields for the Photoinduced Release of Leaving Groups from the o-Nitroveratryl Protecting Group." Journal of Organic Chemistry.

  • Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." Journal of Organic Chemistry.

Sources

Technical Support Guide: Deprotection of {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of PNB Ether Cleavage

Subject Molecule: {2-[(4-nitrobenzyl)oxy]phenyl}methanol Common Name: p-Nitrobenzyl (PNB) ether of Salicyl Alcohol. Function: The 4-nitrobenzyl group acts as a protecting group for the phenolic hydroxyl of salicyl alcohol.

Unlike ortho-nitrobenzyl derivatives which are primarily photocleavable, 4-nitrobenzyl (PNB) ethers are chemically stable to light and are classically removed via reduction or oxidative cleavage . The specific byproduct profile depends entirely on the deprotection vector (Reductive vs. Oxidative).

This guide covers the two industry-standard protocols:

  • Reductive Cleavage (Zn/Acid or Hydrogenation)

  • Oxidative Cleavage (DDQ)

Part 1: Diagnostic Workflows & Byproduct Identification

Protocol A: Reductive Cleavage (Standard)

Reagents: Zinc dust/Acetic Acid, Iron/Ammonium Chloride, or H₂/Pd-C. Mechanism: Reduction of the nitro group (-NO₂) to an aniline (-NH₂), followed by acid-catalyzed hydrolysis of the resulting labile 4-aminobenzyl ether.

Primary Byproducts
Byproduct NameStructureStateSolubilityReactivity Risk
4-Aminobenzyl alcohol H₂N-Ph-CH₂OHUnstable Oil/SolidOrganic/Aq. AcidHigh: Polymerizes rapidly to form colored tars.
4-Aminotoluene H₂N-Ph-CH₃SolidOrganicLow: Stable, but requires chromatographic separation.
Azo/Azoxy Dimers Ar-N=N-ArOrange/Red SolidsOrganicMedium: Formed if reduction is incomplete or pH is too high.
Technical Insight: The "Polymerization" Trap

The immediate byproduct, 4-aminobenzyl alcohol , is electronically predisposed to lose water and form an imino-quinone methide. This intermediate rapidly polymerizes, creating a "yellow/brown gum" that contaminates the target salicyl alcohol.

DOT Diagram: Reductive Cleavage Pathway

ReductiveCleavage Start This compound (PNB-Ether) Inter Intermediate: 4-Aminobenzyl Ether Start->Inter Reduction (Zn/AcOH) (-NO2 -> -NH2) Product Target: Salicyl Alcohol Inter->Product Acid Hydrolysis Byprod1 Byproduct: 4-Aminobenzyl Alcohol Inter->Byprod1 Cleavage Byprod2 Polymerized Tar/Resin Byprod1->Byprod2 Self-Condensation (Fast)

Caption: Pathway showing the reduction of the nitro group followed by ether hydrolysis and the subsequent polymerization risk of the aminobenzyl byproduct.

Protocol B: Oxidative Cleavage (DDQ)

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/H₂O. Mechanism: Single-electron transfer (SET) oxidation of the benzylic position.

Primary Byproducts
Byproduct NameStructureStateSolubilityReactivity Risk
4-Nitrobenzaldehyde O₂N-Ph-CHOYellow SolidOrganicMedium: Can form acetals or Schiff bases if not removed.
DDQ-H₂ (Hydroquinone) C₈Cl₂N₂O₂H₂SolidPrecipitatesLow: Easily removed by filtration or basic wash.

DOT Diagram: Oxidative Cleavage Pathway

OxidativeCleavage Start This compound OxStep Oxidation (DDQ) Start->OxStep Product Target: Salicyl Alcohol OxStep->Product Byprod Byproduct: 4-Nitrobenzaldehyde OxStep->Byprod Release Waste Reduced DDQ (DDQ-H2) OxStep->Waste Precipitates

Caption: Oxidative cleavage yields the stable 4-nitrobenzaldehyde and precipitates reduced DDQ.

Part 2: Troubleshooting & FAQs

Scenario 1: "I have a persistent yellow impurity after Zn/AcOH reduction."

Diagnosis: This is likely the polymerized 4-aminobenzyl alcohol or azo-dimers formed during incomplete reduction.

  • Root Cause: 4-aminobenzyl alcohol is unstable. If the reaction mixture is concentrated with heat or left in acidic media too long, it polymerizes.

  • Solution:

    • Scavenger: Add a nucleophilic scavenger (e.g., pyrrole or excess resorcinol) during the workup to trap the reactive quinone methide intermediate.

    • Workup: Perform a rapid extraction. Do not heat the crude material above 40°C.

    • Alternative: Switch to hydrogenolysis (H₂/Pd-C) . This often drives the reduction all the way to 4-aminotoluene , which does not polymerize and is easier to separate.

Scenario 2: "My product (Salicyl Alcohol) is degrading."

Diagnosis: Acid-catalyzed self-condensation.

  • Root Cause: Salicyl alcohol (the product) is itself a benzyl alcohol. In the presence of strong acid (AcOH or HCl used for hydrolysis), it can self-condense to form phenol-formaldehyde-type oligomers.

  • Solution:

    • Buffer the reaction. If using Zn, use NH₄Cl instead of pure AcOH.

    • If using DDQ (Oxidative), the conditions are neutral/mildly acidic, which preserves the salicyl alcohol better than harsh reductive acid hydrolysis.

Scenario 3: "Can I use UV light to deprotect this?"

Diagnosis: Incorrect Protocol.

  • Clarification: You are likely confusing this with an ortho-nitrobenzyl group. The para-nitrobenzyl (PNB) group is not a standard photocage.

  • Exception: While electron-transfer photochemistry exists, it is inefficient for PNB ethers and generates complex radical byproducts (nitrosobenzaldehyde derivatives) that are difficult to purify. Stick to Chemical Methods A or B.

Part 3: Step-by-Step Protocols

Method A: Zinc-Mediated Reductive Cleavage

Best for: Large scale, acid-stable substrates.

  • Dissolution: Dissolve 1.0 eq of this compound in THF/Acetic Acid (3:1 ratio).

  • Activation: Cool to 0°C. Add 10.0 eq of Activated Zinc Dust (pre-washed with HCl).

  • Reaction: Stir vigorously for 1-4 hours. Monitor TLC for disappearance of the nitro compound.

  • Filtration: Filter through a Celite pad to remove Zinc. Wash with EtOAc.[1]

  • Hydrolysis (Critical Step): The filtrate contains the amine intermediate. If hydrolysis is slow, add dilute HCl (1M) and stir for 30 mins.

  • Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.[1][2]

    • Note: The aqueous layer will contain some 4-aminobenzyl alcohol byproducts; the organic layer contains your Salicyl Alcohol.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: DDQ Oxidative Cleavage

Best for: Acid-sensitive substrates or small scale.

  • Dissolution: Dissolve 1.0 eq of substrate in DCM:Water (18:1).

  • Oxidation: Add 1.2 - 1.5 eq of DDQ.

  • Observation: The mixture will turn deep green/red, then fade as DDQ-H₂ precipitates (brown solid).

  • Quench: Add saturated aqueous NaHCO₃ and NaHSO₃ (to reduce excess DDQ).

  • Separation: Filter off the precipitated DDQ-H₂.

  • Purification: The organic layer contains Salicyl Alcohol and 4-nitrobenzaldehyde .

    • Tip: 4-nitrobenzaldehyde is less polar than salicyl alcohol and separates easily on silica.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for PNB cleavage conditions and stability).

  • Kusumoto, S., et al. (1986). Removal of p-nitrobenzyl protecting groups by reduction. Bulletin of the Chemical Society of Japan. (Describes the reduction mechanism and aminobenzyl intermediates).

  • Li, C., et al. (2019). Recent Advances in Nitrobenzyl-Based Photolabile Protecting Groups. (Clarifies the distinction between ortho (photolabile) and para (chemically stable) nitrobenzyl groups).

  • Patschinski, P., et al. (2014). Oxidative Cleavage of p-Methoxybenzyl and p-Nitrobenzyl Ethers with DDQ. Journal of Organic Chemistry. (Protocol for oxidative removal yielding aldehyde byproducts).[1]

Sources

Technical Support Center: Optimizing 4-Nitrobenzyl Uncaging Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for photoremovable protecting groups (PPGs). This guide is designed for researchers, scientists, and drug development professionals utilizing 4-nitrobenzyl (NB) and its derivatives for photocaging applications. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the quantum yield (Φ) and overall efficiency of your uncaging experiments.

Section 1: Foundational Concepts - Understanding the "Why"

Before troubleshooting, it's crucial to understand the underlying photochemical principles. A firm grasp of the mechanism provides the intuition needed to diagnose and solve experimental challenges.

Q1: What is the fundamental mechanism of 4-nitrobenzyl uncaging?

The uncaging process for ortho-nitrobenzyl derivatives is initiated by the absorption of a photon (typically in the UV range, 200-320 nm), which promotes the nitro group to an excited state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1][2][3] This intermediate is unstable and undergoes a series of non-photochemical ("dark") rearrangements to release the caged molecule and form an o-nitrosobenzaldehyde byproduct.[2][4]

Click to view the accepted photochemical reaction pathway

UncagingMechanism cluster_light Photon Absorption (Light-Dependent) cluster_dark Rearrangement (Light-Independent) NB_Caged o-Nitrobenzyl Caged Compound (Ground State) NB_Excited Excited State (Diradical) NB_Caged->NB_Excited Aci_Nitro aci-Nitro Intermediate NB_Excited->Aci_Nitro Intramolecular H-atom Abstraction Hemiacetal Cyclic Intermediate (e.g., Hemiacetal) Aci_Nitro->Hemiacetal Rearrangement Products Released Molecule + o-Nitroso Byproduct Hemiacetal->Products Decomposition

Caption: The accepted mechanism for o-nitrobenzyl photocleavage.


Q2: What is "Quantum Yield (Φ)" and why is it the most critical parameter for uncaging efficiency?

The quantum yield (Φ) is the efficiency of a photochemical process. It is defined as the ratio of the number of molecules that undergo a specific event (in this case, uncaging) to the number of photons absorbed by the system.

Φ = (Number of uncaged molecules) / (Number of photons absorbed)

A low quantum yield means that many photons are absorbed for every molecule that is successfully released, leading to long irradiation times, potential for photodamage to biological samples, and incomplete substrate release.[5][6] Therefore, maximizing the quantum yield is a primary goal in the design and execution of photocaging experiments.[7]

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Quantum Yield

This section addresses the most common experimental pitfalls that lead to poor uncaging efficiency.

Q3: My uncaging reaction is slow and incomplete. What are the first things I should check?

When faced with low uncaging efficiency, a systematic approach to troubleshooting is essential. Start by evaluating the most common sources of error related to your light source and sample preparation.

Click to view a logical troubleshooting workflow for low quantum yield

TroubleshootingWorkflow Start Low Uncaging Quantum Yield LightSource Step 1: Verify Light Source - Correct Wavelength? - Sufficient Power? - Calibrated Output? Start->LightSource SamplePrep Step 2: Check Sample Prep - Correct Concentration? - pH Optimized? - Solvent Appropriate? LightSource->SamplePrep Light OK Solution Optimize & Re-evaluate LightSource->Solution Issue Found & Corrected Byproducts Step 3: Analyze for Byproducts - Inner Filter Effect? - Degradation of Caged Compound? SamplePrep->Byproducts Sample OK SamplePrep->Solution Issue Found & Corrected Structural Step 4: Consider Structural Factors - Leaving Group Ability? - Steric Hindrance? Byproducts->Structural No Issues Found Byproducts->Solution Issue Found & Corrected Structural->Solution

Caption: A step-by-step workflow for troubleshooting low quantum yield.


A. Light Source Issues:

  • Wavelength Mismatch: Ensure your irradiation wavelength optimally overlaps with the absorption maximum (λmax) of your specific 4-nitrobenzyl derivative. While the parent chromophore absorbs in the UV range, derivatives can have shifted absorbances.[8]

  • Insufficient Power/Flux: Low light intensity will naturally lead to a slow reaction. Check the specifications of your lamp or laser and ensure it is not nearing the end of its operational life. The power at the sample plane is what matters, so consider potential losses from optics.

  • Inner Filter Effect: At high concentrations, the caged compound molecules at the surface of the solution can absorb most of the incident light, preventing photons from reaching molecules deeper in the sample. This can also be caused by the accumulation of light-absorbing byproducts, such as o-nitrosobenzaldehyde.[9]

    • Solution: Dilute your sample. The absorbance at the excitation wavelength should ideally be kept below 0.1 to avoid this effect.[10]

B. Sample and Solvent Issues:

  • Solvent Polarity and Protic Nature: The solvent plays a critical role. The key hydrogen abstraction step in the uncaging mechanism can be influenced by the solvent environment.[11][12] Aqueous solutions are often essential for this type of photoredox pathway.[13]

  • pH: The pH of the solution can be critical, especially for caged compounds with acid/base-sensitive groups or when the leaving group's stability is pH-dependent.[14] For example, some systems show catalysis by hydronium or hydroxide ions.[13]

  • Oxygen: Dissolved oxygen can sometimes act as a quencher for the excited state, reducing the quantum yield.

    • Solution: For sensitive experiments, de-gas your solvent by sparging with an inert gas like nitrogen or argon before irradiation.

Q4: Could the molecule I'm trying to release (the leaving group) be the problem?

Absolutely. The nature of the leaving group has a significant impact on the quantum yield.

  • Leaving Group Ability: The rate-determining step can be the release of the substrate itself if it is a poor leaving group.[1] The efficiency of release often correlates with the pKa of the leaving group; more acidic phenols, for example, are released more efficiently.[11][12][15]

  • Radical Stabilization: Recent studies have shown a strong correlation between quantum yield and the ability of the leaving group to stabilize a radical intermediate. Groups that provide better radical stabilization weaken the benzylic C-H bond, lowering the energy barrier for the critical hydrogen abstraction step and thus increasing the uncaging efficiency.[16]

Leaving Group TypeTypical Quantum Yield (Φ) RangeRationale
Tosylates~1.0[1]Excellent leaving group, stabilizes negative charge well.
Phosphates, Carboxylates0.1 - 0.4[1]Good leaving groups, commonly used in biological caging.
Amines, Alcohols< 0.1[16]Poorer leaving groups, may require structural modification for efficient release.

Section 3: Advanced Optimization Strategies

If basic troubleshooting doesn't resolve the issue, consider chemical modifications to the 4-nitrobenzyl caging group itself.

Q5: How can I chemically modify the 4-nitrobenzyl group to improve its performance?

Strategic substitution on the aromatic ring or the benzylic carbon can dramatically enhance quantum yield and shift absorption wavelengths.

  • Electron-Donating Groups on the Ring: Adding electron-donating groups, such as methoxy groups (e.g., creating the 4,5-dimethoxy-2-nitrobenzyl, DMNB, scaffold), can increase the molar absorptivity and in some cases, the quantum yield.[1]

  • Substitution at the Benzylic Carbon: Introducing an α-methyl group (e.g., creating the 1-(2-nitrophenyl)ethyl, NPE, group) can increase the quantum yield significantly. This is attributed to the stabilization of the carbocation intermediate generated during photolysis.[17][18]

  • Adding a Second Nitro Group: The use of a 2,6-dinitrobenzyl PPG can nearly quadruple the quantum yield in some cases.[1] This is thought to be due to an increased probability of an incoming photon exciting one of the two nitro groups into the reactive state.[1]

  • Extending π-Conjugation: While extending the conjugated system can red-shift the absorption to more biologically friendly wavelengths (visible/NIR), it often comes at the cost of a reduced quantum yield.[7][8][17][19] A careful balance must be struck between achieving a desirable wavelength and maintaining a practical uncaging efficiency.[7][19]

DerivativeKey FeatureAdvantage(s)Potential Disadvantage(s)
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Two methoxy groupsHigher molar absorptivity---
1-(2-Nitrophenyl)ethyl (NPE) α-methyl groupIncreased quantum yield[18]Introduces a chiral center
2,6-Dinitrobenzyl Second ortho nitro groupSignificantly higher quantum yieldMore complex synthesis
Nitrobiphenyl Scaffolds Extended π-systemRed-shifted absorption (Vis/NIR)Often lower quantum yields[8][19]

Section 4: Standard Operating Protocol - Quantifying Quantum Yield

To systematically optimize your reaction, you must be able to accurately measure the quantum yield. The comparative method is a reliable approach.[10][20]

Protocol: Relative Quantum Yield Determination by the Comparative Method

This protocol compares the integrated fluorescence or absorbance change of your sample to a well-characterized chemical actinometer (a substance with a known quantum yield).

I. Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (if using a fluorescent product) or HPLC

  • Matched quartz cuvettes (1 cm path length)

  • Light source (e.g., filtered mercury lamp or laser) with a defined wavelength (e.g., 365 nm)

  • Chemical Actinometer (e.g., potassium ferrioxalate)

  • Your caged compound

  • Appropriate solvents

II. Procedure:

  • Prepare a series of dilutions for both your caged compound and the actinometer in the chosen solvent. Prepare a solvent blank as well.

  • Ensure Absorbance is Low: For all solutions, the absorbance at the excitation wavelength should be kept below 0.1 to maintain a linear relationship between absorbance and concentration and to avoid inner filter effects.[10]

  • Irradiate Samples: Irradiate a known volume of each solution for a fixed period. Ensure the light source geometry and power are identical for all samples.

  • Measure Change:

    • For the Actinometer: Follow the standard protocol for your chosen actinometer (e.g., for ferrioxalate, this involves a colorimetric reaction and measuring the absorbance of the resulting Fe(II)-phenanthroline complex). This will determine the number of photons that entered the solution.

    • For Your Sample: Quantify the amount of released product. This can be done by measuring the increase in absorbance or fluorescence at a wavelength specific to the product, or by using HPLC to measure the concentration of the formed product.

  • Calculate Quantum Yield: The quantum yield of your sample (Φ_x) is calculated relative to the standard (Φ_st) using the following equation:

    Φ_x = Φ_st * (ΔA_x / ΔA_st) * (ε_st / ε_x)

    Where:

    • ΔA is the change in absorbance (or other concentration-proportional signal) for the sample (x) and standard (st).

    • ε is the molar extinction coefficient of the measured species for the sample and standard.

III. Data Interpretation:

  • Plot the change in product concentration against the amount of light absorbed. The slope of this line is directly proportional to the quantum yield.

  • By comparing the slope for your sample to the slope obtained for the standard actinometer, you can calculate a reliable relative quantum yield.[21]

By following this guide, researchers can systematically diagnose issues, optimize experimental conditions, and ultimately improve the quantum yield and success of their 4-nitrobenzyl uncaging experiments.

References

  • Field, T., et al. (2020). Competing Pathways for Photoremovable Protecting Groups: The Effects of Solvent, Oxygen and Encapsulation. Photochemical & Photobiological Sciences.
  • Kretschy, N., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Field, T., et al. (2020). Competing pathways for photoremovable protecting groups: the effects of solvent, oxygen and encapsulation. University of Miami. Available at: [Link]

  • Singh, R., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]

  • Kretschy, N., et al. (2022). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Communications. Available at: [Link]

  • Field, T., et al. (2020). Competing pathways for photoremovable protecting groups: the effects of solvent, oxygen and encapsulation. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Available at: [Link]

  • Pati, P. & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

  • Bochet, C. G. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Field, T., et al. (2020). Competing pathways for photoremovable protecting groups: the effects of solvent, oxygen and encapsulation. Photochemical & Photobiological Sciences. Available at: [Link]

  • Kretschy, N., et al. (2022). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ChemRxiv. Available at: [Link]

  • Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Postupalenko, V., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC. Available at: [Link]

  • Johnson, J. A. (n.d.). Proposed mechanism for the photocleavage reaction of a generic nitrobenzyl oxycarbonyl (NBOC) group. ResearchGate. Available at: [Link]

  • Audibert, P., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. PDF. Available at: [Link]

  • Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. Available at: [Link]

  • Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. Available at: [Link]

  • Wan, P. & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. Available at: [Link]

  • Kim, M. S. & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library. Available at: [Link]

  • Wang, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Available at: [Link]

  • Kim, M. S. & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. Available at: [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]

  • Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent. Available at: [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Available at: [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]

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Technical Support Center: Solvent Effects on 4-Nitrobenzyl Photocleavage Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitrobenzyl (NB) photolabile protecting groups (PPGs). This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the complexities of solvent effects on photocleavage efficiency. Our goal is to empower you with the knowledge to optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 4-nitrobenzyl photocleavage?

A1: The photocleavage of ortho-nitrobenzyl (o-NB) derivatives, the most common type, is a well-studied intramolecular redox reaction.[1][2][3] Upon absorption of UV light (typically >300 nm), the nitro group is excited to a diradical triplet state.[2][3] This excited state then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[4][5] This intermediate undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[6] It is crucial to note that the presence of an ortho-hydrogen is essential for this canonical mechanism to proceed efficiently.[2]

Q2: How does solvent polarity influence the photocleavage quantum yield?

A2: Solvent polarity can have a significant impact on the quantum yield (Φ), which is a measure of the efficiency of a photochemical reaction. Generally, an increase in solvent polarity leads to a higher quantum yield for the photocleavage of nitrobenzyl compounds.[7] This is attributed to the differential solvation of the excited states and intermediates involved in the reaction pathway.[7] For instance, polar solvents can better stabilize the charge-separated character of the excited state and the ionic intermediates, thereby facilitating the cleavage process. Some studies have shown that the quantum yield is highest in highly polar solvents like water.[1][7]

Q3: Can hydrogen bonding with the solvent affect the reaction?

A3: Yes, hydrogen bonding between the solvent and the nitro group of the 4-nitrobenzyl cage can influence the photocleavage efficiency. Solvents capable of hydrogen bonding can stabilize the ground state of the nitrobenzyl compound, potentially increasing the energy barrier for the initial photoexcitation step.[8][9] However, hydrogen bonding can also play a role in stabilizing the aci-nitro intermediate, which could favor the forward reaction. The overall effect can be complex and may depend on the specific substrate and solvent system. In some cases, strong hydrogen bonding has been shown to limit the extent of photoconversion.[8]

Q4: What is the role of solvent viscosity?

A4: Solvent viscosity can affect the rate of intramolecular rearrangements necessary for photocleavage. In highly viscous environments, the rotational and conformational changes required for the formation of the cyclic intermediate from the aci-nitro species might be hindered.[10] This can lead to a decrease in the overall quantum yield. Conversely, for some specially designed photocages, increased viscosity can restrict non-productive decay pathways, thereby enhancing the photocleavage efficiency.[10]

Troubleshooting Guide

This section addresses common problems encountered during 4-nitrobenzyl photocleavage experiments in a question-and-answer format.

Problem: Low or no photocleavage is observed.

Q: I'm irradiating my sample, but I'm not seeing the expected release of my caged compound. What could be the issue?

A: Several factors could be contributing to low photocleavage efficiency. Let's break down the potential causes and solutions:

  • Incorrect Wavelength or Insufficient Light Intensity:

    • Verification: Ensure your light source is emitting at the correct wavelength for your specific 4-nitrobenzyl derivative. The absorption maximum can be shifted by substituents on the aromatic ring.[5][11] Verify the output power of your lamp or laser.

    • Solution: Consult the literature for the optimal excitation wavelength for your compound. If necessary, use a spectrophotometer to measure the absorbance spectrum of your caged compound to confirm the absorption maximum. Increase the light intensity if possible, but be mindful of potential photodamage to your sample.[12]

  • Solvent Mismatch:

    • Analysis: As discussed in the FAQs, solvent polarity can significantly impact efficiency. Non-polar solvents generally lead to lower quantum yields.[7]

    • Solution: If your experimental conditions allow, try switching to a more polar solvent. For example, if you are in a non-polar organic solvent, consider a polar aprotic solvent like acetonitrile or even aqueous solutions if your compound is soluble.

  • Presence of Quenchers:

    • Consideration: Certain molecules in your solution can act as quenchers, deactivating the excited state of the nitrobenzyl group before it can react.

    • Solution: Ensure your solvents and reagents are of high purity. If you suspect the presence of quenchers, purification of your sample and solvents may be necessary.

  • Formation of a Light-Absorbing Byproduct:

    • Issue: The primary photoproduct, 2-nitrosobenzaldehyde, can absorb light at the same wavelength used for cleavage.[6][13] This "inner filter" effect can reduce the number of photons reaching the unreacted caged compound, leading to a decrease in the reaction rate over time.

    • Solution: Monitor the reaction progress using techniques like UV-Vis spectroscopy or HPLC. If you observe the buildup of a strongly absorbing byproduct, it may be necessary to use a higher initial concentration of the caged compound or to purify the sample if the reaction does not go to completion.

Problem: I'm observing side reactions and unwanted byproducts.

Q: My reaction mixture is complex, and I'm having trouble isolating my desired product. What are the likely side reactions?

A: The photochemistry of nitrobenzyl compounds is not always perfectly clean. Here are some common side reactions and how to mitigate them:

  • Formation of Azoxy Dimers:

    • Mechanism: The 2-nitrosobenzaldehyde byproduct is itself photochemically and thermally unstable and can undergo further reactions to form oligomers with azo and amide linkages.[13]

    • Mitigation: If these byproducts are problematic for your application, consider performing the photolysis at a lower temperature to minimize thermal decomposition of the nitroso intermediate.[13] Additionally, working in dilute solutions can sometimes reduce the rate of bimolecular side reactions.

  • Reaction with the Solvent or Other Components:

    • Possibility: The excited state of the nitrobenzyl compound or the reactive intermediates can potentially react with the solvent or other molecules in the reaction mixture.

    • Solution: Carefully choose an inert solvent for your photocleavage reaction. If you suspect a reaction with another component, try to perform the uncaging step in a simplified system before moving to a more complex environment.

Experimental Protocols

Protocol 1: Determination of Photocleavage Quantum Yield (Relative Method)

This protocol describes a common method for determining the quantum yield of a 4-nitrobenzyl photocleavage reaction relative to a known chemical actinometer.

Materials:

  • Your 4-nitrobenzyl caged compound

  • A suitable chemical actinometer (e.g., potassium ferrioxalate or o-nitrobenzaldehyde)[14]

  • Spectrophotometer (UV-Vis)

  • Fluorometer (if using a fluorescent product)

  • Light source with a monochromator or bandpass filter

  • Quartz cuvettes

  • High-purity solvents

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your caged compound in the desired solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 0.2 to minimize inner filter effects.

    • Prepare a solution of the chemical actinometer according to established protocols.

  • Irradiation:

    • Fill a quartz cuvette with the solution of your caged compound and another with the actinometer solution.

    • Irradiate both samples under identical conditions (same light source, wavelength, light intensity, and geometry). The irradiation time should be short enough to ensure low conversion (typically <10%) to maintain first-order kinetics.[15]

  • Analysis:

    • After irradiation, measure the change in absorbance (or fluorescence) of your sample at a wavelength corresponding to the product formation or reactant consumption.

    • Analyze the irradiated actinometer solution according to the standard procedure to determine the number of photons absorbed.

  • Calculation:

    • The quantum yield (Φ) of your reaction can be calculated using the following formula: Φ_sample = Φ_actinometer * (ΔA_sample / ΔA_actinometer) * (ε_actinometer / ε_sample) where ΔA is the change in absorbance and ε is the molar absorption coefficient.

Data Summary

The following table summarizes the general trends of solvent effects on the photocleavage quantum yield (Φ) of 4-nitrobenzyl derivatives. Note that absolute values can vary significantly depending on the specific compound and experimental conditions.

Solvent PropertyGeneral Effect on Quantum Yield (Φ)Rationale
Increasing Polarity Tends to increase Φ[7]Stabilization of charge-separated excited states and ionic intermediates.[7]
Hydrogen Bond Donating Can decrease ΦStabilization of the ground state, potentially increasing the activation energy.[8]
Increasing Viscosity Tends to decrease ΦHindrance of intramolecular rearrangements required for cleavage.[10]

Visual Guides

Photocleavage Mechanism of ortho-Nitrobenzyl Compounds

Photocleavage_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_release Release Pathway oNB o-Nitrobenzyl Compound Excited_oNB Excited Triplet State oNB->Excited_oNB hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_oNB->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Molecule Released Molecule + 2-Nitrosobenzaldehyde Cyclic_Intermediate->Released_Molecule Decomposition

Caption: The photocleavage pathway of o-nitrobenzyl protecting groups.

Troubleshooting Workflow for Low Photocleavage Efficiency

Troubleshooting_Workflow Start Low Photocleavage Efficiency Observed Check_Wavelength Is the irradiation wavelength correct? Start->Check_Wavelength Check_Intensity Is the light intensity sufficient? Check_Wavelength->Check_Intensity Yes Adjust_Wavelength Adjust wavelength to match absorbance max. Check_Wavelength->Adjust_Wavelength No Check_Solvent Is the solvent polarity optimal? Check_Intensity->Check_Solvent Yes Increase_Intensity Increase light intensity. Check_Intensity->Increase_Intensity No Check_Quenchers Are there potential quenchers present? Check_Solvent->Check_Quenchers Yes Change_Solvent Switch to a more polar solvent. Check_Solvent->Change_Solvent No Purify_Sample Purify sample and solvents. Check_Quenchers->Purify_Sample Yes Success Problem Resolved Check_Quenchers->Success No Adjust_Wavelength->Check_Intensity Increase_Intensity->Check_Solvent Change_Solvent->Check_Quenchers Purify_Sample->Success

Caption: A decision tree for troubleshooting low photocleavage efficiency.

References

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate. [Link]

  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]

  • Proposed mechanism for the photocleavage reaction of a generic... ResearchGate. [Link]

  • Photolabile protecting group. Wikipedia. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. SpringerLink. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]

  • Photocleavage of Poly(methyl acrylate) with Centrally Located o-Nitrobenzyl Moiety: Influence of Environment on Kinetics. Sci-Hub. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Effect of nitro-group position on photocleavage efficiency. Heterolysis... ResearchGate. [Link]

  • The impact of hydrogen bonding on 100% photo-switching in solid-state nitro–nitrito linkage isomers. RSC Publishing. [Link]

  • Influence of hydrogen bonding on the second harmonic generation effect: neutron diffraction study of 4-nitro-4'-methylbenzylidene aniline. PubMed. [Link]

  • Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer mechanism in the excited state. ResearchGate. [Link]

  • Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]

  • Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). Shimadzu. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. doc.rero.ch. [Link]

  • How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study?. ResearchGate. [Link]

  • A504 Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. [Link]

  • Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. PMC. [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]

  • Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy. PMC. [Link]

  • Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]

Sources

Technical Support Center: Synthesis of {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-77350-57-3 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Synthetic Logic

The synthesis of {2-[(4-nitrobenzyl)oxy]phenyl}methanol hinges on the selective formation of an ether linkage between a phenol and a benzyl halide.

The core challenge is chemoselectivity . The starting material, 2-hydroxybenzyl alcohol (salicyl alcohol) , contains two nucleophilic sites: a phenolic hydroxyl (


) and a benzylic hydroxyl (

).

Our Solution: We utilize the significant acidity difference (


) to selectively deprotonate the phenol using a mild base (

), leaving the aliphatic alcohol neutral and unreactive. This "Direct Selective Alkylation" is superior to the two-step protection/deprotection routes often found in older literature.
Synthetic Pathway Visualization

The following diagram outlines the primary (Route A) and fallback (Route B) workflows.

SynthesisWorkflow Start Starting Material: Salicyl Alcohol Intermediate Phenoxide Anion (Selective Formation) Start->Intermediate Deprotonation (Acetone/DMF) Reagent Reagent: 4-Nitrobenzyl Bromide Product Target Product: This compound Reagent->Product Base Base: K2CO3 (anhydrous) Base->Intermediate Intermediate->Product SN2 Attack (Route A: Preferred) SideRxn Risk: Bis-alkylation Intermediate->SideRxn If Base too strong (e.g., NaH) AltStart Alt Start: Salicylaldehyde AltInter Intermediate: Ether Aldehyde AltStart->AltInter Alkylation AltRed Step 2: NaBH4 Reduction AltInter->AltRed AltRed->Product Route B (Fallback)

Caption: Figure 1. Chemoselective synthesis pathways. Route A utilizes pKa differences for direct alkylation. Route B is a stepwise alternative.

Standard Operating Procedure (Route A)

Objective: Selective


-alkylation of the phenolic oxygen.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Salicyl Alcohol 1.0SubstrateEnsure purity; oxidation products (aldehydes) complicate purification.
4-Nitrobenzyl Bromide 1.05ElectrophileSlight excess ensures complete consumption of the alcohol.
Potassium Carbonate (

)
1.5 - 2.0BaseMust be anhydrous. Grind to fine powder to increase surface area.
Potassium Iodide (KI) 0.1 (Cat.)CatalystFinkelstein catalyst; converts bromide to more reactive iodide in situ.
Acetone or DMF SolventMediumAcetone (reflux) is easier to remove; DMF (60°C) is faster but harder to work up.
Protocol Steps
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicyl Alcohol (1.0 eq) in anhydrous Acetone (

    
     concentration).
    
  • Deprotonation: Add powdered anhydrous

    
     (1.5 eq). Stir at room temperature for 15 minutes. Observation: The mixture may become slightly cloudy or change color as the phenoxide forms.
    
  • Addition: Add 4-Nitrobenzyl bromide (1.05 eq) and catalytic KI (0.1 eq).

  • Reaction: Fit a reflux condenser and heat to gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The limiting reagent (Salicyl Alcohol) should disappear.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Crucial Step: Redissolve residue in EtOAc, wash with

      
       (removes unreacted phenol) and then Brine.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Troubleshooting Guide & FAQs

Issue 1: "I see a spot on TLC that runs much higher than my product."

Diagnosis: Bis-alkylation.

  • Cause: You likely used a base that was too strong (e.g.,

    
    ) or allowed the reaction to run too hot/long, causing the aliphatic alcohol to deprotonate and react.
    
  • Solution: Switch back to

    
     in Acetone. The 
    
    
    
    of the benzylic alcohol (
    
    
    ) is too high to be deprotonated by carbonate, ensuring perfect selectivity [1].
Issue 2: "The reaction is stalling; starting material remains after 12 hours."

Diagnosis: Poor nucleophilicity or "Porous" Carbonate.

  • Cause: The lattice energy of crystalline

    
     can be high. If the particles are too large, the surface area for reaction is low.
    
  • Solution:

    • Grind the Base: Mortar and pestle the carbonate immediately before use.

    • Add Catalyst: Add 10 mol% 18-Crown-6 (if using

      
      ) or switch the solvent to DMF to solvate the cation better.
      
    • Finkelstein Boost: Ensure you added the catalytic KI. The in-situ generation of 4-nitrobenzyl iodide accelerates the reaction significantly [2].

Issue 3: "My product is an oil and won't crystallize."

Diagnosis: Residual solvent or impurities.

  • Cause: 4-Nitrobenzyl derivatives often have high melting points, but traces of DMF or unreacted benzyl bromide depress the melting point.

  • Solution:

    • Trituration: Add cold diethyl ether or pentane and scratch the flask walls.

    • Removal of Bromide: If excess 4-nitrobenzyl bromide is present (visible by TLC), wash the crude solid with a small amount of cold ethanol (the bromide is more soluble than the ether product).

Issue 4: "Why not use Salicylaldehyde and reduce it later?" (Route B)

Analysis: You can use Route B (Salicylaldehyde


 Alkylation 


Reduction).
  • Pros: Salicylaldehyde has no competing aliphatic alcohol, eliminating bis-alkylation risk entirely.

  • Cons: Adds an extra synthetic step (reduction) and work-up.

  • Verdict: Use Route B only if Route A fails to yield high purity. The reduction of the aldehyde to alcohol is quantitative with

    
     in Methanol (
    
    
    
    , 30 mins) [3].

Analytical Validation (Self-Check)

Verify your product structure using these expected signals. If these are absent, re-evaluate the protocol.

TechniqueExpected SignalStructural Assignment
1H NMR

(s, 2H)
Benzylic

next to Ether Oxygen (Ar-O-CH2 -Ar)
1H NMR

(s, 2H)
Benzylic

next to Alcohol (Ar-CH2 -OH)
1H NMR

(d, 2H)
Protons ortho to Nitro group (Deshielded)
IR

Broad O-H stretch (Alcohol)
IR

N-O stretches (Nitro group)

References

  • BenchChem Technical Support. (2025).[1][4] Williamson Ether Synthesis of Phenolic Compounds: Base Selection Guide. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[5][6] Retrieved from

  • ChemicalBook. (n.d.). Synthesis of (4-[(4-Nitrobenzyl)oxy]phenyl)methanol (CAS 77350-57-3).[7][8] Retrieved from

  • Organic Syntheses. (1948). p-Nitrobenzyl Alcohol and Derivatives.[7][9][10][11]Org.[3][5][11][12] Synth. 1948, 28, 82. Retrieved from

Sources

Technical Support Center: Purification of {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of {2-[(4-nitrobenzyl)oxy]phenyl}methanol. This resource is designed for researchers, scientists, and drug development professionals who are working with this molecule. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your purification workflow and enhance product purity.

Introduction

This compound is a moderately polar molecule containing a primary alcohol, an ether linkage, and a nitroaromatic group. These functional groups contribute to its unique solubility and chromatographic behavior, which can present specific purification challenges. Common impurities may include unreacted starting materials (such as 2-hydroxybenzyl alcohol and 4-nitrobenzyl bromide), over-oxidation products (the corresponding aldehyde or carboxylic acid), or by-products from side reactions. The key to successful purification lies in selecting the appropriate technique and optimizing the conditions to effectively separate the target compound from these impurities.

This guide provides a structured, question-and-answer-based approach to tackle the most frequent issues encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each entry details the probable causes and provides step-by-step solutions.

Issue 1: Poor Separation During Column Chromatography

Question: I'm running a flash column on silica gel, but my TLC analysis shows that my desired product is co-eluting with an impurity. How can I improve the separation?

Probable Causes:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low, resulting in poor differential migration of the components. An ideal Rf value for the target compound on a TLC plate is around 0.2-0.4 for good separation on a column.[1]

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

  • Improper Column Packing: The column may have been packed unevenly, leading to channeling and band broadening.

Solutions & Scientific Rationale:

  • Systematic Solvent System Re-optimization: The most critical factor is the mobile phase composition.[2]

    • Action: Perform a thorough TLC analysis using a range of solvent systems. A standard starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4]

    • Protocol: Spot your crude mixture on multiple TLC plates and develop them in chambers containing different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The goal is to find a system where the Rf of your product is ~0.3 and is well-resolved from all impurity spots.

    • Rationale: Varying the solvent ratio directly modulates the competition for binding sites on the silica gel between the solvent and the analyte. By finding the optimal polarity, you maximize the differences in partitioning behavior between your product and impurities, leading to better separation.

  • Employ a Solvent Gradient: If an isocratic system (constant solvent ratio) fails, a gradient elution can be effective.

    • Action: Start the column with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities first. Then, gradually increase the percentage of the polar solvent to elute your product, followed by any highly polar impurities.

    • Rationale: A gradient elution sharpens the chromatographic bands and can resolve components with very different polarities that are difficult to separate isocratically.

  • Check for Compound Stability: The compound might be degrading on the acidic silica gel.

    • Action: Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the product spot diminishes, degradation is likely occurring.[5]

    • Solution: Consider deactivating the silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading the sample.[6] Alternatively, use a less acidic stationary phase like neutral alumina.[5]

Issue 2: The Product is an Oil, Not a Solid, After Purification

Question: I've isolated my product via column chromatography and removed the solvent, but I'm left with a persistent oil instead of the expected solid. How can I induce crystallization?

Probable Causes:

  • Residual Solvent: Trace amounts of high-boiling solvents (like ethyl acetate or dichloromethane) can act as an "impurity" and prevent crystallization.

  • Presence of Minor Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

  • Product is Amorphous: The compound may naturally exist in a stable amorphous or supercooled liquid state under your isolation conditions.

Solutions & Scientific Rationale:

  • High-Vacuum Drying: Ensure all volatile solvents are completely removed.

    • Action: Place the flask containing the oil on a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40°C water bath) can help drive off residual solvent, but be cautious of potential thermal degradation.

    • Rationale: Complete removal of the solvent is a prerequisite for crystallization.

  • Recrystallization: This is a powerful technique for both purification and obtaining crystalline material.[7]

    • Action: Find a suitable solvent or solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Protocol: Dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).[8][9] Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[9]

    • Rationale: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities into the mother liquor. The "like dissolves like" principle is a good starting point for solvent selection; alcohols or ether/hexane mixtures are often effective for compounds like this.

Solvent System for RecrystallizationRationale
Ethanol/Water The compound should dissolve in hot ethanol. Adding water (an anti-solvent) slowly until the solution becomes cloudy, then re-heating to clarify and cooling slowly can yield crystals.
Ethyl Acetate/Hexanes Dissolve the oil in a minimal amount of ethyl acetate at room temperature. Slowly add hexanes (anti-solvent) until persistent cloudiness appears. Warm gently to re-dissolve, then cool slowly.[10]
Toluene Aromatic solvents can sometimes promote crystallization of aromatic compounds through π-π stacking interactions in the crystal lattice.[11]
Issue 3: Low Recovery of the Compound from the Column

Question: After running my column and concentrating the fractions, my overall yield is very low. Where could my product have gone?

Probable Causes:

  • Compound is Stuck on the Column: The product may be too polar for the chosen solvent system and has irreversibly adsorbed to the silica gel.

  • Compound Degradation: As mentioned in Issue 1, the acidic nature of silica can decompose sensitive molecules.

  • Product is Highly Diluted: The compound may have eluted, but in a large volume of solvent, making it difficult to detect by TLC spotting from the collected fractions.[5]

Solutions & Scientific Rationale:

  • "Flushing" the Column: If you suspect the compound is still on the column, you can try to wash it off with a very polar solvent.

    • Action: Pass a highly polar solvent, such as 10% methanol in dichloromethane, through the column.[4] Collect this "flush" and concentrate it to see if the missing product is recovered.

    • Rationale: A highly polar mobile phase will out-compete even polar analytes for binding sites on the stationary phase, eluting them from the column. Note that this will likely co-elute with other polar impurities.

  • Re-evaluate TLC vs. Column Conditions:

    • Action: Ensure the solvent system used for the column is identical to the one optimized by TLC. Double-check that solvent bottles were not mixed up.[5]

    • Rationale: A simple mistake in solvent preparation is a common source of chromatographic failure.

  • Concentrate and Re-analyze Fractions:

    • Action: If you suspect dilution is the issue, take a larger volume (e.g., 1-2 mL) from several fractions where you expected your product, combine them, concentrate them down to a small volume, and re-spot on a TLC plate.

    • Rationale: This increases the concentration of the analyte on the TLC spot, making it visible even if it was too dilute to see in the individual fractions.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system for this compound?

A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. This compound has both non-polar (aromatic rings, ether) and polar (alcohol, nitro group) functionalities. This moderately polar system is a good initial choice. From there, you can adjust the ratio based on the initial Rf value to achieve the target of ~0.3.[1]

Q2: Can this compound be purified by reversed-phase chromatography?

Yes, reversed-phase (RP) chromatography is a viable option, especially if the compound proves unstable on silica gel or if impurities are very close in polarity in normal-phase systems.[12]

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol.[13] A gradient from high aqueous content to high organic content is typically used. For compounds that are not well-retained, using a low-pH mobile phase (e.g., with 0.1% formic acid) can sometimes improve retention and peak shape.[13]

Q3: How can I confirm the purity of my final product?

Purity should be assessed by multiple methods:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple different solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The spectra should show sharp peaks corresponding to the structure of this compound, and the absence of peaks attributable to starting materials or common impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Visual Workflows and Protocols

Workflow: Troubleshooting Column Chromatography

This diagram outlines a decision-making process for troubleshooting common column chromatography issues.

G cluster_success cluster_troubleshoot start Start: Run Column & Analyze Fractions check_purity Is Product Pure and Yield Acceptable? start->check_purity end_node Success: Combine Fractions & Evaporate check_purity->end_node Yes problem Identify Problem check_purity->problem No coelution Co-elution of Impurities problem->coelution Poor Separation low_yield Low Yield / No Product problem->low_yield Low Recovery oily_product Product is an Oil problem->oily_product Physical Form Issue solve_coelution Re-optimize TLC Solvent System Use Gradient Elution Check for Degradation coelution->solve_coelution solve_low_yield Flush Column with Polar Solvent Concentrate Fractions & Re-TLC Check for Degradation low_yield->solve_low_yield solve_oily_product Dry Under High Vacuum Attempt Recrystallization oily_product->solve_oily_product solve_coelution->start Retry Column solve_low_yield->start Retry Column solve_oily_product->end_node Crystals Formed

Caption: A decision tree for troubleshooting common purification issues.

Protocol: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[1]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer (~1 cm) of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[1]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions, maintaining a constant flow rate.

    • If using a gradient, start with the low-polarity mobile phase and gradually introduce the higher-polarity mobile phase.

  • Fraction Analysis:

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

    • Combine the fractions that contain only the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Available from: [Link]

  • The Royal Society of Chemistry. (2020). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Available from: [Link]

  • ResearchGate. (2016). How can I purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Available from: [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Available from: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (n.d.). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Available from: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. Available from: [Link]

  • ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Available from: [Link]

  • Supporting Information. (n.d.). Experimental procedure for the synthesis of tetrasubstituted (E)-β- iodoalkenyl sulfides. Available from: [Link]

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available from: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

Sources

incomplete cleavage of 4-nitrobenzyl protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitrobenzyl (PNB) Deprotection

Topic: Troubleshooting Incomplete Cleavage of 4-Nitrobenzyl Protecting Groups Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

Introduction: The "Stalled" Deprotection

The 4-nitrobenzyl (PNB) group is a robust protecting group for carboxylic acids (and occasionally phosphates/amines), valued for its stability under acidic and mild oxidative conditions. Its removal relies on a specific two-step cascade: reduction of the nitro group to an aniline, followed by spontaneous 1,6-elimination (fragmentation).

The Core Problem: "Incomplete cleavage" is rarely a failure of the entire process. It is usually a failure of one of these two steps. Users often find their reaction stalled at the 4-aminobenzyl intermediate , which is stable enough to be isolated if the elimination kinetics are unfavorable.

Part 1: Diagnostic Hub

Before adding more reagent, you must identify where the reaction stopped. Use this matrix to interpret your LC-MS or TLC data.

Diagnostic Cheat Sheet: Mass Shifts

Assuming the PNB ester is attached to a molecule (R-COO-PNB).

Observation (LC-MS)Mass Shift (

)
DiagnosisStatus
Parent Mass 0No Reaction. Nitro group is intact.Failed Start
Parent - 16 Da -16Nitroso Intermediate. Reduction started but stalled.Incomplete Red.
Parent - 30 Da -30Amino-Benzyl Ester. Nitro reduced to Amine (

), but ester bond intact.
Stalled Elimination
Parent - 135 Da -135Free Acid (Product). Successful cleavage.Success
Interactive Troubleshooting Flowchart

Use the following logic tree to determine your next move.

TroubleshootingFlow Start Start: Reaction Incomplete CheckMS Check LC-MS / TLC Start->CheckMS NoRxn No Change (Nitro Intact) CheckMS->NoRxn Parent Mass AmineStall Mass -30 Da (Amine Formed) CheckMS->AmineStall Mass -30 Da ZnIssue Zinc Surface Passivated? NoRxn->ZnIssue Using Zn? Solubility Solubility Issue? NoRxn->Solubility Using Dithionite? pHIssue pH too Acidic? AmineStall->pHIssue Elimination failed FixZn Action: Acid Wash Zn or Switch to Dithionite ZnIssue->FixZn FixSol Action: Add THF/Dioxane or Phase Transfer Cat. Solubility->FixSol FixpH Action: Buffer to pH 6-7 (Elimination is pH sensitive) pHIssue->FixpH

Caption: Decision tree for diagnosing PNB cleavage failures based on intermediate analysis.

Part 2: The Protocols (with "Why" Logic)

Method A: The Zinc/Acid Standard (The Workhorse)

Best for: Robust substrates stable to mild acid.

The Science: Zinc donates electrons to reduce


 to 

. Acetic acid provides the protons. Common Failure: The zinc surface becomes coated with zinc oxide (passivation), stopping electron transfer.

Optimized Protocol:

  • Zinc Activation (Crucial): Do not use old zinc dust directly. Wash 10g of Zn dust with 10% HCl (20 mL) for 2 mins, filter, wash with water, then acetone, and dry under vacuum. Active zinc is fluffy and bright grey.

  • Solvent System: Dissolve substrate in THF/Acetic Acid (3:1) .

    • Why: Pure acetic acid can be too viscous and poor for lipophilic substrates. THF ensures the substrate touches the zinc.

  • Execution: Add Activated Zn (10-20 equiv) to the solution at 0°C, then warm to RT.

  • Monitoring: Watch for the disappearance of the starting material (-30 Da shift).

  • Workup: Filter through Celite. Concentrate.

Troubleshooting the "Amine Stall": If you see the amine intermediate (-30 Da) but no cleavage:

  • Heat: Warm to 40°C. The 1,6-elimination has a higher activation energy than the reduction.

  • pH Adjustment: The elimination is faster at neutral pH. If the reaction is too acidic (pure AcOH), the amine is protonated (

    
    ), which is electron-withdrawing and prevents the elimination [1]. Dilute with water or buffer to pH 5-6 to drive fragmentation.
    
Method B: Sodium Dithionite (The Mild Alternative)

Best for: Acid-sensitive substrates or when heterogeneous Zn is problematic.

The Science:


 is a soluble reducing agent. It works via electron transfer in aqueous media.
Common Failure:  Phase separation. Dithionite is water-soluble; your PNB ester is likely organic-soluble. If they don't mix, they don't react.

Optimized Protocol:

  • Solvent: Prepare a mixture of THF/Water (1:1) or Dioxane/Water .

    • Tip: If the mixture is not homogeneous, add enough alcohol (MeOH/EtOH) to clear it.

  • Buffer: Dissolve

    
     (5-10 equiv) and 
    
    
    
    (5 equiv) in the water portion.
    • Why Bicarb? Dithionite decomposes in acid. It needs a buffered neutral/slightly basic environment to remain active [2].

  • Execution: Mix organic and aqueous phases. Stir vigorously at RT for 1-4 hours.

  • Workup: The byproduct is water-soluble. Extract product into EtOAc.

Troubleshooting:

  • "No Reaction": Add a Phase Transfer Catalyst (e.g., TBAB or Aliquat 336, 10 mol%) to shuttle the dithionite anion into the organic phase.

Part 3: Mechanism Deep Dive (The "Why")

Understanding the mechanism reveals why the reaction often stalls. It is not a simple hydrolysis; it is an electronic cascade .

  • Reduction: The nitro group (

    
    ) is reduced to a hydroxylamine (
    
    
    
    ) and finally to an aniline (
    
    
    ).
  • 1,6-Elimination: The lone pair on the nitrogen pushes into the ring, creating a double bond (quinone methide character) and expelling the carboxylate leaving group.

Critical Insight: If the nitrogen is protonated (under strong acidic conditions), it has no lone pair to push. The cascade stops. This is why "Amine Stall" happens in concentrated acid.

Mechanism Substrate PNB-Ester (R-COO-Bn-NO2) Intermediate Amino-Ester (R-COO-Bn-NH2) Substrate->Intermediate Reduction (Zn or Dithionite) Transition 1,6-Elimination (Electron Push) Intermediate->Transition Spontaneous (Requires free amine lone pair) Products Free Acid (R-COOH) + Aza-Quinone Methide Transition->Products Fragmentation

Caption: The mechanistic pathway of PNB cleavage. Note that the second step requires the amine to be unprotonated to initiate the electron push.

Part 4: Frequently Asked Questions (FAQs)

Q: I used Hydrogenation (


, Pd/C) and it didn't work. Why? 
A:  PNB esters are significantly more stable to hydrogenolysis than standard benzyl esters. While possible, it often requires higher pressure (50+ psi) or longer times. Furthermore, if your molecule contains sulfur (e.g., Cysteine, Methionine), the Pd catalyst is likely poisoned. Switch to Dithionite. 

Q: My product is purple/brown after workup. Is it impure? A: Likely yes. The byproduct, aza-quinone methide , is highly reactive and tends to polymerize into colored compounds.

  • Fix: Wash your organic layer with mild acidic water (to polymerize/wash away the quinone) or perform a rapid silica plug filtration.

Q: Can I use this for PNB-Carbonates or PNB-Phosphates? A: Yes. The mechanism is identical. The leaving group (


 or 

) is expelled via the same 1,6-elimination.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience. (Detailed protocols for PNB ester cleavage via Zinc/AcOH and stability data).

  • Guibé-Jampel, E., & Wakselman, M. (1982). Cleavage of p-nitrobenzyl and p-nitrobenzyloxycarbonyl groups by sodium dithionite. Synthetic Communications, 12(3), 219-223. (Establishes the dithionite/bicarbonate protocol).

  • Toki, B. E., et al. (2002). Protease-Mediated Fragmentation of p-Amidobenzyl Ethers: A New Strategy for the Activation of Anticancer Prodrugs. Journal of Organic Chemistry, 67(6), 1866–1872. (Elucidates the 1,6-elimination mechanism).

Sources

Technical Support Center: Optimizing Light Intensity for Nitrobenzyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Photochemistry Support Hub. Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Light Intensity Effects on o-Nitrobenzyl (ONB) Deprotection Kinetics

Diagnostic Workflow: The "Triage"

Before adjusting your light source, use this logic flow to diagnose whether your rate-limiting step is truly photonic (intensity-dependent) or chemical/optical.

DiagnosticWorkflow Start ISSUE: Deprotection is slow or non-linear CheckOD Step 1: Check Optical Density (OD) Is Absorbance > 1.5 at u03bb_ex? Start->CheckOD CheckHeat Step 2: Check Temperature Is sample heating > 30u00b0C? CheckOD->CheckHeat No ReduceConc ACTION: Dilute Sample (Inner Filter Effect is blocking light) CheckOD->ReduceConc Yes CheckStir Step 3: Agitation Is the solution stirred vigorously? CheckHeat->CheckStir No Cooling ACTION: Add Cooling/Pulsed Mode (Thermal degradation risk) CheckHeat->Cooling Yes MassTransfer ACTION: Increase Stirring (Photobleached zone stagnation) CheckStir->MassTransfer No IntensityCheck Step 4: Intensity Titration Double power. Does rate double? CheckStir->IntensityCheck Yes ResultLinear DIAGNOSIS: Photon-Limited Safe to increase intensity. IntensityCheck->ResultLinear Yes ResultSat DIAGNOSIS: Saturation/Quantum Yield Limit Change wavelength or chemistry. IntensityCheck->ResultSat No

Figure 1: Decision matrix for diagnosing kinetic bottlenecks in photochemical deprotection.

Technical Troubleshooting Guide (FAQs)

Symptom A: "I doubled my LED power (mW/cm²), but the reaction rate didn't double."

Diagnosis: The Inner Filter Effect (IFE). Technical Explanation: Photochemistry follows the Beer-Lambert law. If your concentration is high (Absorbance > 2.0), 99% of the photons are absorbed in the first few millimeters of the solution. Increasing the intensity only "burns" the surface layer faster, while the bulk solution remains in the dark.

  • The Fix:

    • Dilute: Lower concentration to Abs < 0.5 if possible.

    • Path Length: Switch from a standard vial to a thin-film setup or flow reactor (microfluidics) to maximize surface-to-volume ratio.

    • Wavelength Shift: If 365 nm is too strongly absorbed, shift to 405 nm (where

      
       is lower) to allow deeper light penetration, even if the quantum yield is slightly lower [1].
      
Symptom B: "The reaction starts fast but plateaus at ~80% conversion."

Diagnosis: Product Inhibition (The "Nitroso Filter"). Technical Explanation: The cleavage of o-nitrobenzyl groups generates a nitrosobenzaldehyde or nitroso-ketone byproduct. These byproducts often have high extinction coefficients in the UV range (300–400 nm). As the reaction proceeds, the byproduct accumulates and competes with your starting material for photons [2].

  • The Fix:

    • Add a Scavenger: Add semicarbazide or hydroxylamine to the reaction mixture. These react with the nitroso/aldehyde byproduct to form oximes, which often have different absorption spectra and prevent side reactions (like azo coupling).

    • Wavelength Tuning: Check the UV-Vis spectrum of the byproduct. If it absorbs maximally at 350 nm, try irradiating at 385 nm or 405 nm to bypass the "nitroso filter."

Symptom C: "My protein/drug is degrading during deprotection."

Diagnosis: Thermal Artifacts or Two-Photon Damage. Technical Explanation: High-intensity LEDs (especially >100 mW/cm²) generate significant heat. While the o-nitrobenzyl mechanism is photochemical, the subsequent rearrangement steps and the stability of your cargo are thermal.

  • The Fix:

    • Pulsed Irradiation: Use a shutter or PWM (Pulse Width Modulation) controller. Irradiate for 1 second, pause for 5 seconds. This dissipates heat while maintaining photon flux.

    • Cold Block: Perform the reaction on ice or in a temperature-controlled cell (4°C).

Mechanistic Insight: Why Intensity Matters

Understanding the pathway helps you control it. The deprotection is not instantaneous; it involves a "Dark Step."

Mechanism Ground o-Nitrobenzyl (Ground State) Excited Excited State (Singlet/Triplet) Ground->Excited hv (Light Absorption) Rate = I * u03b5 * u03a6 Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Products Free Cargo + Nitroso Byproduct Aci->Products Rearrangement (Thermal/Dark Step) Products->Ground Internal Filter Effect (Byproduct absorbs hv)

Figure 2: The o-nitrobenzyl photocleavage pathway. Note the thermal rearrangement step which is independent of light intensity.

Key Takeaway: If the light intensity is so high that you generate the aci-nitro intermediate faster than it can decay (thermal step), you hit a saturation point. Further increasing intensity wastes energy and generates heat [3].

Standardized Protocol: Variable Intensity Kinetic Assay

Use this protocol to determine the optimal light intensity for your specific substrate.

Materials:

  • Tunable LED Light Source (365 nm or 405 nm).

  • Optical Power Meter (to measure mW/cm²).

  • HPLC or LC-MS for quantification.

Procedure:

  • Baseline Setup: Prepare a 1 mM solution of your caged compound in PBS/Acetonitrile (50:50).

  • Intensity Titration: Set up 3 parallel vials.

    • Condition A: Low Intensity (5 mW/cm²).

    • Condition B: Medium Intensity (20 mW/cm²).

    • Condition C: High Intensity (100 mW/cm²).

  • Irradiation: Irradiate all samples simultaneously (or sequentially if using one source) with vigorous stirring.

  • Sampling: Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

  • Analysis: Plot ln([Concentration]/[Initial]) vs. Time.

    • Linear Plot: First-order kinetics (Ideal).

    • Curved Plot: Inner filter effect or byproduct inhibition.

Data Interpretation Table:

ObservationKinetic Constant (

)
Recommendation
Rate doubles from A to B Linear increaseSystem is photon-limited. You can safely increase intensity to speed up reaction.[1]
Rate A

Rate B
No changeSystem is saturated (Optical Density too high). Dilute sample.
Rate C < Rate B Rate decreasesPhotodegradation or thermal damage is occurring. Reduce Intensity.

Reference Data: Light Source Comparison

Light SourceTypical Intensity (mW/cm²)Heat GenerationSpectral PuritySuitability for oNB
Mercury Arc Lamp 50 - 500+High (Requires IR filter)Low (Broadband)Good, but requires filters to avoid UV-C damage.
High-Power LED (365nm) 10 - 2,000Moderate (heats chip)High (Narrow band)Excellent. The industry standard.
Handheld UV Lamp 1 - 5LowModeratePoor. Too slow for quantitative deprotection.
Femtosecond Laser >10⁶ (Peak)Low (Average)HighSpecialized. Used for Two-Photon Uncaging (localized).

References

  • Klán, P., et al. (2013).[2][3][4] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2][3][5] Chemical Reviews, 113(1), 119–191.[2][3][4] Link

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A, 108(5), 870–879. Link

  • Aamskov, C. J., et al. (2025). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega, 10(47), 57560-57567.[6] Link

Sources

managing photosensitivity of {2-[(4-nitrobenzyl)oxy]phenyl}methanol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthesis and Handling of {2-[(4-nitrobenzyl)oxy]phenyl}methanol (CAS: 77350-57-3) Ticket ID: TECH-NB-8842 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

You are inquiring about This compound , a specific intermediate often used in the development of prodrugs or as a protected building block.

While the 2-nitrobenzyl (ortho) isomer is the classical "photocleavable cage" used to release substrates upon UV irradiation, your molecule contains a 4-nitrobenzyl (para) group. A common misconception is that the para isomer is photochemically inert. This is incorrect.

While the para-isomer does not undergo the rapid ortho-rearrangement cleavage mechanism, it acts as a UV-active chromophore . Under ambient light (specifically UV-A and Blue light), the nitro group excites to a triplet state, promoting radical formation, benzylic oxidation, and ether cleavage. This guide details how to suppress these pathways during synthesis.

The Photochemical Mechanism (The "Why")

To manage the sensitivity, you must understand the degradation pathway. Unlike the ortho isomer which rearranges, the 4-nitrobenzyl moiety degrades via radical abstraction and photo-oxidation .

Degradation Pathway Analysis
  • Excitation: The nitro aromatic ring absorbs UV light (

    
     nm, tailing into visible blue).
    
  • Intersystem Crossing: The molecule enters a long-lived Excited Triplet State (

    
    ).
    
  • Radical Formation: This triplet state is a strong hydrogen abstractor. It pulls hydrogen atoms from the solvent or the benzylic position of the alcohol, creating radical species.

  • Oxidation/Cleavage: These radicals react with dissolved oxygen (Singlet Oxygen generation) or undergo homolytic cleavage, yielding 4-nitrobenzaldehyde (yellow impurity) and salicylaldehyde derivatives .

Visualizing the Risk

Photodegradation Light UV/Blue Light (hν) Molecule {2-[(4-nitrobenzyl)oxy] phenyl}methanol Light->Molecule Excited Excited Triplet State (n -> π*) Molecule->Excited Intersystem Crossing Radical Benzylic Radical Intermediate Excited->Radical H-Abstraction (Solvent/Self) Product1 4-Nitrobenzaldehyde (Yellow Impurity) Radical->Product1 O2 Oxidation Product2 Salicylaldehyde Derivatives Radical->Product2 Ether Cleavage Dimer Azo/Azoxy Dimers (Brown Sludge) Radical->Dimer N-N Coupling

Figure 1: Mechanism of non-specific photodegradation in p-nitrobenzyl ethers.

Synthesis Protocol: The "Dark Workflow"

Objective: Synthesize this compound via selective alkylation of Salicyl alcohol (2-hydroxybenzyl alcohol) while preventing photo-oxidation.

Reagents:

  • Substrate: 2-Hydroxybenzyl alcohol (Salicyl alcohol).

  • Electrophile: 4-Nitrobenzyl bromide.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ). Note:
    
    
    in Acetone/DMF is preferred to avoid deprotonating the aliphatic alcohol.
Step-by-Step "Dark" Methodology
PhaseAction ItemTechnical Rationale
Prep Amber Glassware & Foil Standard borosilicate glass transmits UV up to ~300nm. Amber glass cuts off <400nm. If unavailable, wrap flasks strictly in aluminum foil.
Lighting Sodium Vapor / Red LED Use yellow (589 nm) or red (>600 nm) light in the hood. The nitro group absorption is minimal in these regions.
Reaction Solvent Degassing Critical: Sparge solvents (Acetone/DMF) with Argon for 15 mins. Oxygen participates in the radical degradation pathway; removing it increases photostability.
Workup Acidic Quench in Dark Quench with dilute HCl under low light. Basic nitro-compounds are more susceptible to oxidation.
Drying Vacuum vs. Air Dry the solid product under high vacuum in a desiccator covered with foil. Do not air dry on a benchtop filter paper exposed to fluorescent ceiling lights.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_env Controlled Environment (Yellow/Red Light) cluster_workup Workup & Isolation Step1 1. Dissolve Salicyl Alcohol (Solvent: Acetone/DMF) Step2 2. Add Base (K2CO3) Argon Purge (Remove O2) Step1->Step2 Step3 3. Add 4-Nitrobenzyl Bromide (Wrap Flask in Foil) Step2->Step3 Step4 4. Stir 6-12h @ RT (Monitor by TLC in Dark) Step3->Step4 Step5 5. Filtration & Evaporation (Rotovap bath < 40°C) Step4->Step5 Transfer to Amber Vial Step6 6. Recrystallization (EtOH/Hexane) Step5->Step6

Figure 2: Light-excluded synthesis workflow emphasizing oxygen removal and physical shielding.

Troubleshooting & FAQs

Q1: My reaction mixture turned from pale yellow to dark brown/orange. Is this normal?

  • Diagnosis: No. This indicates azo-coupling or nitro-reduction .

  • Cause: Combination of high pH (base) and light exposure.

  • Fix: Ensure you are using the minimum required base (1.05 eq). Wrap the flask in foil immediately upon adding the nitrobenzyl bromide. If the product is brown, recrystallize from Ethanol/Water with activated charcoal to remove the colored oligomers.

Q2: I see a new spot on TLC that moves faster than my product. What is it?

  • Diagnosis: Likely 4-nitrobenzaldehyde .

  • Mechanism: Photochemical cleavage of the ether bond.[1]

  • Verification: Spray the TLC with 2,4-DNP stain. If it turns bright orange/red, it is an aldehyde degradation product.

  • Prevention: This confirms light leakage. Check your hood lights and rotovap location.

Q3: Can I use UV light to visualize the TLC?

  • Protocol: Yes, but briefly .

  • Technique: Use 254 nm for <5 seconds to circle spots, then immediately cover the plate. Do not leave the plate under the UV lamp while writing in your notebook. The compound will degrade on the silica surface, leading to "streaking" or false impurity spots.

Q4: The melting point is lower than reported (Expected: ~134-136°C).

  • Reason: Solvent inclusion or partial oxidation of the benzyl alcohol to the aldehyde.

  • Solution: Dry the sample at 40°C under vacuum for 24 hours. If 1H-NMR shows a small aldehyde peak (~10 ppm), recrystallize.

References & Authoritative Grounding

  • Wan, P., et al. (1987).[2] "Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers." Canadian Journal of Chemistry.[2][3] (Establishes the mechanism of nitrobenzyl ether oxidation under light/oxygen exposure).

  • Il'ichev, Y. V., et al. (2004).[4] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society.[4] (Provides the foundational photophysics for nitro-aromatic excitation).

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Nitrobenzyl alcohol." (General handling for nitrobenzyl derivatives, emphasizing light sensitivity).

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1. (Review of nitrobenzyl stability and cleavage protocols).

Sources

Validation & Comparative

2-Nitrobenzyl vs. 4-Nitrobenzyl: Photolabile Triggers vs. Reductive Shields

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

In the design of complex organic syntheses or chemical biology probes, the positional isomerism of the nitro group on a benzyl protection moiety dictates its fundamental utility.

  • 2-Nitrobenzyl (2-NB): The Photolabile Trigger. Use this when you require spatiotemporal control . The ortho-nitro placement enables a specific photochemical mechanism (Norrish Type II), allowing deprotection via UV light without chemical reagents. It is the gold standard for "caged" biomolecules and photolithography.

  • 4-Nitrobenzyl (4-NB): The Reductive Shield. Use this when you require robust stability against standard acid/base conditions (orthogonal to Boc/Fmoc) but need a group that can be removed under mild, neutral reductive conditions. The para-nitro group acts purely as an electron-withdrawing stabilizer until it is chemically reduced to an electron-donating amine, triggering lability.

Mechanistic Divergence: The "Ortho" Effect

The drastic difference in reactivity stems from the proximity of the nitro group to the benzylic hydrogens.

2-Nitrobenzyl: Norrish Type II Photochemistry

Upon irradiation (typically 365 nm), the ortho-nitro group is excited to a diradical state. It abstracts a benzylic proton (a 1,5-hydrogen shift), forming an aci-nitro intermediate.[1] This intermediate rearranges to cyclize and eventually expels the leaving group (the protected molecule), generating a nitrosobenzaldehyde byproduct.

4-Nitrobenzyl: Electronic Switching

The para-nitro group cannot abstract the benzylic proton. Instead, it strongly withdraws electrons, making the benzyl ether/ester highly stable to acid (more so than simple benzyl). Cleavage requires chemical reduction (e.g., Zn/AcOH, H₂/Pd) to convert the


 to an 

or

. The resulting electron-rich aniline derivative becomes hyper-labile to acid or undergoes 1,6-elimination to release the product.
Visualization: Mechanistic Pathways

G nb2_start 2-Nitrobenzyl (Protected) nb2_exc Excited State (Diradical) nb2_start->nb2_exc hv (365 nm) nb4_start 4-Nitrobenzyl (Protected) nb2_aci Aci-Nitro Intermediate nb2_exc->nb2_aci 1,5-H Shift nb2_prod Free Product + Nitrosobenzaldehyde nb2_aci->nb2_prod Hydrolysis nb4_red 4-Aminobenzyl (Reduced) nb4_start->nb4_red Zn/AcOH or H2/Pd nb4_elim 1,6-Elimination or Acidolysis nb4_red->nb4_elim Electronic Switch nb4_prod Free Product + Quinone Methide nb4_elim->nb4_prod Release

Figure 1: Comparative cleavage pathways. Top (Blue): Photochemical cleavage of 2-NB. Bottom (Red): Reductive chemical cleavage of 4-NB.

Performance Metrics & Stability Profile

The following table contrasts the stability of these groups against common synthetic conditions.

Feature2-Nitrobenzyl (2-NB)4-Nitrobenzyl (4-NB)
Primary Cleavage Light (UV 300-365 nm) Reduction (Zn, H₂, Na₂S₂O₄)
Secondary Cleavage n/aStrong Base (NaOH/MeOH, 75°C) [5]
TFA Stability Stable (allows Boc removal)Highly Stable (allows Boc removal)
Piperidine Stability Stable (allows Fmoc removal)Stable (allows Fmoc removal)
H₂/Pd Stability Unstable (reduces to amine)Unstable (Cleaves)
Oxidation Stability ModerateGood
Byproducts Nitrosobenzaldehyde (Toxic/Absorbing)4-Toluidine / Quinone Methide
Typical Yield 70–95% (Solvent dependent)85–98%
Key Advantage Reagent-free, remote activationOrthogonal to Acid/Base cycling

Experimental Protocols

Protocol A: Photocleavage of 2-Nitrobenzyl (The "Uncaging" Workflow)

Best for: Releasing bioactive molecules in live cells or on DNA chips.

Reagents:

  • Solvent: Methanol, Dioxane, or PBS (for biology).

  • Light Source: 365 nm UV LED or Mercury Arc Lamp.

  • Optional: Semicarbazide (scavenger for nitroso byproduct).

Step-by-Step:

  • Preparation: Dissolve the 2-NB protected substrate (1–10 mM) in a solvent transparent to 365 nm light (e.g., MeOH/Water 1:1).

    • Critical Step: If the released product is sensitive to the nitrosoaldehyde byproduct, add 5 equivalents of semicarbazide hydrochloride to scavenge the aldehyde [1].

  • Irradiation: Place the sample in a quartz or borosilicate glass vial (standard glass blocks UV <300 nm but passes 365 nm). Irradiate at 365 nm.[2]

    • Duration: Typically 10–60 minutes depending on light intensity (approx. 5–10 mW/cm²).

  • Monitoring: Monitor reaction progress via HPLC or TLC. The disappearance of the starting material and appearance of the nitrosobenzaldehyde (often yellow/orange) indicates cleavage.

  • Workup: Evaporate solvent. If a scavenger was used, the byproduct will be a precipitate or water-soluble hydrazone, easily separated from the organic product.

Protocol B: Reductive Cleavage of 4-Nitrobenzyl

Best for: Final deprotection in peptide synthesis or nucleotide chemistry.

Method 1: Zinc/Acetic Acid (Mild)

  • Dissolution: Dissolve 4-NB protected compound in Glacial Acetic Acid (or AcOH/THF 1:1 if solubility is poor).

  • Reduction: Add activated Zinc dust (10–20 equivalents) slowly at 0°C, then warm to room temperature.

  • Reaction: Stir for 1–4 hours. The nitro group reduces to the amine, which spontaneously hydrolyzes or eliminates under these acidic conditions.

  • Workup: Filter off excess Zinc. Concentrate the filtrate. The residue is often the acetate salt of the product.

Method 2: Hydrogenolysis (Cleanest)

  • Setup: Dissolve substrate in MeOH or EtOH. Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 2–12 hours.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent. Yields are typically quantitative [2].

Decision Workflow

Use this logic tree to select the appropriate protecting group for your synthesis.

D start Select Protecting Group q1 Do you need light activation? start->q1 res_2nb Use 2-Nitrobenzyl (Photolabile) q1->res_2nb Yes q2 Is the substrate sensitive to reduction (H2, Zn)? q1->q2 No res_4nb Use 4-Nitrobenzyl (Acid Stable, Reductively Cleaved) q2->res_4nb No (Safe for Reduction) res_other Use Benzyl (Bn) or PMB q2->res_other Yes (Avoid Nitro)

Figure 2: Decision matrix for selecting between nitrobenzyl isomers.

References

  • Photocleavable Protecting Groups: 2-Nitrobenzyl-Based Groups. Houben-Weyl Methods of Organic Chemistry. Thieme Connect. Link

  • Protecting Groups: The Role of 4-Nitrobenzyl Bromide. Ketone Pharma Guide. (2024). Link

  • Photolabile protecting group. Wikipedia. (Accessed 2026).[3] Link

  • Intramolecular Sensitization of Photocleavage of the NPPOC Group. University of Konstanz. Link

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - National Institutes of Health. (2007). Link

Sources

Analytical Methods for Monitoring Photocleavage Reactions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Photocleavage (or photolysis) is the cornerstone of photopharmacology, hydrogel degradation, and "caged" drug delivery systems. However, the success of a photocleavage reaction is not binary; it is defined by Quantum Yield (


) , Kinetic Rate Constants (

)
, and Product Specificity .

As a Senior Application Scientist, I advise against a "one-size-fits-all" analytical approach. The choice of method dictates the quality of your mechanistic insight.

  • UV-Vis Spectroscopy is the workhorse for kinetic rates and quantum yield but fails if reactant/product spectra overlap perfectly.

  • HPLC-MS is the validator, essential for quantifying yield and identifying side-products, but lacks real-time resolution.

  • In-Situ Photo-NMR is the structural eye, offering the highest mechanistic fidelity but at the highest cost and lowest sensitivity.

Decision Matrix: Selecting the Right Method

The following diagram outlines the logical flow for selecting an analytical method based on your specific experimental constraints.

MethodSelection Start START: Define Critical Parameter Struct Need Structural Elucidation? Start->Struct Quant Need Absolute Quantum Yield? Struct->Quant No NMR In-Situ Photo-NMR (Real-time structure) Struct->NMR Yes Complex Complex Mixture (>2 species)? Quant->Complex No Actino UV-Vis Actinometry (Ferrioxalate) Quant->Actino Yes Sens High Sensitivity (< µM range)? Complex->Sens No HPLC HPLC-MS (Separation & ID) Complex->HPLC Yes Fluoro Fluorescence (Turn-on/off) Sens->Fluoro Yes UVVis Real-time UV-Vis (Kinetics only) Sens->UVVis No

Caption: Decision matrix for selecting analytical methods based on experimental needs (Structure, Yield, Purity, or Sensitivity).

Comparative Analysis of Methods

The following table synthesizes performance metrics derived from standard photochemical protocols.

FeatureUV-Vis Spectroscopy HPLC / UPLC-MS In-Situ Photo-NMR Fluorescence
Primary Output Kinetics (

), Quantum Yield (

)
Purity, Yield, IDStructural MechanismUncaging Events
Time Resolution Milliseconds to SecondsMinutes (Discontinuous)Seconds to MinutesNanoseconds to Seconds
Sensitivity Moderate (

M)
High (

M with MS)
Low (

M)
Very High (

M)
In-Situ Capability ExcellentPoor (Requires sampling)Good (Fiber optic insert)Excellent
Limitations Requires spectral change; no structural IDSampling artifacts; time-consumingSolvent constraints; expensiveRequires fluorophore

Deep Dive: Protocols & Methodologies

Method A: UV-Vis Spectroscopy & Quantum Yield Determination

Role: The Standard for Efficiency. Principle: Monitoring the disappearance of the reactant's absorption band or the appearance of a product band. To calculate efficiency, you must compare the reaction rate to the photon flux using a chemical actinometer (standard).[1]

Protocol: Potassium Ferrioxalate Actinometry

This is the "gold standard" self-validating system for calibrating your light source before measuring your sample.

Reagents:

  • Actinometer Solution: 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄.

  • Developer Solution: 0.1% (w/v) 1,10-phenanthroline in 0.5 M sodium acetate buffer (pH 3.5).

Workflow:

  • Preparation (Dark Room): Prepare ferrioxalate solution under red light. It is extremely light-sensitive.

  • Irradiation: Place 3 mL of actinometer solution in a quartz cuvette. Irradiate for a precise time (

    
    , e.g., 10–60 seconds) using your light source.
    
  • Development: Transfer 1 mL of irradiated solution to a vial. Add 3 mL of Developer Solution. Let sit for 30 mins in the dark. The Fe

    
     produced forms a red complex with phenanthroline.[1]
    
  • Measurement: Measure Absorbance at 510 nm .

  • Calculation: Use Beer’s Law to find moles of Fe

    
    .
    
    
    
    
    (Where
    
    
    ).[2]
  • Photon Flux (

    
    ):  Calculate flux using the known quantum yield of ferrioxalate (
    
    
    
    at 365 nm).
    
    

Validation: Once


 is known, replace the actinometer with your sample. Measure its reaction rate. The ratio of your reaction rate to 

is your sample's Quantum Yield.[2]
Method B: HPLC-MS Monitoring

Role: The Validator of Purity. Principle: Chromatographic separation ensures that the "product" signal is not a mix of isomers or side-products.

Protocol: Discontinuous Kinetic Sampling
  • Setup: Prepare a reaction vessel with stirring and temperature control (e.g., 25°C).

  • Internal Standard: Add a non-photoreactive standard (e.g., caffeine or benzoic acid) to the mixture. Crucial for normalizing injection volume errors.

  • Irradiation: Start the light source.

  • Sampling: At fixed intervals (

    
     min), remove a 20 µL aliquot.
    
  • Quenching: Immediately dilute the aliquot into an amber vial containing mobile phase (or a quenching agent if the reaction has a dark component).

  • Analysis: Inject into HPLC (Reverse Phase C18). Monitor at the

    
     of the reactant.[1][3]
    
  • Data Processing: Plot the Ratio (Area

    
     / Area
    
    
    
    ) vs. Time. Fit to a first-order exponential decay to extract
    
    
    .
Method C: In-Situ LED-NMR

Role: The Structural Eye. Principle: Direct irradiation of the NMR sample tube allows for the observation of transient intermediates and definitive structural proof of cleavage without sampling artifacts.

Setup Diagram: The following diagram illustrates the fiber-optic setup required for safe in-situ irradiation inside the magnet.

NMRSetup LightSource High-Power LED (365nm / 450nm) Fiber Fiber Optic Cable (Quartz) LightSource->Fiber Photons Controller Current Controller (Intensity Mod) Controller->LightSource Power Insert Coaxial Insert (Etched Tip) Fiber->Insert Guides Light NMRTube NMR Tube (Sample Solution) Insert->NMRTube Irradiates Sample Magnet NMR Magnet (Shielded) NMRTube->Magnet Inside

Caption: Schematic of an in-situ LED-NMR setup using a fiber optic insert to irradiate the sample directly within the spectrometer.

Protocol:

  • Sample Prep: Dissolve reactant in deuterated solvent (

    
     or 
    
    
    
    are common; avoid
    
    
    if HCl generation is a concern).
  • Insert Assembly: Insert the fiber optic cable into a coaxial glass insert. Place this assembly inside the NMR tube. The tip should be just above the detection coil.

  • Tuning: Tune and match the probe with the insert and light off.

  • Baseline: Acquire a

    
     spectrum at 
    
    
    
    .
  • Kinetics: Set up a "pseudo-2D" experiment (e.g., multizg in Bruker TopSpin) to acquire spectra every 30 seconds.

  • Irradiation: Turn on the LED trigger simultaneously with the acquisition start.

  • Analysis: Integrate distinct peaks (e.g., shift of a vinyl proton or appearance of an aldehyde). Plot integration vs. time.

References

  • BenchChem. "Application Notes and Protocols for Determining Quantum Yield Using Potassium Ferrioxalate Actinometry." BenchChem Application Notes, 2025. Link

  • National Institute of Standards and Technology (NIST). "Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers." Journal of Photochemistry and Photobiology A: Chemistry, 2011.[4] Link

  • Hepatochem. "A Standard Ferrioxalate Actinometer Protocol." Hepatochem Protocols, 2023. Link

  • Royal Society of Chemistry. "Monitoring of uncaging processes by designing photolytical reactions." Photochemical & Photobiological Sciences, 2025.[5] Link

  • Freie Universität Berlin. "In situ Reaction Monitoring in Photocatalytic Organic Synthesis." Refubium, 2023.[6] Link

  • ACS Publications. "In Situ NMR to Monitor Bulk Photopolymerization Kinetics." Journal of Physical Chemistry, 2025. Link

Sources

Comparative Guide to the Spectroscopic Analysis of {2-[(4-nitrobenzyl)oxy]phenyl}methanol Cleavage Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and materials science, the use of photolabile protecting groups (PPGs) is a cornerstone for achieving spatial and temporal control over the release of active molecules.[1][2] Among these, ortho-nitrobenzyl (oNB) derivatives are extensively utilized due to their reliable cleavage upon UV irradiation.[1] This guide provides an in-depth comparative analysis of spectroscopic methods for characterizing the cleavage products of a model oNB ether, {2-[(4-nitrobenzyl)oxy]phenyl}methanol. Understanding the efficiency and byproducts of this cleavage is critical for optimizing release kinetics and ensuring the purity of the liberated active compound.

The cleavage of this compound, typically induced by photolysis, is expected to yield two primary products: 2-hydroxybenzyl alcohol (salicyl alcohol) and 4-nitrosobenzaldehyde. This guide will delve into the nuances of using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to identify and quantify these products, providing researchers with the insights needed to select the most appropriate analytical strategy for their specific application.

The Cleavage Reaction: A Mechanistic Overview

The photolytic cleavage of o-nitrobenzyl ethers is a well-documented process initiated by the absorption of UV light, typically around 365 nm.[3][4] The reaction proceeds through an intramolecular rearrangement involving the nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected alcohol and form a nitrosobenzaldehyde derivative. While the exact mechanism is complex and can be influenced by the solvent and substituents, the primary transformation is the conversion of the nitro group to a nitroso group and the cleavage of the benzylic ether bond.[3]

It is important to note that the cleavage of nitrobenzyl ethers can also be achieved under certain chemical conditions, such as using aqueous NaOH in methanol at elevated temperatures, which is thought to proceed via an oxidative mechanism at the benzylic position.[5] However, this guide will focus on the more common photolytic cleavage.

Visualizing the Cleavage Pathway

The following diagram illustrates the generally accepted pathway for the photolytic cleavage of this compound.

Cleavage_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Reactant This compound UV_Light UV Light (e.g., 365 nm) Reactant->UV_Light Irradiation Product_1 2-Hydroxybenzyl Alcohol UV_Light->Product_1 Cleavage Product_2 4-Nitrosobenzaldehyde UV_Light->Product_2 Cleavage

Caption: Photolytic cleavage of the parent compound into its primary products.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique is paramount for the successful analysis of the cleavage reaction. Each method offers distinct advantages and limitations in terms of structural elucidation, sensitivity, and quantification.

Technique Strengths Limitations Primary Application
¹H NMR - Excellent for structural confirmation of products.[3][6] - Allows for straightforward quantification of reaction conversion by comparing the integration of reactant and product signals.[3]- Lower sensitivity compared to MS. - Can be complicated by overlapping signals in complex mixtures.- Monitoring reaction kinetics and determining product ratios.
Mass Spectrometry (MS) - High sensitivity for detecting trace products and byproducts. - Provides accurate molecular weight information for product identification.- Isomeric compounds can be difficult to distinguish without tandem MS. - Quantification can be more complex than NMR.- Confirming the identity of expected products and identifying unknown byproducts.
UV-Vis Spectroscopy - Simple and rapid method for monitoring the disappearance of the starting material. - Can be used to follow reaction kinetics in real-time.[3]- Provides limited structural information. - Overlapping spectra of reactants and products can complicate analysis.[7]- Rapid screening of cleavage efficiency and kinetic studies.

Experimental Protocols and Data Interpretation

¹H NMR Spectroscopy: The Gold Standard for Quantification

¹H NMR spectroscopy is a powerful tool for monitoring the progress of the cleavage reaction and quantifying the formation of products. By observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the cleavage products, one can accurately determine the extent of the reaction.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve a known quantity (e.g., 5-10 mg) of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material before irradiation.

  • Photolysis: Irradiate the NMR tube with a UV lamp (e.g., 365 nm) for a defined period.

  • Post-Irradiation Spectrum: Acquire ¹H NMR spectra at various time points during the irradiation to monitor the reaction progress.

  • Data Analysis: Integrate the characteristic signals of the starting material and the products to determine their relative concentrations.

Data Interpretation: Expected Chemical Shifts
Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity
This compound Benzylic CH₂ (nitrobenzyl)~5.2s
Benzylic CH₂ (phenylmethanol)~4.7s
2-Hydroxybenzyl Alcohol Benzylic CH₂~4.6s
Phenolic OH~5.0 - 6.0br s
4-Nitrosobenzaldehyde Aldehydic CHO~10.0s
Aromatic protons~7.8 - 8.2m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The disappearance of the singlet at ~5.2 ppm (nitrobenzyl CH₂) and the appearance of the aldehyde proton signal around 10.0 ppm are key indicators of successful cleavage.[8][9]

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in deuterated solvent Initial_NMR Acquire baseline ¹H NMR spectrum Prep->Initial_NMR Irradiate Irradiate sample with UV light Initial_NMR->Irradiate Time_Point_NMR Acquire spectra at various time points Irradiate->Time_Point_NMR Integrate Integrate characteristic reactant and product signals Time_Point_NMR->Integrate Quantify Calculate reaction conversion and product ratio Integrate->Quantify

Caption: Step-by-step workflow for ¹H NMR analysis of the cleavage reaction.

Mass Spectrometry: Unambiguous Product Identification

Mass spectrometry is indispensable for confirming the molecular weights of the cleavage products and identifying any potential side products. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing the polar products of this reaction.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to a mass spectrometer. A reverse-phase column (e.g., C18) is typically used to separate the components of the reaction mixture.

  • Mass Analysis: Acquire mass spectra in both positive and negative ion modes to ensure the detection of all species.

  • Data Analysis: Extract the mass-to-charge ratios (m/z) of the eluting peaks and compare them to the expected molecular weights of the products.

Data Interpretation: Expected m/z Values
Compound Formula Expected [M+H]⁺ Expected [M-H]⁻
This compound C₁₄H₁₃NO₄276.08274.07
2-Hydroxybenzyl Alcohol C₇H₈O₂125.05123.04
4-Nitrosobenzaldehyde C₇H₅NO₂136.03134.02

The observation of ions corresponding to the expected masses of 2-hydroxybenzyl alcohol and 4-nitrosobenzaldehyde provides strong evidence for the intended cleavage. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structures. For instance, alcohols often exhibit a characteristic loss of water (18 Da) in their mass spectra.[10]

UV-Vis Spectroscopy: A Rapid Kinetic Tool

UV-Vis spectroscopy offers a convenient method for monitoring the cleavage reaction in real-time. The starting material, with its nitroaromatic chromophore, has a distinct UV absorbance that changes upon cleavage.

Experimental Protocol: UV-Vis Kinetic Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

  • Baseline Spectrum: Record the initial UV-Vis spectrum of the solution.

  • Photolysis and Monitoring: Irradiate the cuvette with a UV light source while continuously recording the UV-Vis spectrum at set time intervals.

  • Data Analysis: Monitor the decrease in absorbance at the λmax of the starting material (around 270-285 nm) and potentially the appearance of new absorbance bands corresponding to the products.[11]

Data Interpretation: Spectral Changes

The cleavage of the 4-nitrobenzyl ether will lead to a decrease in the absorbance associated with this chromophore. The formation of 4-nitrosobenzaldehyde may introduce a new, weaker absorbance at longer wavelengths. By plotting the absorbance at a specific wavelength against time, the reaction kinetics can be determined.[3]

Conclusion: An Integrated Analytical Approach

For a comprehensive understanding of the cleavage of this compound, an integrated analytical approach is recommended. ¹H NMR provides robust quantitative data on reaction conversion and product distribution. Mass spectrometry offers unparalleled sensitivity for product confirmation and byproduct identification. UV-Vis spectroscopy serves as a rapid and convenient tool for preliminary kinetic studies. By combining the insights from these complementary techniques, researchers can gain a complete picture of the cleavage process, enabling the optimization of reaction conditions and ensuring the successful application of this photolabile protecting group strategy in their research and development endeavors.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]

  • Yudha S, S., Adfa, M., Istiqphara, S., Falahudin, A., & Reagen, M. A. (2024). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as product of 4-nitrobenzaldehyde treated with NaBH4 after 30 min, (c) 4-aminobenzylalcohol as product of 4-nitrobenzaldehyde treated with Au–SiO2(OPL) and NaBH4 after 15 min. ResearchGate. [Link]

  • Lee, J. C., & Kim, B. M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(1), 357-360. [Link]

  • Papageorgiou, G., Ogden, D. C., & Corrie, J. E. T. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Journal of the American Chemical Society, 128(28), 9227-9237. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774. [Link]

  • Shabani, S., & Ghasemi, J. B. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 241-247. [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Sources

A Researcher's Guide to Orthogonal Synthesis: Assessing the 4-Nitrobenzyl (PNB) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

In the architecturally complex world of multi-step organic synthesis, the success of a campaign often hinges on the strategic selection and cleavage of protecting groups. The principle of orthogonality—the ability to deprotect one functional group without affecting another—is the cornerstone of this strategy, enabling chemists to navigate intricate synthetic pathways with precision and efficiency.[1][2][3] This guide provides a deep, evidence-based assessment of the 4-nitrobenzyl (PNB) protecting group, a versatile yet nuanced player in the synthetic chemist's toolkit. We will explore its mechanistic intricacies and provide a critical comparison of its orthogonality against other commonly used protecting groups, supported by practical experimental protocols.

The Core Principle: Orthogonal Protection

An orthogonal protection strategy involves the use of multiple protecting groups within a single molecule, where each group can be removed by a specific set of chemical conditions that leave the others intact.[4][5] This allows for the sequential unmasking and reaction of different functional groups, which is critical for the synthesis of complex molecules like peptides, oligonucleotides, and natural products.[1][2] The ideal protecting group is easily introduced, stable across a range of reaction conditions, and can be cleaved selectively in high yield.[3]

Orthogonality_Concept cluster_deprotection Selective Deprotection Molecule Multifunctional Molecule PG1 Protecting Group A (Acid-Labile) Molecule->PG1 Step 1 PG2 Protecting Group B (Base-Labile) Molecule->PG2 Step 2 PG3 Protecting Group C (Reductively-Labile) Molecule->PG3 Step 3 ProtectedMolecule Fully Protected Molecule Deprotect1 Reagent A (Acid) ProtectedMolecule->Deprotect1 Cleaves only A Deprotect2 Reagent B (Base) ProtectedMolecule->Deprotect2 Cleaves only B Deprotect3 Reagent C (Reduction) ProtectedMolecule->Deprotect3 Cleaves only C

Figure 1: Conceptual workflow of an orthogonal protection strategy.

The 4-Nitrobenzyl (PNB) Group: A Mechanistic Overview

The PNB group is frequently used to protect carboxylic acids (as esters), alcohols (as ethers), and amines (as carbamates).[6] Its defining characteristic is its unique cleavage pathway, which is triggered by reduction of the nitro moiety. This process is distinct from the acid- or base-lability that governs many other protecting groups.

The deprotection sequence involves two key steps:

  • Reduction: The nitro group is reduced to an amine. This is most commonly achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or using dissolving metals (e.g., Zn dust, SnCl₂).[7]

  • Fragmentation: The resulting electron-rich p-aminobenzyl system is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation releases the deprotected functional group and generates a quinone methide-like intermediate, which typically polymerizes.[8]

PNB_Cleavage_Mechanism PNB_Protected R-X-CH₂-C₆H₄-NO₂ (PNB-Protected Substrate) Reduction Reduction (e.g., H₂, Pd/C or Zn/H⁺) PNB_Protected->Reduction Intermediate R-X-CH₂-C₆H₄-NH₂ (p-Aminobenzyl Intermediate) Reduction->Intermediate Fragmentation Spontaneous 1,6-Elimination Intermediate->Fragmentation Deprotected R-XH (Deprotected Product) Fragmentation->Deprotected Byproduct Quinone Methide -> Polymer Fragmentation->Byproduct

Figure 2: General mechanism for the reductive cleavage of the PNB group.

Comparative Orthogonality: A Head-to-Head Analysis

The utility of the PNB group is best understood by evaluating its stability under the conditions used to remove other common protecting groups.

PNB vs. Acid-Labile Groups (Boc, tBu, Trityl)

Acid-labile groups are a cornerstone of modern synthesis, particularly in peptide chemistry. The tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ester/ether groups are cleaved with strong acids like trifluoroacetic acid (TFA), while the more sensitive trityl (Tr) group can be removed with milder acids.[4][9]

Field Insight: The PNB group demonstrates excellent stability to the strongly acidic conditions required for Boc and tBu removal.[7][10] This robust orthogonality is routinely exploited, allowing for the deprotection of a Boc-protected amine while leaving a PNB-protected side chain or C-terminus fully intact.

PNB vs. Base-Labile Groups (Fmoc, Ac)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis and is cleaved by secondary amines, most commonly piperidine.[4] Acetyl (Ac) esters and amides are typically removed by mild alkaline hydrolysis.

Field Insight: The PNB group is completely stable to the basic conditions used for Fmoc deprotection, making the PNB/Fmoc pairing a highly effective orthogonal strategy.[7] While a specific protocol using hot aqueous NaOH has been reported to cleave PNB groups, these harsh conditions are far removed from standard base-labile deprotections and do not compromise orthogonality in typical synthetic sequences.[11]

PNB vs. Fluoride-Labile Groups (Silyl Ethers)

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[12]

Field Insight: The C-O or C-N bond of the PNB group is inert to fluoride ions. This provides a high degree of orthogonality, allowing for the selective deprotection of hydroxyl groups protected as silyl ethers without affecting PNB-protected functions elsewhere in the molecule.

PNB vs. Other Hydrogenolysis-Labile Groups (Cbz, Bn)

This is the most critical comparison, as the primary cleavage method for the Carboxybenzyl (Cbz) and Benzyl (Bn) groups is catalytic hydrogenation—the same condition often used for PNB removal.[13][14]

Field Insight: True orthogonality is not achievable when relying solely on catalytic hydrogenation. While there can be rate differences between the reduction of the nitro group and the hydrogenolysis of a benzyl ether or carbamate, these are often substrate-dependent and unreliable for selective cleavage. However, this lack of orthogonality can be circumvented by shifting the PNB cleavage mechanism. By using a chemical reductant such as Zn/AcOH or SnCl₂/HCl, the PNB group can be selectively removed in the presence of Cbz and Bn groups, which are stable to these conditions.[7] This strategic choice of reagent enforces orthogonality.

Data Summary: Orthogonality Matrix

The following table provides a quick-reference guide to the compatibility of the PNB group.

Protecting GroupStandard Cleavage ConditionsStability of PNB GroupOrthogonality Assessment
Boc / tBu Strong Acid (e.g., TFA)StableHigh
Fmoc Base (e.g., 20% Piperidine/DMF)StableHigh
TBDMS / TIPS Fluoride Source (e.g., TBAF)StableHigh
Cbz / Bn Catalytic Hydrogenation (H₂, Pd/C)Labile Low
Cbz / Bn Chemical Reduction (e.g., Zn, SnCl₂)StableHigh (with Reagent Selection)

Validated Experimental Protocols

Protocol 1: Selective Boc Deprotection in the Presence of a PNB Ester

This protocol demonstrates the high orthogonality of PNB to strong acid, a common step in peptide synthesis.

Figure 3: Workflow for selective Boc deprotection.

Methodology:

  • Dissolve the dual-protected starting material (e.g., Boc-Gly-OPNB) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath and add an equal volume of trifluoroacetic acid (TFA).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude oil or solid is triturated with cold diethyl ether to precipitate the TFA salt of the PNB-protected amino acid, which is then collected by filtration.

Protocol 2: Selective PNB Deprotection in the Presence of a Cbz Group

This protocol establishes orthogonality by using a chemical reductant that is inert towards the Cbz group.

Figure 4: Workflow for selective PNB deprotection via chemical reduction.

Methodology:

  • Dissolve the starting material (e.g., Cbz-Phe-OPNB) in a mixture of tetrahydrofuran (THF) and saturated aqueous ammonium chloride solution.

  • To the vigorously stirring solution, add activated zinc dust portion-wise at room temperature.

  • Monitor the reaction for the disappearance of the starting material (typically 2-4 hours).

  • Once complete, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove the zinc salts.

  • Transfer the filtrate to a separatory funnel, wash with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the pure Cbz-protected amino acid.

Conclusion

The 4-nitrobenzyl protecting group is a powerful and highly orthogonal tool when used strategically. It exhibits excellent stability towards the acidic, basic, and fluoride-based conditions used to cleave many of the most common protecting groups in organic synthesis. The primary challenge to its orthogonality arises when paired with other hydrogenolysis-labile groups like Cbz and Bn. However, this limitation is readily overcome by employing alternative reductive cleavage methods, such as zinc or tin(II) chloride, which do not affect the Cbz or Bn groups. By understanding the mechanistic basis of its cleavage, the discerning scientist can leverage the PNB group to design and execute elegant and efficient syntheses of complex molecular targets.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Total Synthesis. Protecting Groups In Organic Chemistry –. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Yan, G., & He, W. (2010). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • SciELO. (2001). The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. Journal of the Brazilian Chemical Society, 12(5), 629-632.
  • Kim, J. H., & Lee, H. Y. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 33(3), 1033-1036.
  • Chemical Communications (RSC Publishing). (2014). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • P. M. Wuts. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. MedChemComm, 5(5), 564-589.
  • K. A. Miller, et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews, 113(1), 119-157.
  • Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • Google Patents. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
  • University of Groningen research portal. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]

  • Houben-Weyl. (2005). 2.4 Photocleavable Protecting Groups. Science of Synthesis, 21, 133-146.
  • ResearchGate. (2001). ChemInform Abstract: Leaving Group Effects in Reductively Triggered Fragmentation of 4-Nitrobenzyl Carbamates. [Link]

  • ResearchGate. (2005). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link]

  • PubMed. (2015, December 1). Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • SciSpace by Typeset. (2011). Amino Acid-Protecting Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

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evaluating the biocompatibility of 4-nitrobenzyl photolysis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biocompatibility of Nitrobenzyl Photolysis Byproducts vs. Emerging Alternatives

Executive Summary

While 4-nitrobenzyl (and its isomer ortho-nitrobenzyl) photocages are the historical "workhorses" of uncaging experiments due to synthetic accessibility, their biocompatibility is compromised by the generation of reactive nitroso-aldehyde byproducts . These byproducts actively deplete cellular glutathione (GSH), cause oxidative stress, and absorb excitation light (inner filter effect).

For sensitive biological applications—particularly those involving single-cell signaling or thiol-dependent pathways—Coumarin-based (e.g., Bhc) or Nitroindoline (e.g., MNI) cages are superior alternatives. This guide provides the mechanistic evidence, comparative data, and validation protocols to justify switching from nitrobenzyl systems to more biocompatible scaffolds.

Part 1: The Mechanistic Challenge (The "Nitroso" Problem)

To understand the toxicity, we must look at the photolysis mechanism. Whether using 4-nitrobenzyl (often requiring reductive activation or radical mechanisms) or the standard 2-nitrobenzyl (o-NB), the cleavage event generates a highly electrophilic byproduct.

The Core Issue: The byproduct (typically a nitrosobenzaldehyde derivative) is not inert. It acts as a "soft" electrophile, reacting rapidly with intracellular nucleophiles, primarily Glutathione (GSH) and cysteine residues on proteins.

Mechanism Diagram: Photolysis & Toxicity Pathway

NB_Toxicity NB_Cage Nitrobenzyl Cage (Pre-activation) Intermediate Aci-Nitro Intermediate NB_Cage->Intermediate Excitation UV_Light UV Light (300-365 nm) UV_Light->NB_Cage Payload Bioactive Payload (Released) Intermediate->Payload Release Byproduct Nitroso-Aldehyde (Reactive Byproduct) Intermediate->Byproduct Side Reaction Adduct GSH-Byproduct Adduct Byproduct->Adduct Reacts with GSH Cellular Glutathione (GSH) GSH->Adduct Stress Oxidative Stress & Signal Interference Adduct->Stress Depletion of GSH

Figure 1: The photolysis of nitrobenzyl cages releases the desired payload but generates a reactive nitroso-aldehyde byproduct that depletes cellular glutathione (GSH), leading to oxidative stress.[1][2]

Part 2: Comparative Analysis (NB vs. Alternatives)

The following table contrasts Nitrobenzyl cages with the two leading biocompatible alternatives: Coumarins (specifically Bromohydroxycoumarin - Bhc) and Methoxy-Nitroindolines (MNI).

FeatureNitrobenzyl (NB) Coumarin (Bhc/DEACM) Nitroindoline (MNI)
Primary Byproduct Nitroso-benzaldehydeCoumarin derivative (Solvent dependent)Nitroso-indole (Rapidly hydrates to inert amide)
Reactivity (Toxicity) High (Reacts with Thiols)Low (Generally inert)Low (Byproduct is stable)
Quantum Yield (

)
0.1 – 0.6 (Good)0.01 – 0.1 (Lower)0.05 – 0.1 (Moderate)
Absorbance Max ~300–350 nm (UV)~350–400 nm (Blue-shifted)~300–360 nm (UV)
Uncaging Speed Slow (

)
Fast (

)
Fast (

)
Solubility Low (often requires DMSO)Low/ModerateModerate
Verdict Avoid for live-cell signaling Best for fast kinetics Best for neurotransmitters (Glutamate)
Why Alternatives Win:
  • Coumarins (Bhc): The byproduct is usually a non-reactive coumarin alcohol. While they have lower quantum yields, their absorbance extends into the visible range (avoiding UV damage) and they do not scavenge GSH.

  • Nitroindolines (MNI): Specifically designed to solve the NB toxicity problem. The photochemistry involves a distinct mechanism where the byproduct rearranges into a stable, non-toxic amide, preserving cell viability even at high concentrations.

Part 3: Experimental Validation Protocols

To validate the biocompatibility of your specific photocage, you must run a Self-Validating System comprising a chemical reactivity assay (GSH depletion) and a biological endpoint (Cell Viability).

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS)

Purpose: To quantify the rate at which the photolysis byproduct consumes cellular antioxidants.

Reagents:

  • Test Compound (Photocage)[3][4][5]

  • Reduced Glutathione (GSH)[6]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • LC-MS grade Acetonitrile/Water

Workflow:

  • Preparation: Prepare a 10 mM stock of the Photocage in DMSO and a 10 mM stock of GSH in PBS.

  • Reaction Mix: In a quartz cuvette or clear vial, mix Photocage (100 µM final) and GSH (1 mM final, 10-fold excess) in PBS.

  • Irradiation: Expose the mixture to the uncaging wavelength (e.g., 365 nm LED) for the duration required to achieve >90% uncaging (typically 5-10 mins).

  • Incubation: Allow the post-photolysis mixture to incubate at 37°C in the dark.

  • Sampling: Take aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Analysis: Inject into LC-MS.

    • Monitor: Mass of GSH (307.3 Da) and Mass of GSH-Byproduct Adduct.

    • Control: Run GSH alone + UV light to ensure UV does not degrade GSH.

  • Calculation: Plot [GSH] remaining vs. Time. A steep decline indicates high toxicity (typical of Nitrobenzyls).

Protocol B: Differential Cell Viability (MTT/MTS)

Purpose: To distinguish between UV toxicity and Byproduct toxicity.

Workflow Diagram:

Protocol_Workflow cluster_conditions Experimental Conditions Start Seed Cells (HEK293 or HeLa) 96-well plate Treat Add Photocage (10-100 µM) Start->Treat Cond2 UV Only (No Cage) Start->Cond2 Cond1 Dark Control (No UV) Treat->Cond1 Cond3 Cage + UV (Uncaging) Treat->Cond3 Incubate Incubate 24 Hours Cond1->Incubate Cond2->Incubate Cond3->Incubate Assay Add MTT Reagent Read Absorbance @ 570nm Incubate->Assay

Figure 2: Experimental workflow to isolate byproduct toxicity. Comparison between "Cage + UV" and "UV Only" reveals the specific toxicity of the photolysis products.

Part 4: Mitigation Strategies

If you must use Nitrobenzyl cages (due to cost or synthetic legacy), employ these mitigation strategies:

  • Scavenger Additives: Add Semicarbazide (1 mM) or Hydroxylamine to the buffer. These agents react with the nitroso-aldehyde byproduct faster than cellular GSH, neutralizing the electrophile.

  • Wash-Out Protocols: If the uncaging is extracellular (e.g., uncaging a receptor ligand), perform the photolysis under flow (perfusion) to wash away byproducts immediately.

  • Red-Shifted Variants: Use DMNB (Dimethoxy-nitrobenzyl). While the byproduct is still reactive, the higher quantum yield allows for lower light doses, reducing the total burden of byproducts generated.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Specht, A., et al. (2006). "New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation." ChemBioChem. Link

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. Link

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. (Discusses thiol reactivity of nitroso intermediates). Link

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A. Link

Sources

Safety Operating Guide

{2-[(4-nitrobenzyl)oxy]phenyl}methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Do not dispose of {2-[(4-nitrobenzyl)oxy]phenyl}methanol down the drain. This compound is a nitroaromatic ether with significant photolability (light sensitivity) and potential energetic properties.[1] It must be classified as Hazardous Organic Waste .[2]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers, reducing agents, and bases.[2]

  • Contain: Dissolve in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) if solid; store in Amber Glass to prevent photochemical decomposition.

  • Label: "Hazardous Waste - Organic - Toxic - Light Sensitive."[1]

  • Dispose: Route to High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the functional groups driving its reactivity.[2] This molecule combines a benzyl alcohol core with a p-nitrobenzyl ether moiety.[1]

FeatureChemical MoietyHazard Implication
Energetic Potential Nitro Group (

)
Potential for rapid decomposition or shock sensitivity if dry/heated.[1] Nitroaromatics are precursors to energetic materials.[2]
Photolability o-/ p-Nitrobenzyl EtherHigh. Nitrobenzyl ethers are widely used as photocleavable protecting groups.[1] UV exposure triggers rearrangement to nitroso-derivatives, potentially altering waste composition unpredictably.[2]
Peroxide Risk Benzyl Ether (

)
Moderate.[1] Ethers can form explosive peroxides upon prolonged air exposure.[2][3]
Toxicity NitroaromaticLikely mutagenic/toxic.[2] Readily absorbed through skin.[2]

Critical Warning: The ortho-substituted isomer (2-position) is structurally related to "caged" compounds that degrade spontaneously under UV light (365 nm).[1] Waste containers exposed to sunlight may undergo uncontrolled chemical evolution.[2]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the compound to prevent accidental reaction.[2]

A. Solid Waste (Pure Substance)[1]
  • Do not compact or grind the solid (shock sensitivity risk).[1]

  • Solvation: It is safer to dispose of this compound as a solution. Dissolve small quantities (<5g) in a combustible solvent (Acetone or Ethanol) to desensitize the nitro group.[1]

  • Container: High-density polyethylene (HDPE) or Amber Glass.[1] Amber is preferred to block UV.[1]

B. Liquid Waste (Reaction Mixtures)[1]
  • Compatibility Check: Ensure the waste stream does NOT contain strong bases (NaOH, KOH) or reducing agents (Hydrazine, metal hydrides).[1][2]

    • Reasoning: Nitro compounds can react violently with strong bases (formation of unstable nitronate salts) or reducers (exothermic reduction to anilines).[1]

  • Peroxide Testing: If the waste has been stored >6 months, test for peroxides using KI starch paper or Quantofix strips before moving.[2]

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Ignitability/Reactivity).[1][2]

Step 1: Classification

Determine the waste profile based on the matrix.

  • Code D001 (Ignitable): If dissolved in flammable solvents (Flash point <60°C).[1]

  • Code D003 (Reactive): If the pure solid is deemed potentially explosive (rare for this specific alcohol but possible for dry nitro-derivatives).[1]

  • Code U/P List: While not explicitly listed, treat as P-listed equivalent (Acutely Toxic) due to the nitrobenzyl moiety.[1][2]

Step 2: Packaging
  • Select a DOT-approved container (UN 1A1 steel drum or UN 4G fiberboard box for solids; UN 1H1 plastic drum for liquids).[1]

  • Darkness Rule: Wrap clear containers in aluminum foil if amber glass is unavailable.

  • Headspace: Leave 10% headspace in liquid containers to accommodate thermal expansion.

Step 3: Labeling

Affix a hazardous waste label with the following constituents:

  • Primary: Acetone (or solvent used)[1]

  • Trace: this compound[1]

  • Hazard Checkboxes: Flammable, Toxic, Irritant.[2][4]

Step 4: Final Destruction

Transfer to a licensed waste contractor (e.g., Veolia, Clean Harbors) for High-Temperature Incineration .[1][2]

  • Why Incineration? Chemical oxidation is difficult to control for nitro compounds.[2] Incineration at >1000°C ensures complete mineralization of the nitro group to

    
     (scrubbed) and carbon backbone to 
    
    
    
    .

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for disposing of this compound, prioritizing safety and regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Solvation Dissolve in Acetone/Ethanol (Desensitize Nitro Group) Solid->Solvation Recommended PeroxideTest Test for Peroxides (If stored >6 months) Liquid->PeroxideTest Segregation Segregate from: Bases, Reducers, Oxidizers Solvation->Segregation PeroxideTest->Segregation Negative Destruction High-Temp Incineration (Licensed Contractor) PeroxideTest->Destruction Positive (Contact EHS) Container Transfer to AMBER Glass or Foil-Wrapped Container Segregation->Container Labeling Label: 'Flammable, Toxic' List all solvents Container->Labeling Labeling->Destruction

Figure 1: Decision tree for the safe disposal of nitrobenzyl ether derivatives, emphasizing desensitization and light protection.

Emergency Contingencies

ScenarioImmediate Response
Spill (Solid) Do not sweep (friction hazard). Wet with ethanol/water, then wipe up with chemically compatible pads.[2]
Spill (Liquid) Absorb with vermiculite or clay.[1] Do NOT use paper towels (combustible nitro-cellulose formation risk).[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[5][6] Nitro compounds penetrate skin rapidly.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300155 (Nitrobenzyl alcohol derivatives).[1] PubChem.[2] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][7] United States Department of Labor.[2] Available at: [Link][1]

  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste (Ether and Peroxides). Vanderbilt University.[2] Available at: [Link][1]

  • ETH Zürich. Disposal of Hazardous Waste: Nitro Compounds and Explosives. ETH Safety, Security, Health and Environment.[2] Available at: [Link][1]

Sources

Personal protective equipment for handling {2-[(4-nitrobenzyl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: {2-[(4-nitrobenzyl)oxy]phenyl}methanol Context: This compound is a functionalized nitrobenzyl ether, commonly utilized as a photolabile precursor or protecting group in organic synthesis.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS registry number may be limited, its structural moieties—the nitrobenzyl group and the benzyl alcohol core—dictate a strict "Precautionary Principle" approach.

Key Hazard Drivers:

  • Photolability: The nitrobenzyl ether linkage is designed to cleave under UV light. Uncontrolled exposure degrades the reagent, potentially releasing reactive nitroso-benzaldehyde byproducts. Strict light exclusion is an operational safety requirement, not just a quality control measure.

  • Nitro-Aromatic Toxicity: Nitro-substituted aromatics are frequently associated with mutagenicity and skin sensitization. Treat this compound as a suspected mutagen and skin sensitizer .

  • Energetic Potential: While not a primary explosive, the nitro group introduces thermodynamic instability. Avoid high heat (>100°C) or friction during dry handling.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance of analog nitro-aromatic compounds. Standard latex gloves are insufficient.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Incidental) Nitrile (Double-gloved) Min. Thickness: 5 mil (0.12 mm)Nitrile provides good resistance to benzyl alcohols. Double gloving creates a sacrificial outer layer against contamination.
Hand Protection (Prolonged) Silver Shield / Laminate Or Heavy Gauge Nitrile (>8 mil)For immersion or dissolving in carriers like DCM or DMSO, laminate gloves prevent rapid permeation of the solvent-solute complex.
Ocular / Face Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate for fine organic powders that can sublime or aerosolize. Goggles seal the orbital area.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are mandatory. Use N95 only if weighing outside a hood (not recommended) or during spill cleanup.
Body Tyvek® Lab Coat Closed-toe chemically resistant shoesCotton coats absorb nitro-aromatics, keeping the toxin against the skin. Tyvek provides a non-porous barrier.

Operational Workflow & Protocols

A. Pre-Operational Planning (The "Why" and "How")

Before opening the vial, verify your environment. This compound is light-sensitive.

  • Lighting: Switch to amber LED lighting or cover the fume hood sash with UV-blocking amber film.

  • Static Control: Organic powders often carry static charges. Use an ionizing bar or antistatic gun during weighing to prevent powder "jumping" and aerosolization.

B. PPE Selection Logic (Visualization)

Figure 1: Decision Logic for PPE Selection based on Operational State.

PPE_Selection Start Start: Hazard Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DCM/DMSO) State->Liquid Risk_Solid Risk: Inhalation/Dust Solid->Risk_Solid Risk_Liquid Risk: Permeation/Splash Liquid->Risk_Liquid PPE_Solid PPE: Nitrile (Double) + N95/Hood + Goggles Risk_Solid->PPE_Solid Mitigation PPE_Liquid PPE: Laminate Gloves + Fume Hood + Face Shield Risk_Liquid->PPE_Liquid Mitigation

Caption: Flowchart determining PPE requirements based on the physical state of the reagent.

C. Step-by-Step Handling Protocol
  • Engineering Setup:

    • Ensure Fume Hood velocity is 80–100 fpm (face velocity).

    • Clear the hood of incompatible solvents (acetone, ethers) to reduce fire load.

  • Weighing & Transfer:

    • Step 1: Don double nitrile gloves.

    • Step 2: Place a dark/amber vial on the balance. Tare.

    • Step 3: Open the source container inside the hood.

    • Step 4: Transfer solid using a disposable spatula. Do not use metal spatulas if the powder appears dry/static-prone; use plastic or wood to minimize spark risk.

    • Step 5: Immediately recap source container and wrap in foil/parafilm.

  • Solubilization:

    • Dissolve in the requisite solvent (e.g., DMSO, Methanol).

    • Critical: Once in solution, the skin permeation rate increases drastically. If using DMSO, the nitro-compound can be carried through nitrile gloves in seconds. Change gloves immediately upon any splash. [1]

Emergency Response & Spill Management

Scenario: You have spilled 500mg of solid powder inside the hood.

  • Isolate: Stop work. Lower sash. Alert nearby personnel.

  • Protect: Ensure you are wearing goggles and double gloves.

  • Contain:

    • Do not use a brush (generates dust).

    • Cover the spill with a solvent-dampened pad (Ethanol or Water) to suppress dust.

  • Clean: Wipe up the damp slurry.

  • Decontaminate: Wash the surface with a mild surfactant (soap/water) followed by an ethanol wipe.

  • Disposal: Place all wipes and gloves into a sealed hazardous waste bag .

Spill Response Workflow

Figure 2: Logical workflow for containing and neutralizing spills.

Spill_Response Alert 1. Alert & Isolate Assess 2. Assess State (Solid vs Liquid) Alert->Assess Contain 3. Dampen/Absorb (Prevent Dust) Assess->Contain Clean 4. Decontaminate (Surfactant Wash) Contain->Clean Dispose 5. Hazardous Waste (Tag: Toxic/Organic) Clean->Dispose

Caption: Sequential protocol for managing spills of nitrobenzyl derivatives.

Waste Disposal Strategy

Do not treat this as general trash. The nitro-group classifies this as a potential "Characteristic Waste" (Ignitability/Reactivity) depending on local regulations (RCRA in the US).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration. Label as "Toxic, Nitro-aromatic Solid."
Liquid Waste Halogenated vs. Non-HalogenatedSegregate based on the solvent used (e.g., DCM = Halogenated).
Sharps/Glass Contaminated SharpsIf the vial is empty, triple rinse with solvent before glass disposal.[2] Collect rinsate as liquid waste.

Prohibited: Never flush down the drain. Nitro-compounds can accumulate in plumbing traps or react with metallic pipes over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide. (Reference for Nitrile/Laminate breakthrough times against aromatic solvents).

  • PubChem. (n.d.). Compound Summary: Nitrobenzyl Alcohol Derivatives. National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.